SPD304
描述
Structure
3D Structure
属性
IUPAC Name |
6,7-dimethyl-3-[[methyl-[2-[methyl-[[1-[3-(trifluoromethyl)phenyl]indol-3-yl]methyl]amino]ethyl]amino]methyl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32F3N3O2/c1-21-14-28-30(15-22(21)2)40-20-24(31(28)39)18-37(4)13-12-36(3)17-23-19-38(29-11-6-5-10-27(23)29)26-9-7-8-25(16-26)32(33,34)35/h5-11,14-16,19-20H,12-13,17-18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNXLPPJRFFECJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC=C(C2=O)CN(C)CCN(C)CC3=CN(C4=CC=CC=C43)C5=CC=CC(=C5)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40416121 | |
| Record name | 6,7-dimethyl-3-[[methyl-[2-[methyl-[[1-[3-(trifluoromethyl)phenyl]indol-3-yl]methyl]amino]ethyl]amino]methyl]chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40416121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869998-49-2 | |
| Record name | 6,7-dimethyl-3-[[methyl-[2-[methyl-[[1-[3-(trifluoromethyl)phenyl]indol-3-yl]methyl]amino]ethyl]amino]methyl]chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40416121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Mechanism of Action of SPD304: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SPD304 is a small molecule inhibitor of Tumor Necrosis Factor-alpha (TNFα), a pro-inflammatory cytokine implicated in a wide range of autoimmune and inflammatory diseases. This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its molecular target, downstream signaling effects, and the experimental protocols used for its characterization. Quantitative data from key assays are presented in a structured format for clarity and comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of this compound's function.
Introduction
Tumor Necrosis Factor-alpha (TNFα) is a pleiotropic cytokine that plays a central role in regulating inflammation, immunity, and apoptosis. Dysregulation of TNFα is a key factor in the pathophysiology of numerous chronic inflammatory conditions. This compound has been identified as a direct inhibitor of TNFα, offering a potential therapeutic strategy for these diseases. Unlike biologic TNFα inhibitors, this compound is a small molecule that acts through a unique mechanism to neutralize TNFα activity. This guide will explore the intricacies of this mechanism.
Molecular Target and Core Mechanism
The primary molecular target of this compound is the homotrimeric form of soluble TNFα.[1][2][3][4][5] The biological activity of TNFα is dependent on its trimeric structure, which allows it to bind to and activate its receptors, primarily TNF Receptor 1 (TNFR1).
The core mechanism of action of this compound is the promotion of TNFα trimer dissociation .[3][5][6] By binding to the TNFα trimer, this compound induces a conformational change that leads to the disassembly of the trimer into inactive monomers or dimers. This prevents TNFα from effectively binding to and cross-linking its receptors, thereby inhibiting the initiation of downstream signaling cascades.
Quantitative Analysis of this compound Activity
The inhibitory effects of this compound have been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data.
Table 1: Biochemical and Cellular Potency of this compound
| Assay | Description | Cell Line/System | IC50 / Kd | Reference(s) |
| TNFα/TNFR1 Binding Inhibition (ELISA) | Measures the ability of this compound to block the binding of TNFα to its receptor TNFR1. | Biochemical | 12 - 22 µM | [1][2][7] |
| IκBα Degradation Inhibition | Measures the inhibition of TNFα-induced degradation of IκBα, a key step in NF-κB activation. | HeLa Cells | 4.6 µM | [2][5] |
| TNFα-Induced Apoptosis Inhibition | Measures the ability of this compound to protect cells from TNFα-induced apoptosis. | L929 Cells | 12 µM | [8] |
| NF-κB Activation Inhibition | Measures the inhibition of TNFα-induced activation of the NF-κB transcription factor. | HEK Cells | 10 µM | [8] |
| Binding Affinity (Surface Acoustic Wave) | Measures the direct binding affinity of this compound to TNFα. | Biochemical | 6.1 ± 4.7 nM (Kd) | [7][9] |
IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant.
Signaling Pathways Modulated by this compound
This compound's inhibition of the TNFα/TNFR1 interaction blocks the initiation of several downstream signaling pathways. The primary pathway affected is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade, which is a critical regulator of inflammatory gene expression.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
TNFα/TNFR1 Binding Inhibition ELISA
This assay quantifies the ability of this compound to inhibit the binding of TNFα to its receptor, TNFR1.
Protocol:
-
Plate Coating: 96-well ELISA plates are coated with recombinant human TNFR1 at a concentration of 1-5 µg/mL in a coating buffer (e.g., PBS, pH 7.4) and incubated overnight at 4°C.
-
Washing: Plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Non-specific binding sites are blocked by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Plates are washed three times with wash buffer.
-
Compound Incubation: Serial dilutions of this compound in assay buffer are added to the wells.
-
TNFα Addition: Biotinylated recombinant human TNFα is added to the wells at a pre-determined concentration (typically at its EC50 for binding) and incubated for 1-2 hours at room temperature.
-
Washing: Plates are washed three times with wash buffer.
-
Detection: Streptavidin-HRP conjugate is added to the wells and incubated for 30-60 minutes at room temperature.
-
Washing: Plates are washed five times with wash buffer.
-
Substrate Addition: A colorimetric HRP substrate (e.g., TMB) is added, and the reaction is allowed to develop in the dark.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: The absorbance is read at 450 nm using a microplate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
IκBα Degradation Assay (Western Blot)
This assay assesses the ability of this compound to prevent the TNFα-induced degradation of IκBα in a cellular context.
Protocol:
-
Cell Culture: HeLa cells are cultured in appropriate media until they reach 80-90% confluency.
-
Serum Starvation: Cells are serum-starved for 12-24 hours prior to the experiment to reduce basal signaling.
-
Compound Pre-treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.
-
TNFα Stimulation: Cells are stimulated with a specific concentration of TNFα (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed with a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for IκBα overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
Washing: The membrane is washed three times with TBST.
-
Secondary Antibody Incubation: The membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: The membrane is washed three times with TBST.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The band intensities are quantified using densitometry software. The level of IκBα is normalized to the loading control, and the percentage of inhibition is calculated relative to the TNFα-stimulated control.
TNFα-Induced Apoptosis Assay in L929 Cells
This cell-based assay measures the cytoprotective effect of this compound against TNFα-induced apoptosis.
Protocol:
-
Cell Seeding: L929 cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound and TNFα Treatment: Cells are treated with serial dilutions of this compound in the presence of a fixed concentration of TNFα (e.g., 1 ng/mL) and a sensitizing agent such as actinomycin (B1170597) D (1 µg/mL).
-
Incubation: The plate is incubated for 18-24 hours at 37°C.
-
Cell Viability Measurement: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
For MTT: MTT reagent is added to each well and incubated for 2-4 hours. The formazan (B1609692) crystals are then solubilized, and the absorbance is read at 570 nm.
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated controls. The IC50 value is determined by plotting the percentage of viability against the log concentration of this compound.
NF-κB Reporter Gene Assay in HEK293 Cells
This assay quantifies the inhibition of TNFα-induced NF-κB transcriptional activity.
Protocol:
-
Cell Transfection: HEK293 cells are transiently or stably transfected with a reporter plasmid containing a luciferase gene under the control of NF-κB response elements. A constitutively expressed control reporter (e.g., Renilla luciferase) can be co-transfected for normalization.
-
Cell Seeding: Transfected cells are seeded in a 96-well plate.
-
Compound Pre-treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.
-
TNFα Stimulation: Cells are stimulated with TNFα (e.g., 10 ng/mL) for 6-8 hours.
-
Cell Lysis: Cells are lysed using a passive lysis buffer.
-
Luciferase Assay: The luciferase activity in the cell lysates is measured using a luminometer and appropriate luciferase substrates.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The percentage of inhibition is calculated, and the IC50 value is determined.
ADMET and Toxicological Profile
It is important to note that while this compound is a valuable tool for studying TNFα biology, it has been reported to exhibit cytotoxicity and possesses an unfavorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, limiting its therapeutic potential.[3][7] Specifically, the 3-alkylindole moiety within its structure has been identified as a potential toxicophore.[6]
Conclusion
This compound is a potent and selective small molecule inhibitor of TNFα that functions by promoting the dissociation of the active TNFα trimer. Its mechanism of action has been well-characterized through a variety of biochemical and cellular assays, which consistently demonstrate its ability to block TNFα binding to its receptor and inhibit downstream signaling pathways, particularly the NF-κB cascade. While its toxicological profile may limit its direct clinical application, this compound remains a critical reference compound and a valuable research tool for understanding the intricacies of TNFα biology and for the development of future small molecule TNFα inhibitors with improved pharmacological properties.
References
- 1. Detection of IκB Degradation Dynamics and IκB-α Ubiquitination | Springer Nature Experiments [experiments.springernature.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. GloResponse™ NF-κB-RE-luc2P HEK293 Cell Line [promega.jp]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. es.acrobiosystems.com [es.acrobiosystems.com]
- 9. benchchem.com [benchchem.com]
SPD304: A Technical Deep Dive into a Selective TNF-alpha Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of SPD304, a small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α). This compound serves as a critical reference compound in the study of TNF-α signaling and the development of novel anti-inflammatory therapeutics. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and visualizes relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its inhibitory effect on TNF-α through a unique mechanism. Instead of blocking the receptor binding site directly, this compound promotes the disassembly of the functional TNF-α trimer.[1][][3] This dissociation prevents the cytokine from effectively binding to its receptors, TNFR1 and TNFR2, thereby inhibiting downstream signaling pathways that contribute to inflammation.[1][]
Quantitative Data Summary
The following tables summarize the key quantitative parameters reported for this compound across various in vitro and cellular assays.
| Parameter | Value | Assay Type | Reference |
| IC50 (TNFR1 Binding) | 22 µM | In vitro TNF receptor 1 (TNFR1) binding to TNF-α | [1] |
| IC50 (TNFR1 Binding) | 12 µM | ELISA (TNF-α/TNFR1 binding) | [4][5] |
| IC50 (Cell-based) | 4.6 µM | Inhibition of TNF-α activity in a cell-based assay | [] |
| Dissociation Constant (Kd) | 6.1 ± 4.7 nM | Surface Acoustic Wave (SAW) biosensor | [4][5] |
| Binding Affinity | -9.1 kcal/mol | Molecular Docking Analysis | [5] |
| Parameter | Value | Assay Type | Reference |
| IC50 (L929 Apoptosis) | 12 µM | Inhibition of TNF-α induced apoptosis in L929 cells | [6] |
| IC50 (NF-κB Reporter) | 10 µM | Inhibition of TNF-α signaling in HEK cells with NF-κB reporter | [6] |
| IC50 (TNFα/TNFRI) | 37 µM | ELISA | [6] |
| IC50 (TNFα/TNFRII) | 31 µM | ELISA | [6] |
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the canonical TNF-α signaling pathway and the point of intervention for this compound.
Caption: TNF-α signaling pathway and this compound's mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize this compound.
TNF-α/TNFR1 Binding Inhibition ELISA
This assay quantifies the ability of this compound to inhibit the binding of TNF-α to its receptor, TNFR1.
Caption: Workflow for TNF-α/TNFR1 binding inhibition ELISA.
Methodology:
-
Microtiter plates are coated with recombinant human TNFR1 and incubated overnight.
-
Plates are washed, and a blocking buffer is added to prevent non-specific binding.
-
A constant concentration of biotinylated human TNF-α is pre-incubated with serial dilutions of this compound before being added to the wells.
-
After incubation, the plates are washed, and streptavidin-horseradish peroxidase (HRP) is added.
-
Following another incubation and wash, a substrate solution (e.g., TMB) is added, and the colorimetric reaction is stopped with an acid solution.
-
The absorbance is read at a specific wavelength, and the IC50 value is calculated from the dose-response curve.
L929 Cell Viability Assay for TNF-α-mediated Cytotoxicity
This cell-based assay assesses the ability of this compound to protect cells from TNF-α-induced apoptosis.
Methodology:
-
L929 murine fibrosarcoma cells are seeded in 96-well plates and cultured overnight.
-
The cells are then treated with a constant, cytotoxic concentration of TNF-α in the presence of actinomycin (B1170597) D, along with varying concentrations of this compound.
-
After an incubation period (typically 18-24 hours), cell viability is assessed using a metabolic assay such as MTT or a reagent that measures ATP content (e.g., CellTiter-Glo).
-
The results are used to generate a dose-response curve and calculate the concentration of this compound that provides 50% protection from TNF-α-induced cell death (IC50).[6]
Surface Acoustic Wave (SAW) Biosensor for Binding Kinetics
SAW biosensors are used to determine the binding affinity and kinetics of the interaction between this compound and TNF-α in real-time.
Methodology:
-
The surface of the SAW biosensor chip is functionalized to immobilize TNF-α.
-
A baseline is established by flowing a running buffer over the sensor surface.
-
Solutions of this compound at various concentrations are injected over the surface, and the change in phase or frequency of the acoustic wave is monitored, which corresponds to the binding of this compound to the immobilized TNF-α.
-
A dissociation phase is initiated by flowing the running buffer over the surface to monitor the release of this compound.
-
The resulting sensorgrams are analyzed using appropriate binding models (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[4][5]
ADMET and Toxicity Considerations
While this compound is a potent inhibitor of TNF-α, its development has been hampered by toxicity concerns.[3] Studies have indicated that this compound exhibits cytotoxicity at certain concentrations.[4][5] Furthermore, it has been noted that this compound is not suitable for in vivo use due to its high toxicity.[1] These limitations have spurred the development of less toxic analogs of this compound, aiming to retain the inhibitory mechanism while improving the safety profile.[3][7] Physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have suggested that this compound is not an ideal candidate for further drug optimization based on its chemical structure.[4][5]
Logical Relationship of this compound's Selectivity
The primary mechanism of this compound is the disruption of the TNF-α trimer, which is the biologically active form of the cytokine. This action inherently provides selectivity for the soluble form of TNF-α (sTNF-α) as it is the form that circulates as a trimer.
Caption: Logical flow of this compound's selective inhibition of TNF-α.
Conclusion
This compound remains a cornerstone molecule for understanding the inhibition of TNF-α through trimer dissociation. While its inherent toxicity precludes its direct clinical application, the wealth of data on its mechanism, binding kinetics, and cellular effects provides an invaluable foundation for the rational design of next-generation, non-toxic, small-molecule TNF-α inhibitors. The experimental protocols and data presented in this guide serve as a comprehensive resource for researchers in the field of inflammation and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Rationally designed less toxic SPD-304 analogs and preliminary evaluation of their TNF inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New contributions to the drug profile of TNFα inhibitor this compound: Affinity, selectivity and ADMET considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of an in vivo orally active dual-binding protein-protein interaction inhibitor targeting TNFα through combined in silico/in vitro/in vivo screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis [frontiersin.org]
The Molecular Tussle: An In-depth Technical Guide to SPD304-Mediated TNF Trimer Dissociation
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the molecular mechanisms underpinning the activity of SPD304, a small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α). While initially lauded as a direct disruptor of the trimeric TNF-α structure, recent evidence suggests a more nuanced and complex mode of action. This document will explore the prevailing hypotheses, present the quantitative data from key experiments, provide detailed methodologies for reproducing these findings, and visualize the intricate molecular interactions and pathways involved.
The Evolving Paradigm of this compound's Mechanism of Action
Tumor Necrosis Factor-alpha is a pro-inflammatory cytokine that exerts its biological functions as a homotrimer. The trimeric form is essential for binding to its receptors, TNFR1 and TNFR2, and initiating downstream signaling cascades that are implicated in a host of inflammatory diseases. Consequently, the dissociation of this trimer represents a compelling therapeutic strategy.
This compound was one of the first small molecules identified to inhibit TNF-α activity, and early investigations posited a straightforward mechanism: the direct binding of this compound to the TNF-α trimer, leading to its dissociation into inactive monomers and dimers.[1] However, the scientific narrative has since evolved, with a growing body of evidence pointing towards more intricate and synergistic interactions.
There is currently a debate in the scientific community regarding the precise mechanism.[2][3] One school of thought suggests that while this compound does bind to the TNF-α trimer, it does not single-handedly cause its dissociation. Instead, it is proposed that this compound enhances the structural dynamics of the trimer, making it more susceptible to dissociation, particularly in the presence of other molecules like peptide inhibitors.[2] Another hypothesis suggests that this compound binding stabilizes an asymmetrical and receptor-incompetent conformation of the TNF-α trimer, thereby preventing its interaction with its receptors and subsequent signal transduction.[4]
This guide will present the evidence for these differing viewpoints, allowing researchers to critically evaluate the current understanding of this compound's function.
Quantitative Analysis of this compound-TNF-α Interaction
A variety of biophysical and biochemical assays have been employed to quantify the interaction between this compound and TNF-α. The data, while insightful, shows some variability across different experimental setups and techniques.
| Parameter | Value | Method | Reference |
| IC50 (TNFα/TNFR1 binding) | 22 µM | Biochemical Assay | [5] |
| 12 µM | ELISA | [5] | |
| IC50 (Cell-based assay) | 4.6 µM | Cellular Assay | [5] |
| Kd (Dissociation Constant) | 6.1 ± 4.7 nM | Surface Acoustic Wave (SAW) | [5] |
Experimental Protocols
To facilitate further research and validation of the published findings, this section provides detailed methodologies for the key experiments used to characterize the effects of this compound on TNF-α.
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α/TNFR1 Binding Inhibition
This assay quantifies the ability of this compound to inhibit the binding of TNF-α to its receptor, TNFR1.
Materials:
-
Recombinant human TNF-α
-
Recombinant human TNFR1-Fc chimera
-
96-well ELISA plates
-
Coating Buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA and 0.05% Tween-20)
-
Assay Diluent (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
This compound stock solution (in DMSO)
-
Biotinylated anti-human TNF-α antibody
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop Solution (e.g., 2 N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with TNFR1-Fc (e.g., 1 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block the wells with Blocking Buffer for 2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Inhibitor and TNF-α Incubation:
-
Prepare serial dilutions of this compound in Assay Diluent.
-
Add a constant concentration of biotinylated TNF-α (predetermined for optimal signal) to each well.
-
Add the this compound dilutions to the respective wells.
-
Incubate for 2 hours at room temperature.
-
-
Washing: Wash the plate three times with Wash Buffer.
-
Streptavidin-HRP Incubation: Add Streptavidin-HRP conjugate diluted in Assay Diluent to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Surface Acoustic Wave (SAW) Biosensor Analysis
SAW biosensors provide real-time, label-free detection of binding events, allowing for the determination of kinetic parameters such as association and dissociation rates.
Materials:
-
SAW biosensor instrument and sensor chips (e.g., gold-coated)
-
Recombinant human TNF-α
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., PBS with 0.05% Tween-20)
-
This compound solutions of varying concentrations in running buffer
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
Chip Preparation and TNF-α Immobilization:
-
Activate the sensor chip surface according to the manufacturer's instructions.
-
Immobilize TNF-α onto the sensor surface via amine coupling or other suitable chemistry.
-
Deactivate any remaining active groups.
-
-
Equilibration: Equilibrate the sensor surface with running buffer until a stable baseline is achieved.
-
Association: Inject a solution of this compound at a specific concentration over the sensor surface and monitor the change in the SAW signal in real-time.
-
Dissociation: Replace the this compound solution with running buffer and monitor the dissociation of the complex.
-
Regeneration: Inject the regeneration solution to remove any bound this compound and regenerate the sensor surface.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the dissociation constant (Kd).
Size Exclusion Chromatography (SEC) for Trimer Dissociation
SEC separates molecules based on their hydrodynamic radius, making it an effective tool to monitor the oligomeric state of TNF-α in the presence and absence of this compound.[2][6][7][8][9]
Materials:
-
High-performance liquid chromatography (HPLC) or fast protein liquid chromatography (FPLC) system
-
Size exclusion column suitable for the molecular weight range of TNF-α monomer, dimer, and trimer (e.g., Superdex 75 or similar)
-
Mobile phase (e.g., PBS)
-
Recombinant human TNF-α
-
This compound
-
Molecular weight standards
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation:
-
Prepare a solution of TNF-α in the mobile phase.
-
Prepare a solution of TNF-α pre-incubated with this compound for a defined period.
-
Prepare a solution of this compound alone as a control.
-
-
Injection and Elution: Inject the samples onto the column and monitor the elution profile at 280 nm (for protein) and a wavelength appropriate for this compound if it has a distinct absorbance.
-
Data Analysis:
-
Run molecular weight standards to calibrate the column.
-
Compare the elution profiles of TNF-α with and without this compound. A shift in the elution volume towards smaller molecular weights would indicate dissociation of the trimer.
-
Quantify the peak areas corresponding to the trimer, dimer, and monomer to determine the extent of dissociation.
-
L929 Fibrosarcoma Cell Apoptosis Assay
This cell-based assay assesses the ability of this compound to inhibit TNF-α-induced apoptosis.[10][11][12][13][14]
Materials:
-
L929 murine fibrosarcoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant murine TNF-α
-
Actinomycin D (to sensitize cells to TNF-α-induced apoptosis)
-
This compound
-
Cell viability reagent (e.g., MTT, MTS, or a live/dead cell staining kit)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed L929 cells in a 96-well plate and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with serial dilutions of this compound for 1-2 hours.
-
Add a fixed, cytotoxic concentration of TNF-α and Actinomycin D to the wells.
-
Include appropriate controls (untreated cells, cells treated with TNF-α/Actinomycin D alone, cells treated with this compound alone).
-
-
Incubation: Incubate the plate for 18-24 hours.
-
Viability Assessment: Add the cell viability reagent and incubate according to the manufacturer's instructions.
-
Measurement: Measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
Analysis: Calculate the percentage of cell viability for each condition and determine the IC50 of this compound for the inhibition of TNF-α-induced apoptosis.
NF-κB Reporter Gene Assay
This assay measures the inhibition of the TNF-α signaling pathway downstream of receptor binding.[15][16][17][18]
Materials:
-
A cell line stably transfected with an NF-κB-driven reporter gene (e.g., luciferase or GFP).
-
Cell culture medium
-
Recombinant human TNF-α
-
This compound
-
Luciferase assay reagent or a flow cytometer/fluorescence microscope for GFP detection.
Procedure:
-
Cell Seeding: Seed the reporter cell line in a suitable plate format.
-
Treatment:
-
Pre-treat the cells with serial dilutions of this compound for 1-2 hours.
-
Stimulate the cells with a concentration of TNF-α known to induce a robust reporter signal.
-
Include appropriate controls.
-
-
Incubation: Incubate for a period sufficient to allow for reporter gene expression (typically 6-24 hours).
-
Detection:
-
For luciferase reporters, lyse the cells and measure luciferase activity using a luminometer.
-
For GFP reporters, measure GFP fluorescence using a plate reader, flow cytometer, or fluorescence microscope.
-
-
Analysis: Determine the dose-dependent inhibition of NF-κB activation by this compound and calculate the IC50 value.
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of this compound action and the canonical TNF-α signaling pathway.
Caption: Proposed mechanisms of this compound action on the TNF-α trimer.
References
- 1. Rationally designed less toxic SPD-304 analogs and preliminary evaluation of their TNF inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tumor Necrosis Factor-α Trimer Disassembly and Inactivation via Peptide-Small Molecule Synergy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trimer-to-Monomer Disruption Mechanism for a Potent, Protease-Resistant Antagonist of Tumor Necrosis Factor-α Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. goldbio.com [goldbio.com]
- 8. Dissociation of recombinant tumor necrosis factor-alpha studied by gel permeation chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 10. Measurement of Tumor Necrosis Factor and Lymphotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paeoniflorin Antagonizes TNF-α-Induced L929 Fibroblastoma Cells Apoptosis by Inhibiting NF-κBp65 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Induction of Apoptosis in TNF-Treated L929 Cells in the Presence of Necrostatin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tools.thermofisher.cn [tools.thermofisher.cn]
- 15. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. indigobiosciences.com [indigobiosciences.com]
- 18. Assaying NF-κB activation and signaling from TNF receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
SPD304: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
SPD304 is a potent and selective small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine implicated in a wide range of autoimmune and inflammatory diseases. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, and mechanism of action. Furthermore, it outlines detailed experimental protocols for key biological assays and provides visual representations of relevant signaling pathways and experimental workflows to support further research and development efforts.
Chemical Structure and Properties
This compound, with the IUPAC name 6,7-dimethyl-3-[[methyl-[2-[methyl-[[1-[3-(trifluoromethyl)phenyl]indol-3-yl]methyl]amino]ethyl]amino]methyl]chromen-4-one, is a complex heterocyclic molecule. Its chemical structure is characterized by an indolyl-chromenone core linked by a diamine chain.
Below is a summary of its key chemical and physical properties:
| Property | Value | Reference |
| Molecular Formula | C₃₂H₃₂F₃N₃O₂ | |
| Molecular Weight | 563.61 g/mol | |
| CAS Number | 869998-49-2 | [1] |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO | [1] |
Mechanism of Action
This compound exerts its inhibitory effect on TNF-α through a unique mechanism of action. Unlike many biological inhibitors that target the receptor-binding site, this compound promotes the disassembly of the functional TNF-α trimer.[1][2] TNF-α is biologically active as a homotrimer. By inducing the dissociation of this trimer into inactive monomers, this compound effectively prevents TNF-α from binding to its receptors, TNFR1 and TNFR2, thereby blocking downstream inflammatory signaling.[1][2]
The following diagram illustrates the mechanism of action of this compound:
Caption: Mechanism of this compound-mediated inhibition of TNF-α.
Biological Activity
The inhibitory potency of this compound has been quantified in various in vitro assays. The following table summarizes the key activity data:
| Assay | Cell Line | Endpoint | IC₅₀ | Reference |
| TNF-α/TNFR1 Binding Assay | - | Inhibition of Binding | 22 µM | [1] |
| TNF-α Induced Apoptosis | L929 | Inhibition of Cell Death | 4.6 µM | [3] |
| TNF-α Induced IκB-α Degradation | HeLa | Inhibition of Degradation | 4.6 µM | [3] |
Experimental Protocols
Synthesis of this compound (Inferred)
A definitive, step-by-step synthesis protocol for this compound is not publicly available. However, based on the published synthesis of structurally similar analogs, a plausible synthetic route can be inferred. The synthesis likely involves a multi-step process culminating in the coupling of the chromenone and indole (B1671886) moieties via a diamine linker.
The following diagram outlines a probable synthetic workflow:
References
In-Depth Technical Guide to SPD304: A Small Molecule Inhibitor of Tumor Necrosis Factor-Alpha
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of SPD304, a small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α). It details its chemical properties, mechanism of action, relevant signaling pathways, and established experimental protocols for its evaluation.
Core Compound Information
This compound, also known as 6,7-dimethyl-3-[[methyl[2-[methyl[[1-[3-(trifluoromethyl)phenyl]-1H-indol-3-yl]methyl]amino]ethyl]amino]methyl]-4H-1-benzopyran-4-one, is a synthetic compound identified as a selective inhibitor of TNF-α. It has been utilized as a research tool to understand the biological roles of TNF-α and to explore the potential of small molecules in modulating protein-protein interactions within the TNF signaling cascade.
| Property | Value | Source(s) |
| CAS Number | 869998-49-2 (free base) | [1][2] |
| 1049741-03-8 (hydrochloride) | [1][3] | |
| Molecular Weight | 547.6 g/mol | [1][2][4] |
| Molecular Formula | C₃₂H₃₂F₃N₃O₂ | [1][2] |
| Mechanism of Action | Promotes the dissociation of the active TNF-α trimer, preventing its binding to TNFR1. | [2][4][5] |
| IC₅₀ (TNFα/TNFR1 Binding) | 12 µM - 22 µM (ELISA) | [5] |
| IC₅₀ (IKB Degradation) | 4.6 µM (Cell-based assay) | [2] |
| Dissociation Constant (Kd) | 6.1 ± 4.7 nM (Surface Acoustic Wave) | [5] |
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect through a novel mechanism of action. Instead of competing with TNF-α for binding to its receptors, this compound directly targets the soluble TNF-α homotrimer, the biologically active form of the cytokine.[2][4] By binding to a pocket on the surface of the trimer, this compound induces a conformational change that leads to the dissociation of the trimer into inactive monomers or dimers.[2][6] This prevents TNF-α from binding to its primary receptor, Tumor Necrosis Factor Receptor 1 (TNFR1), thereby inhibiting the initiation of the downstream signaling cascade.[5]
The canonical TNF-α signaling pathway is initiated by the binding of trimeric TNF-α to TNFR1. This binding event causes the recruitment of several adaptor proteins to the intracellular death domain of the receptor, including TNFR1-associated death domain (TRADD). TRADD then serves as a scaffold to recruit other signaling molecules, such as Receptor-Interacting Protein Kinase 1 (RIPK1) and TNF receptor-associated factor 2 (TRAF2). This complex can then activate downstream pathways, most notably the NF-κB and MAPK pathways, leading to the transcription of pro-inflammatory genes and, in some contexts, apoptosis.[7] this compound's ability to disrupt the TNF-α trimer effectively blocks these initial steps, thus preventing the downstream inflammatory and cytotoxic effects.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize the activity of TNF-α inhibitors like this compound.
TNF-α/TNFR1 Binding Enzyme-Linked Immunosorbent Assay (ELISA)
This assay quantitatively measures the ability of this compound to inhibit the binding of TNF-α to its receptor, TNFR1.
Materials:
-
Recombinant human TNF-α
-
Recombinant human TNFR1-Fc chimera
-
96-well high-binding microplate
-
Bovine Serum Albumin (BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Assay Diluent (e.g., PBS with 0.1% BSA, 0.05% Tween-20)
-
Anti-TNF-α antibody conjugated to horseradish peroxidase (HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
This compound stock solution (in DMSO)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microplate with 100 µL of TNFR1-Fc at a concentration of 1-2 µg/mL in PBS. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Inhibitor and Ligand Incubation:
-
Prepare serial dilutions of this compound in Assay Diluent. The final DMSO concentration should be kept constant and low (e.g., <0.5%).
-
Add 50 µL of the this compound dilutions to the wells.
-
Add 50 µL of a fixed concentration of biotinylated TNF-α (predetermined for optimal signal) to each well.
-
Include controls for no inhibition (vehicle only) and maximum inhibition (no TNF-α).
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of Streptavidin-HRP conjugate diluted in Assay Diluent to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate four times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
L929 Cell-Based Cytotoxicity Assay
This bioassay assesses the ability of this compound to protect L929 murine fibrosarcoma cells from TNF-α-induced cytotoxicity.
Materials:
-
L929 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Actinomycin D
-
Recombinant murine TNF-α
-
This compound stock solution (in DMSO)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed L929 cells into a 96-well plate at a density of 2-5 x 10⁴ cells per well in 100 µL of culture medium. Incubate overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium containing Actinomycin D (e.g., 1 µg/mL).
-
Remove the old medium from the cells and add 50 µL of the this compound dilutions.
-
Add 50 µL of a fixed concentration of murine TNF-α (e.g., 1 ng/mL) to the wells.
-
Include controls for no TNF-α (cell viability), TNF-α only (maximum cytotoxicity), and this compound alone (to assess compound toxicity).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment:
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Read absorbance at 570 nm.
-
CellTiter-Glo® Assay: Follow the manufacturer's instructions to measure ATP levels as an indicator of cell viability.
-
-
Data Analysis: Normalize the data to the no TNF-α control (100% viability) and the TNF-α only control (0% viability). Calculate the percentage of protection for each this compound concentration and determine the EC₅₀ value.
Important Considerations
A significant limitation of this compound for therapeutic development is its noted cytotoxicity at higher concentrations.[6][8] This has prompted research into the development of less toxic analogs.[9] Therefore, when using this compound in cell-based assays, it is crucial to include appropriate controls to distinguish between specific inhibition of TNF-α signaling and general cytotoxic effects.
Conclusion
This compound is a valuable chemical probe for studying the biology of TNF-α. Its unique mechanism of action, which involves the disruption of the active TNF-α trimer, has provided important insights into the potential for small molecules to modulate cytokine activity. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the properties of this compound and other potential TNF-α inhibitors. However, its inherent cytotoxicity must be carefully considered in the design and interpretation of experimental results.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. A cytotoxicity assay for tumor necrosis factor employing a multiwell fluorescence scanner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of Tumor Necrosis Factor and Lymphotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Identification of an in vivo orally active dual-binding protein-protein interaction inhibitor targeting TNFα through combined in silico/in vitro/in vivo screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. New contributions to the drug profile of TNFα inhibitor this compound: Affinity, selectivity and ADMET considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rationally designed less toxic SPD-304 analogs and preliminary evaluation of their TNF inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise and Fall of a TNF-α Antagonist: A Technical Guide to the Discovery and Development of SPD304
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the discovery, mechanism of action, and developmental journey of SPD304, a small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α). While once a promising candidate for inflammatory diseases, its trajectory serves as a critical case study in drug development, highlighting the challenges of balancing efficacy with a favorable safety profile. This document provides a comprehensive overview of the core scientific data, experimental methodologies, and the underlying biological pathways associated with this compound.
Discovery and Rationale
This compound was identified through structure-based drug design as a novel, small molecule inhibitor of TNF-α.[1] The primary therapeutic rationale was to develop an orally bioavailable alternative to the successful biologic TNF-α inhibitors used in the treatment of chronic inflammatory diseases.[2] Unlike monoclonal antibodies that neutralize TNF-α, this compound was designed to directly interact with the TNF-α protein and disrupt its function.
Mechanism of Action: A Trimer Disruptor
The primary mechanism of action of this compound is the induction of TNF-α trimer dissociation.[3][4] TNF-α is biologically active as a homotrimer. This compound binds to a pocket at the interface of the TNF-α subunits, leading to an accelerated dissociation of the trimer into inactive dimers and monomers.[5][6] This prevents TNF-α from binding to its receptors, TNFR1 and TNFR2, thereby inhibiting downstream inflammatory signaling.[3]
Signaling Pathway of TNF-α Inhibition by this compound
The following diagram illustrates the signaling cascade initiated by TNF-α and the point of intervention by this compound.
Caption: TNF-α signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound across various in vitro assays.
Table 1: In Vitro Potency of this compound
| Assay | Description | IC50 (μM) | Reference |
| TNFR1 Binding Assay | Inhibition of TNF-α binding to TNFR1 | 22 | [5] |
| HeLa Cell IκB Degradation | Inhibition of TNF-α-mediated IκB degradation | 4.6 | [5] |
| L929 Cell Cytotoxicity | Inhibition of TNF-α-induced cell death | 5 ± 0.2 | [7] |
| ELISA (TNFα/TNFR1) | Inhibition of TNFα/TNFR1 binding | 12 | [8] |
Table 2: Binding Affinity of this compound
| Method | Description | Kd (μM) | Reference |
| Fluorescence Binding Assay | Dissociation constant for TNF-α binding | 5.36 | [9] |
| Surface Acoustic Wave (SAW) | Dissociation constant for TNF-α binding | 6.1 ± 4.7 nM | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
TNF-α/TNFR1 Binding Assay (ELISA-based)
This protocol describes a competitive ELISA to measure the inhibition of TNF-α binding to its receptor, TNFR1, by this compound.
Materials:
-
Recombinant human TNF-α
-
Recombinant human TNFR1-Fc chimera
-
This compound
-
96-well ELISA plates
-
Bovine Serum Albumin (BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Detection Antibody (e.g., anti-human IgG-HRP)
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
Procedure:
-
Coat a 96-well plate with TNFR1-Fc (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
Block the plate with 1% BSA in PBS for 1 hour at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of this compound.
-
Pre-incubate a fixed concentration of biotinylated TNF-α with the serial dilutions of this compound for 30 minutes at room temperature.
-
Add the pre-incubated mixtures to the TNFR1-coated plate and incubate for 2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction with Stop Solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
L929 Cell Cytotoxicity Assay
This assay measures the ability of this compound to protect L929 murine fibrosarcoma cells from TNF-α-induced cytotoxicity.
Materials:
-
L929 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant murine TNF-α
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
Procedure:
-
Seed L929 cells in a 96-well plate at a density of 2 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.
-
Prepare serial dilutions of this compound.
-
Treat the cells with the serial dilutions of this compound for 1 hour.
-
Add a fixed concentration of TNF-α (e.g., 1 ng/mL) and actinomycin D (e.g., 1 µg/mL) to the wells.
-
Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Assess cell viability using a chosen reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Experimental Workflow Diagrams
Caption: Workflow for the TNF-α/TNFR1 Binding ELISA.
Caption: Workflow for the L929 Cytotoxicity Assay.
Toxicological Profile and Developmental Fate
Despite its promising in vitro activity, the development of this compound was halted due to significant toxicity concerns.[7] Cellular-based assays revealed cytotoxicity at concentrations close to its effective dose.[8][10] The physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound were deemed not ideal for a drug optimization program.[8][10] Consequently, this compound has not progressed into clinical trials. It remains, however, a valuable tool compound and a reference inhibitor for the study of TNF-α biology and the development of new TNF-α inhibitors.[8][10]
Conclusion
This compound represents a significant milestone in the quest for small molecule inhibitors of TNF-α. Its discovery and characterization provided crucial insights into the feasibility of disrupting the TNF-α trimer as a therapeutic strategy. However, its unfavorable toxicity profile underscores the persistent challenge in drug development of achieving a therapeutic window that balances potent biological activity with patient safety. The story of this compound serves as a foundational chapter for ongoing research efforts to develop safer and more effective orally available treatments for TNF-α-mediated inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. New contributions to the drug profile of TNFα inhibitor this compound: Affinity, selectivity and ADMET considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Competitive Binding Screening Assay Reveals Sennoside B as a Potent Natural Product Inhibitor of TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. raybiotech.com [raybiotech.com]
- 7. Discovery of Novel Ligands for TNF-α and TNF Receptor-1 through Structure-Based Virtual Screening and Biological Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tumor Necrosis Factor-α Trimer Disassembly and Inactivation via Peptide-Small Molecule Synergy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of an in vivo orally active dual-binding protein-protein interaction inhibitor targeting TNFα through combined in silico/in vitro/in vivo screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
In Vitro Profiling of SPD304: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro studies conducted on SPD304, a small molecule inhibitor of Tumor Necrosis Factor-alpha (TNFα). This compound has been utilized as a reference compound in the study of TNFα inhibition. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the relevant biological pathways and experimental processes.
Core Mechanism of Action
This compound functions as a selective inhibitor of TNFα. Its primary mechanism involves promoting the dissociation of the biologically active TNFα homotrimer.[1][2] This disruption prevents TNFα from effectively binding to its receptors, TNFR1 and TNFR2, thereby blocking downstream signaling cascades that lead to inflammation and apoptosis.[1][2] While initially thought to induce trimer dissociation to dimers, more recent studies suggest that this compound binds to the TNFα trimer and enhances its structural dynamics, which leads to the inhibition of signaling.[3]
Quantitative Data Summary
The following tables summarize the key quantitative metrics reported for this compound in various in vitro assays.
| Parameter | Value | Assay | Source |
| IC₅₀ | 22 µM | TNFα/TNFR1 Binding (Biochemical Assay) | [1][2][4] |
| IC₅₀ | 12 µM | TNFα/TNFR1 Binding (ELISA) | [5][6] |
| IC₅₀ | 4.6 µM | Cell-based TNFα Activity Assay | [2] |
| IC₅₀ | 12 µM | TNFα-induced Apoptosis in L929 cells | [4] |
| IC₅₀ | 10 µM | TNFα Signaling in HEK cells (NF-κB reporter) | [4] |
| K_d | 6.1 ± 4.7 nM | Surface Acoustic Wave (SAW) Biosensor | [5][6] |
| K_d | 9.1 ± 1.1 µM | Surface Acoustic Wave (SAW) Biosensor | [4] |
Table 1: Summary of IC₅₀ and Dissociation Constants for this compound.
| Cell Line | Assay Type | Observation | Concentration | Source |
| L929 | Apoptosis Assay | High cellular toxicity | > 30 µM | [4] |
| HEK | NF-κB Reporter Assay | High cellular toxicity | > 10 µM | [4] |
Table 2: Observed Cellular Toxicity of this compound.
Signaling Pathway and Mechanism of Inhibition
The binding of TNFα to its receptor, TNFR1, initiates a complex signaling cascade. Upon binding, TNFR1 recruits the adaptor protein TRADD, which serves as a platform for the assembly of different signaling complexes. One major pathway leads to the activation of NF-κB, promoting inflammation and cell survival. Alternatively, under certain conditions, the pathway can switch to induce apoptosis (programmed cell death) or necroptosis. This compound intervenes at the very beginning of this cascade by disrupting the TNFα trimer, preventing its interaction with TNFR1.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are based on published studies and should be adapted as necessary for specific experimental conditions.
TNFα/TNFR1 Binding ELISA
This assay quantifies the ability of this compound to inhibit the binding of TNFα to its receptor, TNFR1.
Materials:
-
96-well microtiter plates
-
Recombinant human TNFR1
-
Recombinant human TNFα
-
Biotinylated anti-TNFα antibody
-
Avidin-HRP (Horseradish Peroxidase)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., PBS with 2% BSA)
-
This compound
Procedure:
-
Coat the wells of a 96-well plate with TNFR1 (e.g., 12.5 ng/well in PBS) and incubate overnight at 4°C.[2]
-
Wash the wells with wash buffer.
-
Block the wells with blocking buffer for 3 hours at 37°C.[2]
-
Prepare serial dilutions of this compound.
-
In a separate plate or tubes, pre-incubate the serially diluted this compound with a fixed concentration of TNFα for 2 hours at 37°C.[2]
-
Wash the TNFR1-coated plate and add the this compound/TNFα mixture to the wells. Incubate overnight at 4°C.[2]
-
Wash the wells and add a biotinylated anti-TNFα antibody (e.g., 37.5 ng/well) for 2 hours at 37°C.[2]
-
Wash the wells and add Avidin-HRP (e.g., 1:500 dilution) for 30 minutes at 37°C.[2]
-
Wash the wells and add TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the IC₅₀ value from the dose-response curve.
L929 Cell-Based Apoptosis Assay
This cellular assay measures the ability of this compound to protect L929 murine fibrosarcoma cells from TNFα-induced apoptosis.
Materials:
-
L929 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human TNFα
-
Actinomycin D (to sensitize cells to TNFα-induced apoptosis)
-
This compound
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Seed L929 cells into a 96-well plate at a density of 2.0 x 10⁴ cells/well and culture overnight.[7]
-
Prepare serial dilutions of this compound.
-
Treat the cells with the serially diluted this compound in the presence of a fixed concentration of TNFα (e.g., 10 ng/mL) and Actinomycin D (e.g., 1 µg/mL).[7]
-
Incubate for 18-24 hours.
-
Measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Determine the IC₅₀ value, which represents the concentration of this compound that results in 50% protection from TNFα-induced cell death.
HEK-Blue™ TNFα Reporter Gene Assay
This assay utilizes a HEK293 cell line engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. Inhibition of TNFα signaling by this compound leads to a decrease in SEAP activity.
Materials:
-
HEK-Blue™ TNF-α cells (InvivoGen)
-
HEK-Blue™ Detection medium or QUANTI-Blue™ Solution (InvivoGen)
-
Recombinant human TNFα
-
This compound
-
96-well cell culture plates
Procedure:
-
Plate the HEK-Blue™ TNF-α cells in a 96-well plate.
-
Add serial dilutions of this compound to the wells.
-
Stimulate the cells with a fixed concentration of TNFα (the EC₅₀ is approximately 0.01 ng/ml).
-
Incubate for a specified period (e.g., 24 hours).
-
Measure the SEAP activity in the supernatant using QUANTI-Blue™ Solution according to the manufacturer's protocol.
-
Calculate the IC₅₀ from the resulting dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the in vitro characterization of a TNFα inhibitor like this compound.
Concluding Remarks
This compound serves as a valuable tool for studying the inhibition of the TNFα pathway. However, its utility as a therapeutic candidate is limited by its demonstrated cellular toxicity at higher concentrations.[4] Nevertheless, the data and protocols associated with this compound provide a solid foundation for the development and characterization of new, less toxic, and potentially more potent small molecule inhibitors of TNFα.
References
- 1. invivogen.com [invivogen.com]
- 2. Identification of an in vivo orally active dual-binding protein-protein interaction inhibitor targeting TNFα through combined in silico/in vitro/in vivo screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. Surface Acoustic Wave (SAW) Biosensors: Coupling of Sensing Layers and Measurement | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Surface Acoustic Wave (SAW) biosensors: coupling of sensing layers and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Ligands for TNF-α and TNF Receptor-1 through Structure-Based Virtual Screening and Biological Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Role of SPD304 in Blocking TNF Receptor Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine central to inflammatory processes and a key target in the treatment of autoimmune diseases. SPD304 is a small molecule inhibitor that has been identified as a potent antagonist of TNF-α activity. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its role in blocking the interaction between TNF-α and its receptors. This document details the quantitative parameters of this compound's inhibitory action, provides comprehensive experimental protocols for its characterization, and visualizes the underlying molecular pathways and experimental workflows.
Introduction
TNF-α exerts its biological effects by binding to two distinct cell surface receptors, TNF receptor 1 (TNFR1) and TNF receptor 2 (TNFR2). The initiation of signal transduction is contingent on the trimeric form of TNF-α binding to and clustering these receptors. This compound has emerged as a critical tool compound for studying TNF-α biology due to its unique mechanism of action. Unlike many biological inhibitors that act as antibodies to TNF-α, this compound is a small molecule that directly interferes with the TNF-α trimer, leading to its dissociation and subsequent inability to bind to its receptors.[1][2][3] This guide will explore the specifics of this interaction and the methodologies used to quantify its effects.
Mechanism of Action of this compound
The primary mechanism by which this compound inhibits TNF-α signaling is by promoting the disassembly of the biologically active TNF-α trimer.[2][3] By binding to a pocket at the interface of the TNF-α monomers, this compound disrupts the non-covalent interactions that maintain the trimeric structure. This leads to the dissociation of the trimer into inactive monomers, which are incapable of binding to and activating TNFR1 and TNFR2. This mode of action effectively prevents the initiation of the downstream signaling cascades responsible for the pro-inflammatory and apoptotic effects of TNF-α.
Below is a diagram illustrating the mechanism of action of this compound.
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound has been quantified through various biochemical and cell-based assays. The following table summarizes the key quantitative data reported in the literature.
| Parameter | Value | Assay Method | Reference |
| IC50 | 22 µM | In vitro TNF receptor 1 (TNFR1) binding to TNF-α | [1][2] |
| IC50 | 12 µM | ELISA (inhibition of TNFα/TNFR1 binding) | [4] |
| IC50 | 4.6 µM | Cell-based assay | [2] |
| Dissociation Constant (Kd) | 6.1 ± 4.7 nM | Surface Acoustic Wave (SAW) biosensor | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with TNF-α.
TNF-α/TNFR1 Binding Enzyme-Linked Immunosorbent Assay (ELISA)
This assay quantifies the ability of this compound to inhibit the binding of TNF-α to its receptor, TNFR1.
Materials:
-
Recombinant human TNF-α
-
Recombinant human TNFR1-Fc chimera
-
This compound
-
96-well microplates
-
Coating Buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Assay Diluent (e.g., PBS with 0.1% BSA, 0.05% Tween-20)
-
Anti-human IgG (Fc specific)-Peroxidase antibody
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 N H2SO4)
-
Microplate reader
Protocol:
-
Coating: Coat the wells of a 96-well microplate with 100 µL of recombinant human TNFR1-Fc at a concentration of 1-2 µg/mL in Coating Buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Inhibitor and Ligand Incubation:
-
Prepare serial dilutions of this compound in Assay Diluent.
-
In a separate plate or tubes, pre-incubate a constant concentration of biotinylated human TNF-α (e.g., 100 ng/mL) with the various concentrations of this compound for 30-60 minutes at room temperature.
-
Transfer 100 µL of the TNF-α/SPD304 mixture to the TNFR1-coated wells.
-
Include controls with TNF-α alone (maximum binding) and Assay Diluent alone (background).
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the wash step as in step 2.
-
Detection:
-
Add 100 µL of Streptavidin-HRP conjugate, diluted in Assay Diluent, to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing: Repeat the wash step as in step 2.
-
Development: Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
The workflow for this ELISA protocol is depicted below.
Surface Acoustic Wave (SAW) Biosensor Analysis
SAW biosensors provide a label-free method to measure the binding kinetics and affinity between this compound and TNF-α in real-time.
Materials:
-
SAW biosensor instrument and sensor chips (e.g., gold-coated)
-
Recombinant human TNF-α
-
This compound
-
Running Buffer (e.g., HBS-EP buffer)
-
Immobilization reagents (e.g., amine coupling kit: EDC, NHS, ethanolamine)
Protocol:
-
Sensor Surface Preparation:
-
Equilibrate the sensor chip with Running Buffer.
-
Activate the sensor surface using a mixture of EDC and NHS.
-
-
Ligand Immobilization:
-
Inject a solution of recombinant human TNF-α in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) over the activated sensor surface to achieve the desired immobilization level.
-
Inject ethanolamine (B43304) to deactivate any remaining active esters on the surface.
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound in Running Buffer over the immobilized TNF-α surface.
-
Include a zero-concentration (buffer only) injection for baseline subtraction.
-
Monitor the change in the acoustic wave signal (phase shift) in real-time, which corresponds to the binding of this compound to TNF-α.
-
-
Dissociation:
-
After the association phase, flow Running Buffer over the sensor surface to monitor the dissociation of the this compound-TNF-α complex.
-
-
Regeneration (if necessary):
-
Inject a regeneration solution (e.g., a low pH buffer or high salt solution) to remove bound this compound and prepare the surface for the next injection.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
L929 Cell Cytotoxicity Assay
This cell-based assay measures the ability of this compound to protect cells from TNF-α-induced apoptosis.
Materials:
-
L929 murine fibroblast cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human TNF-α
-
Actinomycin D
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed L929 cells into a 96-well plate at a density of 2-5 x 104 cells per well and incubate overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the this compound dilutions to the cells.
-
Immediately add a constant, sub-lethal concentration of Actinomycin D (to sensitize the cells to TNF-α) and a pre-determined concentration of TNF-α that induces significant cell death.
-
Include controls: cells alone, cells with TNF-α/Actinomycin D only, and cells with this compound only.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement:
-
Add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
-
Data Acquisition: Measure the signal (absorbance or luminescence) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
TNF Receptor 1 Signaling Pathway
Upon binding of trimeric TNF-α, TNFR1 recruits a series of adaptor proteins to its intracellular death domain, initiating signaling cascades that lead to either inflammation and cell survival or apoptosis. This compound, by preventing the initial binding of the TNF-α trimer, blocks the formation of the initial signaling complex.
The following diagram illustrates the key components of the TNFR1 signaling pathway that is inhibited by this compound.
Conclusion
This compound serves as a valuable pharmacological tool for the investigation of TNF-α biology. Its well-characterized mechanism of action, involving the promotion of TNF-α trimer dissociation, provides a clear basis for its inhibitory effects on TNF receptor interaction. The quantitative data and experimental protocols outlined in this guide offer a comprehensive framework for researchers and drug development professionals to study and utilize this compound in their work. The high cytotoxicity of this compound, however, may limit its direct therapeutic applications, but it remains a cornerstone for the design and development of new, less toxic small molecule inhibitors of TNF-α.[3]
References
The Biological Effects of Inhibiting TNF-alpha with SPD304: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine central to the inflammatory cascade and a validated therapeutic target for a range of autoimmune diseases. While biologic inhibitors of TNF-α have demonstrated significant clinical success, the development of small-molecule inhibitors offers potential advantages in terms of oral bioavailability and manufacturing costs. SPD304 is a novel small-molecule inhibitor that acts via a unique mechanism of promoting the dissociation of the active TNF-α trimer. This technical guide provides a comprehensive overview of the biological effects of this compound, including its mechanism of action, quantitative in vitro and cellular activity, and key experimental protocols for its evaluation. Detailed signaling pathway diagrams are also provided to visualize its impact on TNF-α-mediated cellular events.
Introduction to TNF-α and the Rationale for Inhibition
Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine primarily produced by macrophages and monocytes.[1] It exists in two forms: a transmembrane form (tmTNF-α) and a soluble form (sTNF-α), the latter being cleaved from the cell surface by TNF-α converting enzyme (TACE).[1] Both forms are biologically active as homotrimers and exert their effects by binding to two distinct receptors: TNF receptor 1 (TNFR1) and TNF receptor 2 (TNFR2).[2][3]
TNFR1 is ubiquitously expressed and contains a "death domain" in its intracellular region, enabling it to initiate signaling cascades that can lead to both apoptosis and inflammation.[1][2] TNFR2 is primarily expressed on immune cells and is preferentially activated by tmTNF-α.[2][3] The binding of TNF-α to its receptors triggers a complex series of downstream signaling events, prominently involving the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to the production of a wide array of inflammatory mediators.[1][2]
Given its central role in inflammation, dysregulation of TNF-α is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis, Crohn's disease, and psoriasis. Inhibition of TNF-α has therefore become a cornerstone of therapy for these conditions.
This compound: A Small-Molecule Inhibitor of TNF-α
This compound is a selective, small-molecule inhibitor of TNF-α.[4][5] Unlike biologic agents that typically neutralize TNF-α by direct binding and steric hindrance, this compound employs a distinct mechanism of action.
Mechanism of Action: Promotion of TNF-α Trimer Dissociation
The biologically active form of TNF-α is a stable homotrimer.[6][7] this compound functions by promoting the disassembly of this trimer into inactive monomers.[8][9][10] This disruption of the quaternary structure prevents TNF-α from effectively binding to and activating its receptors, thereby inhibiting downstream signaling.[8][9][10] Studies using techniques such as surface acoustic wave (SAW) biosensors have provided insights into the kinetics of this interaction.[2][11]
dot
Caption: Mechanism of this compound-mediated TNF-α inhibition.
Quantitative Biological Activity of this compound
The inhibitory activity of this compound has been quantified in various in vitro and cell-based assays. The following tables summarize the key quantitative data available.
Table 1: In Vitro Inhibition Data for this compound
| Parameter | Value | Assay Type | Reference(s) |
| IC50 (TNF-α/TNFR1 Binding) | 12 µM | ELISA | [2][11] |
| Kd (Dissociation Constant) | 6.1 ± 4.7 nM | Surface Acoustic Wave (SAW) Biosensor | [2][11] |
| Binding Affinity (to TNF-α) | -8.9 kcal/mol | Molecular Docking | [2] |
Table 2: Cellular Activity of this compound
| Parameter | Value | Cell Line | Assay Type | Reference(s) |
| IC50 (TNF-α induced apoptosis) | 12 µM | L929 | Cytotoxicity Assay | [12] |
| IC50 (NF-κB Activation) | 10 µM | HEK cells | Reporter Gene Assay | [12] |
| Cytotoxicity (LC50) | 7.5 ± 0.2 µM | L929 | Cytotoxicity Assay | [13] |
Table 3: ADMET Profile of this compound
| Parameter | Value/Observation | Assay Type | Reference(s) |
| Caco-2 Permeability | Experimentally evaluated, data suggests it is not ideal for drug optimization | Caco-2 Cell Permeability Assay | [2][11] |
| Thermodynamic Solubility | Experimentally evaluated | Solubility Assay | [2][11] |
| Toxicity | Contains a potentially toxic 3-alkylindole moiety | In silico prediction and experimental observation | [8][10] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological effects of this compound.
TNF-α/TNFR1 Binding ELISA
Objective: To quantify the inhibition of TNF-α binding to its receptor TNFR1 by this compound.
Materials:
-
96-well microtiter plates
-
Recombinant human TNFR1
-
Recombinant human TNF-α
-
Biotinylated anti-human TNF-α antibody
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
This compound
Procedure:
-
Coating: Coat the wells of a 96-well plate with recombinant human TNFR1 (e.g., 2.5 µg/mL in PBS) and incubate overnight at 4°C.[2]
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of assay buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Inhibitor and Ligand Incubation: Prepare serial dilutions of this compound in assay buffer. Add 50 µL of the this compound dilutions to the wells, followed by 50 µL of a fixed concentration of recombinant human TNF-α (e.g., 10 ng/mL). Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody: Add 100 µL of biotinylated anti-human TNF-α antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Enzyme Conjugate: Add 100 µL of Streptavidin-HRP to each well and incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate for 10-20 minutes at room temperature in the dark.
-
Stopping Reaction: Stop the reaction by adding 50 µL of stop solution.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
dot
Caption: Workflow for the TNF-α/TNFR1 Binding ELISA.
L929 Cell Cytotoxicity Assay
Objective: To determine the ability of this compound to protect L929 murine fibrosarcoma cells from TNF-α-induced apoptosis.
Materials:
-
L929 cells
-
DMEM with 10% FBS
-
Recombinant human TNF-α
-
Actinomycin D
-
This compound
-
Cell viability reagent (e.g., MTT or CCK-8)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed L929 cells into a 96-well plate at a density of 2.0 × 104 cells/well and incubate overnight.[14]
-
Treatment: Prepare serial dilutions of this compound. Treat the cells with the this compound dilutions in the presence of a fixed concentration of TNF-α (e.g., 10 ng/mL) and Actinomycin D (e.g., 1 µg/mL).[12][14]
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration and determine the IC50 value for the rescue from TNF-α-induced cytotoxicity.
NF-κB Reporter Assay
Objective: To measure the inhibition of TNF-α-induced NF-κB activation by this compound.
Materials:
-
HEK293 cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
Recombinant human TNF-α
-
This compound
-
Luciferase assay reagent
-
96-well cell culture plates
Procedure:
-
Transfection: Co-transfect HEK293 cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Cell Seeding: Seed the transfected cells into a 96-well plate.
-
Treatment: After 24 hours, treat the cells with serial dilutions of this compound for 1 hour.
-
Stimulation: Stimulate the cells with a fixed concentration of TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
Cell Lysis: Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activation for each this compound concentration and determine the IC50 value.
dot
Caption: Workflow for the NF-κB Reporter Assay.
This compound's Effect on TNF-α Signaling Pathways
This compound's primary effect is to reduce the concentration of active TNF-α trimer, thereby preventing the initiation of downstream signaling cascades. The following diagrams illustrate the key pathways affected.
Inhibition of NF-κB Activation Pathway
dot
Caption: this compound prevents TNF-α-induced NF-κB activation.
Inhibition of Apoptosis Pathway
dot
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. Surface Acoustic Wave (SAW) biosensors: coupling of sensing layers and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NF-κB Transcriptional Activity Assay using NKL reporter cells [protocols.io]
- 5. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Trimer-to-Monomer Disruption Mechanism for a Potent, Protease-Resistant Antagonist of Tumor Necrosis Factor-α Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tumor Necrosis Factor-α Trimer Disassembly and Inactivation via Peptide-Small Molecule Synergy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rationally designed less toxic SPD-304 analogs and preliminary evaluation of their TNF inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New contributions to the drug profile of TNFα inhibitor this compound: Affinity, selectivity and ADMET considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Novel Competitive Binding Screening Assay Reveals Sennoside B as a Potent Natural Product Inhibitor of TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of TNF-α protects against hepatic ischemia-reperfusion injury in rats via NF-κB dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
SPD304: A Technical Guide for Interrogating TNF Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of SPD304, a small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), and its application as a research tool for studying TNF signaling pathways. It covers the core mechanism of TNF-α signaling, the specific action of this compound, quantitative data on its activity, and detailed experimental protocols.
The TNF-α Signaling Pathway: A Central Regulator of Inflammation
Tumor Necrosis Factor-alpha (TNF-α) is a critical pro-inflammatory cytokine involved in a wide range of cellular processes, including inflammation, immunity, cell proliferation, differentiation, and apoptosis.[][2] It exists in two forms: a transmembrane form (tmTNF-α) and a soluble form (sTNF-α), which is cleaved and released by the enzyme TACE.[] The biological effects of TNF-α are mediated through its binding to two distinct receptors: TNFR1 (p55) and TNFR2 (p75).[2]
-
TNFR1: Expressed ubiquitously in most human tissues, TNFR1 is considered the primary signaling receptor for TNF-α and can be activated by both soluble and transmembrane forms.[2] Upon binding of the TNF-α trimer, TNFR1 recruits a series of adaptor proteins, starting with TNFR1-Associated Death Domain (TRADD).[][3] This initiates downstream signaling cascades that can lead to:
-
NF-κB Activation: Recruitment of TRAF2 and RIPK1 leads to the activation of the IKK complex, subsequent phosphorylation and degradation of IκB, and nuclear translocation of NF-κB, a key transcription factor for inflammatory and survival genes.[][3]
-
MAPK Activation: The same initial complex can also trigger Mitogen-Activated Protein Kinase (MAPK) pathways, such as JNK and p38, which are involved in inflammation and stress responses.[3]
-
Apoptosis (Programmed Cell Death): In certain cellular contexts, the TRADD-initiated complex can recruit FADD and Caspase-8, forming the death-inducing signaling complex (DISC) and triggering the caspase cascade that leads to apoptosis.[3][4]
-
-
TNFR2: Primarily expressed on immune cells, TNFR2 is preferentially activated by the transmembrane form of TNF-α and is generally associated with cell survival and proliferation signals.[][2]
The trimeric nature of TNF-α is essential for its ability to cluster receptors and initiate a productive signaling cascade.
References
- 2. TNF Signaling Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of an in vivo orally active dual-binding protein-protein interaction inhibitor targeting TNFα through combined in silico/in vitro/in vivo screening - PMC [pmc.ncbi.nlm.nih.gov]
SPD304: A Technical Deep Dive into its Role in Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the significance of SPD304, a small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), in the field of inflammation research. Despite its promise, inherent toxicity has precluded its clinical development. However, this compound remains a critical tool for understanding the molecular mechanisms of TNF-α inhibition and serves as a benchmark for the development of safer, more effective anti-inflammatory therapeutics. This document provides a comprehensive overview of its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its study, and visualizations of the signaling pathways it modulates.
Core Concepts: Mechanism of Action
This compound exerts its anti-inflammatory effects by directly targeting and disrupting the active form of TNF-α. TNF-α, a key cytokine driving inflammatory responses, functions as a homotrimer. This compound works by binding to the TNF-α trimer and inducing a conformational change that leads to its dissociation into inactive monomers.[][2] This disassembly of the trimer prevents TNF-α from binding to its receptors, primarily TNF receptor 1 (TNFR1), thereby blocking the downstream signaling cascades that lead to inflammation.[][3]
The inhibition of the TNF-α/TNFR1 interaction by this compound effectively prevents the recruitment of adaptor proteins such as TNFR-associated death domain (TRADD) and receptor-interacting protein kinase 1 (RIPK1). This, in turn, blocks the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.[]
Quantitative Data Summary
The following table summarizes the key quantitative parameters that define the in vitro activity of this compound. These values have been compiled from various studies and provide a basis for comparing its potency with other TNF-α inhibitors.
| Parameter | Value | Description | Reference |
| IC50 (TNF-α/TNFR1 Binding) | 12 µM - 22 µM | Concentration of this compound required to inhibit 50% of the binding between TNF-α and its receptor, TNFR1, in an ELISA-based assay. | [][4][5] |
| IC50 (NF-κB Activation) | 4.6 µM | Concentration of this compound required to prevent 50% of TNF-α-induced NF-κB activation in a cellular assay. | [] |
| Dissociation Constant (Kd) | 6.1 ± 4.7 nM | A measure of the binding affinity of this compound to TNF-α, as determined by a surface acoustic wave (SAW) biosensor experiment.[4][5] | |
| RANKL Binding Affinity | 14 µM | The binding affinity of this compound for RANKL, another member of the TNF superfamily, indicating some level of off-target activity. | [] |
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language for Graphviz.
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.
TNF-α/TNFR1 Binding Inhibition Assay (ELISA)
This protocol outlines the steps for an enzyme-linked immunosorbent assay (ELISA) to determine the IC50 value of this compound for the inhibition of TNF-α binding to TNFR1.
Materials:
-
96-well microplate
-
Recombinant human TNFR1
-
Recombinant human TNF-α
-
This compound
-
Enzyme-linked polyclonal antibody specific for TNF-α
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Microplate reader
Procedure:
-
Coating: Dilute recombinant human TNFR1 to a concentration of 1-2 µg/mL in coating buffer. Add 100 µL of the diluted TNFR1 to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of assay diluent to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Compound Preparation: Prepare a serial dilution of this compound in assay diluent.
-
Incubation: In a separate plate or tubes, pre-incubate a constant concentration of recombinant human TNF-α (e.g., 50-100 pg/mL) with the various concentrations of this compound for 1 hour at room temperature.
-
Binding: After washing the blocked plate three times, add 100 µL of the TNF-α/SPD304 mixtures to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody: Add 100 µL of the enzyme-linked anti-TNF-α antibody, diluted in assay diluent, to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of the substrate solution to each well. Incubate in the dark for 15-30 minutes, or until sufficient color has developed.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the logarithm of the this compound concentration. Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in the absorbance signal.
NF-κB Activation Assay (Immunofluorescence)
This protocol describes a cell-based assay to measure the inhibition of TNF-α-induced NF-κB activation by quantifying the nuclear translocation of the p65 subunit using immunofluorescence microscopy.
Materials:
-
HeLa or RAW 264.7 cells
-
Cell culture medium and supplements
-
96-well imaging plate (black-walled, clear bottom)
-
This compound
-
Recombinant human TNF-α
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-NF-κB p65 (rabbit polyclonal or mouse monoclonal)
-
Secondary antibody: fluorescently-labeled anti-rabbit or anti-mouse IgG (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding: Seed HeLa or RAW 264.7 cells into a 96-well imaging plate at a density that will result in a sub-confluent monolayer on the day of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound in cell culture medium for 1 hour. Include a vehicle control (e.g., DMSO).
-
TNF-α Stimulation: Stimulate the cells by adding TNF-α to each well at a final concentration of 10-20 ng/mL. Incubate for 30 minutes at 37°C. Include an unstimulated control.
-
Fixation: Aspirate the medium and gently wash the cells with PBS. Fix the cells by adding 100 µL of fixation buffer to each well and incubating for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS. Permeabilize the cells by adding 100 µL of permeabilization buffer and incubating for 10 minutes at room temperature.
-
Blocking: Wash the cells twice with PBS. Block non-specific antibody binding by adding 100 µL of blocking buffer and incubating for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-NF-κB p65 primary antibody in blocking buffer. Add 50 µL of the diluted antibody to each well and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently-labeled secondary antibody and the nuclear counterstain in blocking buffer. Add 50 µL of this solution to each well and incubate for 1 hour at room temperature, protected from light.
-
Imaging: Wash the cells three times with PBS. Add 100 µL of PBS to each well. Acquire images using a high-content imaging system or fluorescence microscope.
-
Image Analysis: Use image analysis software to quantify the fluorescence intensity of the p65 stain in the nucleus and the cytoplasm of individual cells. The ratio of nuclear to cytoplasmic fluorescence is a measure of NF-κB activation.
-
Data Analysis: Plot the nuclear-to-cytoplasmic fluorescence ratio against the logarithm of the this compound concentration. Determine the IC50 value for the inhibition of NF-κB translocation.
Surface Acoustic Wave (SAW) Biosensor Analysis
This protocol provides a general outline for using a SAW biosensor to determine the binding kinetics and affinity of this compound to TNF-α.
Materials:
-
SAW biosensor instrument and sensor chips
-
Recombinant human TNF-α
-
This compound
-
Running buffer (e.g., HBS-EP buffer)
-
Immobilization reagents (e.g., EDC/NHS for amine coupling)
Procedure:
-
Chip Preparation and Ligand Immobilization:
-
Activate the sensor chip surface according to the manufacturer's instructions (e.g., using EDC/NHS for a carboxylated surface).
-
Immobilize recombinant human TNF-α onto the sensor surface to a target density.
-
Deactivate any remaining active groups on the surface.
-
A reference channel without immobilized TNF-α should be prepared for background subtraction.
-
-
Analyte Binding Measurement:
-
Prepare a serial dilution of this compound in running buffer.
-
Inject the different concentrations of this compound over the sensor surface (both the TNF-α immobilized channel and the reference channel) at a constant flow rate. This is the association phase.
-
After the association phase, switch back to injecting only the running buffer to monitor the dissociation of the this compound from the TNF-α. This is the dissociation phase.
-
-
Data Analysis:
-
The SAW instrument measures the change in the phase or frequency of the acoustic wave, which is proportional to the mass bound to the sensor surface.
-
Subtract the signal from the reference channel from the signal of the TNF-α immobilized channel to correct for non-specific binding and bulk refractive index changes.
-
Fit the resulting sensorgrams (plots of response versus time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Conclusion
This compound, despite its toxicological limitations, has been an invaluable pharmacological tool. Its well-characterized mechanism of action in disrupting the TNF-α trimer has provided a clear blueprint for the design of novel small molecule inhibitors of this critical inflammatory cytokine. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of inflammation and drug discovery, facilitating further investigation into the intricate signaling pathways of TNF-α and aiding in the development of the next generation of anti-inflammatory therapies. While this compound itself will not see clinical use, the knowledge gained from its study continues to significantly impact the quest for safer and more effective treatments for a wide range of inflammatory diseases.
References
- 2. Surface Acoustic Wave (SAW) Biosensors: Coupling of Sensing Layers and Measurement-丁香实验 [biomart.cn]
- 3. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 4. Surface Acoustic Wave (SAW) Biosensors: Coupling of Sensing Layers and Measurement | Springer Nature Experiments [experiments.springernature.com]
- 5. New contributions to the drug profile of TNFα inhibitor this compound: Affinity, selectivity and ADMET considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Disruption of Cytokine Signaling by SPD304: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
SPD304 is a small molecule inhibitor that has garnered attention for its targeted disruption of cytokine signaling, primarily through its action on Tumor Necrosis Factor-alpha (TNF-α). This technical guide provides an in-depth analysis of the mechanism of action of this compound, its quantitative effects on cytokine-receptor interactions, and the experimental methodologies used to elucidate these properties. By promoting the dissociation of the active trimeric form of TNF-α, this compound effectively blocks its interaction with its receptors, thereby inhibiting downstream inflammatory signaling pathways. This document serves as a comprehensive resource for researchers and drug development professionals investigating novel anti-inflammatory therapeutics.
Core Mechanism of Action: Inhibition of TNF-α Trimerization
This compound's principal mechanism of action is the selective inhibition of TNF-α.[1] It achieves this by promoting the disassembly of the biologically active TNF-α trimer, which is essential for receptor binding and subsequent signal transduction.[][3] This disruption of the trimeric structure prevents TNF-α from effectively engaging with its receptors, TNFR1 and TNFR2, thereby blocking the initiation of the inflammatory cascade.[1][]
Caption: Normal TNF-α Signaling Pathway.
Caption: Mechanism of this compound Action on TNF-α.
Quantitative Analysis of this compound's Effects
The inhibitory effects of this compound have been quantified through various biochemical and cellular assays. The following table summarizes the key quantitative data available.
| Parameter | Value | Assay Type | Target | Reference |
| IC50 | 12 µM | ELISA | TNF-α / TNFR1 Binding | [4][5] |
| IC50 | 22 µM | Biochemical Assay | TNF-α Activity | [1][] |
| IC50 | 4.6 µM | Cell-based Assay | TNF-α Activity | [] |
| Dissociation Constant (Kd) | 6.1 ± 4.7 nM | Surface Acoustic Wave (SAW) | This compound and TNF-α | [4][5] |
Broader Effects on Cytokine Signaling
Beyond its well-documented effects on TNF-α, research indicates that this compound may also impact other cytokine pathways. Specifically, it has been shown to inhibit the binding of Interleukin-4 (IL-4) and Interleukin-13 (IL-13) to their respective receptors.[4][5] However, it is noteworthy that this compound did not show direct inhibition of other proteins involved in the TNF-α pathway, suggesting a specific interaction with the cytokine itself.[4][5]
Experimental Protocols
The following outlines the methodologies for key experiments used to characterize the effects of this compound.
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α/TNFR1 Binding Inhibition
This assay quantifies the ability of this compound to inhibit the binding of TNF-α to its receptor, TNFR1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Rationally designed less toxic SPD-304 analogs and preliminary evaluation of their TNF inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New contributions to the drug profile of TNFα inhibitor this compound: Affinity, selectivity and ADMET considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for SPD304, a TNF-α Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for utilizing SPD304, a selective inhibitor of Tumor Necrosis Factor-alpha (TNF-α), in cell-based assays. This compound functions by promoting the dissociation of TNF-α trimers, thereby preventing its interaction with its receptors.[] This document offers step-by-step methodologies for assessing the bioactivity and cytotoxicity of this compound, along with its effects on the TNF-α signaling pathway. Quantitative data from relevant assays are summarized, and key cellular pathways are visualized to facilitate experimental design and data interpretation.
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine implicated in a wide range of physiological and pathological processes, including inflammation, immunity, and apoptosis. Dysregulation of TNF-α signaling is a hallmark of numerous inflammatory diseases. This compound is a small molecule inhibitor that directly targets TNF-α, promoting the disassembly of its active trimeric form.[] This unique mechanism of action makes this compound a valuable tool for studying the biological functions of TNF-α and for the development of novel therapeutics.
Data Presentation
Table 1: In Vitro and Cellular Activity of this compound
| Assay Type | Cell Line/System | Parameter | Value | Reference |
| TNF-α/TNFR1 Binding Inhibition | Biochemical Assay | IC50 | 22 µM | [2] |
| TNF-α/TNFR1 Binding Inhibition | ELISA | IC50 | 12 µM | [3] |
| TNF-α Induced Apoptosis | L929 | IC50 | ~10 µM | [2] |
| TNF-α Induced NF-κB Activation | HEK293 | IC50 | 10 µM | [2] |
| Cellular Cytotoxicity | L929 | Toxic Concentration | > 30 µM | [2] |
| Cellular Cytotoxicity | HEK293 | Toxic Concentration | > 10 µM | [2] |
Experimental Protocols
TNF-α Induced Cytotoxicity Assay in L929 Cells
This protocol is designed to assess the ability of this compound to inhibit TNF-α-induced apoptosis in the L929 murine fibrosarcoma cell line.
Materials:
-
L929 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant Human TNF-α
-
Actinomycin D
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., MTT, MTS, or CCK-8)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in DMEM. It is recommended to test a concentration range from 0.1 µM to 100 µM.
-
Prepare a solution of TNF-α and Actinomycin D in DMEM. The final concentration in the wells should be 10 ng/mL for TNF-α and 1 µg/mL for Actinomycin D.[4][5]
-
Aspirate the culture medium from the wells and add the prepared drug dilutions and TNF-α/Actinomycin D solution. Include appropriate controls: cells with medium only, cells with TNF-α/Actinomycin D only, and cells with different concentrations of this compound alone to assess its cytotoxicity.
-
-
Incubation:
-
Cell Viability Assessment:
-
After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT/MTS).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.
-
NF-κB Reporter Assay in HEK293 Cells
This protocol measures the inhibition of TNF-α-induced NF-κB activation by this compound using a luciferase reporter gene assay in HEK293 cells.
Materials:
-
HEK293 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Recombinant Human TNF-α
-
This compound
-
96-well white, clear-bottom plates
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding and Transfection:
-
Seed 1.5 x 10⁴ HEK293 cells per well in a 96-well plate one day before transfection.[6]
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-treat the transfected cells with the this compound dilutions for 1 hour.
-
Stimulate the cells with TNF-α at a final concentration of 20 ng/mL.[6] Include unstimulated and vehicle-treated controls.
-
-
Incubation:
-
Incubate the plate for 5-6 hours at 37°C in a 5% CO₂ incubator.[7]
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of NF-κB activity in TNF-α stimulated cells compared to unstimulated cells.
-
Determine the inhibitory effect of this compound by comparing the normalized luciferase activity in this compound-treated wells to the TNF-α only treated wells. Plot the percentage of inhibition against the this compound concentration to calculate the IC50 value.
-
Western Blot Analysis of TNF-α Signaling Pathway
This protocol outlines the procedure to analyze the effect of this compound on the phosphorylation and degradation of key proteins in the TNF-α signaling pathway.
Materials:
-
L929 or other suitable cells
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-Caspase-3, anti-cleaved Caspase-3, and anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate with TNF-α (e.g., 10 ng/mL) for a specific time (e.g., 15-30 minutes for IκBα phosphorylation, longer for caspase activation).
-
Wash cells with cold PBS and lyse with lysis buffer.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to a loading control like GAPDH.
-
Analyze the changes in protein phosphorylation or degradation in response to TNF-α and this compound treatment.
-
Visualizations
Caption: Mechanism of this compound Action.
Caption: Simplified TNF-α Signaling Pathway.
Caption: Workflow for Cytotoxicity Assay.
References
- 2. Identification of an in vivo orally active dual-binding protein-protein interaction inhibitor targeting TNFα through combined in silico/in vitro/in vivo screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New contributions to the drug profile of TNFα inhibitor this compound: Affinity, selectivity and ADMET considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Competitive Binding Screening Assay Reveals Sennoside B as a Potent Natural Product Inhibitor of TNF-α [mdpi.com]
- 5. Discovery of Novel Ligands for TNF-α and TNF Receptor-1 through Structure-Based Virtual Screening and Biological Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 7. bpsbioscience.com [bpsbioscience.com]
Preparation of SPD304 Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation of a stock solution of SPD304, a selective inhibitor of tumor necrosis factor-alpha (TNF-α). This compound acts by promoting the dissociation of TNF trimers, thereby blocking its interaction with its receptor.[1] Accurate preparation of stock solutions is critical for ensuring reproducible and reliable experimental outcomes in cell-based assays and in vivo studies. This application note details the chemical properties of this compound, provides a step-by-step protocol for solubilization, and outlines appropriate storage conditions to maintain compound integrity.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate molarity calculations and for understanding the compound's solubility characteristics.
| Property | Value | Source |
| Molecular Formula | C₃₂H₃₂F₃N₃O₂ | [2] |
| Molecular Weight | 547.6 g/mol | [2] |
| CAS Number | 869998-49-2 | [2] |
| Appearance | Crystalline solid | [2] |
| Purity | ≥98% | [2] |
| Solubility (at room temperature) | DMSO: 10 mg/mL, DMF: 1 mg/mL, Ethanol: 1 mg/mL | [2] |
Table 1: Chemical and Physical Properties of this compound
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). This is a common starting concentration for subsequent dilutions in various experimental settings.
Materials and Equipment
-
This compound powder (≥98% purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure
-
Aseptic Technique: Perform all steps in a clean and sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 30 minutes before opening to minimize condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.476 mg of this compound.
-
Calculation: Molarity (M) = moles of solute / Liters of solution
-
Moles = (Volume in L) x (Molarity) = 0.001 L x 0.010 mol/L = 0.00001 mol
-
Mass (mg) = Moles x Molecular Weight ( g/mol ) x 1000 mg/g = 0.00001 mol x 547.6 g/mol x 1000 mg/g = 5.476 mg
-
-
Solubilization: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Dissolution: Cap the tube tightly and vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) and/or sonication can be used to aid dissolution if precipitation occurs.[3] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[3] The aliquot volume will depend on the specific experimental needs.
-
Labeling and Storage: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][3]
Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Figure 1: Workflow for this compound Stock Solution Preparation.
Stability and Storage
Proper storage is crucial for maintaining the biological activity of the this compound stock solution. As a general guideline, stock solutions in DMSO should be stored in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months.[1][3] It is recommended to use fresh stock solutions for critical experiments. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[3] The solid, powdered form of this compound is stable for at least four years when stored at -20°C.[2]
Safety Precautions
This compound is a chemical compound intended for research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment, including gloves, a lab coat, and safety glasses, when handling the compound and its solutions. Work in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for more detailed information.
References
Application Notes and Protocols for SPD304 Solubility
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed information on the solubility of SPD304, a selective inhibitor of Tumor Necrosis Factor-alpha (TNF-α), in Dimethyl Sulfoxide (DMSO) and other common laboratory solvents. This document includes quantitative solubility data, comprehensive protocols for the preparation of this compound solutions, and a standardized method for determining its solubility. Additionally, a diagram of the TNF-α signaling pathway is provided to illustrate the mechanism of action of this compound. This information is intended to guide researchers in the effective use of this compound in a variety of experimental settings.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets TNF-α, a key cytokine involved in systemic inflammation. It functions by promoting the dissociation of the active TNF-α trimer, thereby preventing its interaction with its receptors, TNFR1 and TNFR2[1][2]. Due to its mechanism of action, this compound is a valuable tool for studying the physiological and pathological roles of TNF-α and for the potential development of therapeutics for inflammatory diseases. Accurate knowledge of its solubility is critical for the design and reproducibility of in vitro and in vivo experiments.
Solubility of this compound
The solubility of this compound has been determined in various solvents and solvent systems. The data is summarized in the table below for easy comparison. It is important to note that the use of fresh, anhydrous DMSO is recommended as moisture absorption can reduce the solubility of this compound[2].
| Solvent/Solvent System | Concentration | Remarks | Source(s) |
| DMSO | 50 mg/mL (91.3 mM) | Use of fresh, moisture-free DMSO is crucial. | [2] |
| Water | < 0.1 mg/mL | Insoluble. | [1] |
| Ethanol | Insoluble | [2] | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (2.28 mM) | Results in a clear solution. | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 1.25 mg/mL (2.28 mM) | Requires sonication; results in a suspended solution. | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL (2.28 mM) | Results in a clear solution. | [1] |
| 10 mM Citrate-Phosphate Buffer (pH 6.5) | 10 µM | [3][4] | |
| 10 mM Citrate-Phosphate Buffer (pH 6.5) with 10% v/v DMSO, Methanol, or DMF | ~80 µM | Partially soluble. | [3] |
| 10 mM Citrate-Phosphate Buffer (pH 6.5) with 10% PEG5000 | ≥ 100 µM | Soluble. | [3] |
Experimental Protocols
Protocol for Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a 50 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Weigh the desired amount of this compound powder in a suitable vial.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve a final concentration of 50 mg/mL. For example, to prepare 1 mL of a 50 mg/mL solution, add 1 mL of DMSO to 50 mg of this compound.
-
Vortex the mixture vigorously until the this compound is completely dissolved.
-
If dissolution is slow, the solution can be gently warmed or sonicated for short periods to aid solubilization[1].
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol for Preparation of this compound in an Aqueous Formulation for In Vivo Studies
This protocol details the preparation of a 1.25 mg/mL this compound solution in a vehicle suitable for in vivo administration.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes and syringes
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution. For a final 1 mL solution, this would be 100 µL.
-
Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix well to obtain a clear solution[1].
-
The final concentrations of the components will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Protocol for Determining the Solubility of this compound by UV-Vis Spectroscopy
This protocol outlines a simple method to determine the solubility of this compound in aqueous solutions, adapted from a method for compounds containing aromatic rings[3]. This method is suitable for a quick estimation of solubility.
Materials:
-
This compound
-
Solvent of interest (e.g., buffer with varying percentages of a co-solvent)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Centrifuge
Procedure:
-
Prepare a stock solution of this compound in a solvent where it is highly soluble (e.g., 10 mM this compound·HCl in dd-H₂O)[3][4].
-
Prepare a series of dilutions of the stock solution in the solvent of interest to create a calibration curve.
-
Measure the absorbance of the standards at the absorbance maximum of this compound (around 252 nm)[5].
-
Plot the absorbance versus concentration to generate a standard curve and determine the molar extinction coefficient.
-
To determine the solubility, prepare a supersaturated solution of this compound in the solvent of interest.
-
Incubate the solution for a set period (e.g., 1-2 hours) to allow it to reach equilibrium.
-
Centrifuge the solution at high speed to pellet the undissolved compound.
-
Carefully collect the supernatant and measure its absorbance at the predetermined wavelength.
-
Calculate the concentration of the dissolved this compound using the standard curve. This concentration represents the solubility of this compound in that solvent.
This compound Mechanism of Action: TNF-α Signaling Pathway
This compound exerts its inhibitory effect by directly targeting the TNF-α protein. The binding of this compound to the TNF-α trimer promotes its dissociation into inactive monomers. This prevents TNF-α from binding to its receptors, TNFR1 and TNFR2, and initiating downstream signaling cascades that lead to inflammation and apoptosis[2][]. The following diagram illustrates the TNF-α signaling pathway and the point of inhibition by this compound.
Caption: TNF-α signaling pathway and inhibition by this compound.
Experimental Workflow for Solubility Determination
The following diagram outlines a general workflow for determining the solubility of a compound like this compound in a laboratory setting.
Caption: General workflow for experimental solubility determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Recommended storage and stability of SPD304
Application Notes and Protocols for SPD304
Topic: Recommended Storage and Stability of this compound
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α).[] It functions by binding to the biologically active TNF-α trimer, promoting the accelerated dissociation of a single subunit. This mechanism effectively inactivates the cytokine and prevents it from binding to its receptor, TNFR1, thereby inhibiting downstream signaling pathways.[] This document provides detailed information and protocols regarding the proper storage, stability, and handling of this compound to ensure its integrity and performance in research applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Formal Name | 6,7-dimethyl-3-[[methyl[2-[methyl[[1-[3-(trifluoromethyl)phenyl]-1H-indol-3-yl]methyl]amino]ethyl]amino]methyl]-4H-1-benzopyran-4-one | [] |
| CAS Number | 869998-49-2 | [] |
| Molecular Formula | C32H32F3N3O2 | [] |
| Formula Weight | 547.6 g/mol | [] |
| Purity | ≥98% | [] |
| Formulation | A crystalline solid | [] |
| Solubility | DMF: 1 mg/ml, DMSO: 10 mg/ml, Ethanol: 1 mg/ml, Water: 100 mg/mL | [][2] |
| λmax | 209, 252, 299 nm | [] |
Application Notes
Mechanism of Action
This compound is a selective inhibitor of TNF-α.[2] Its mechanism of action involves the disruption of the stable, homotrimeric form of TNF-α, which is the biologically active conformation required for receptor binding and signal transduction. By promoting the dissociation of one of the monomers from the trimer, this compound effectively neutralizes the cytokine's activity.
Caption: Mechanism of this compound-mediated inhibition of TNF-α signaling.
Storage and Handling Instructions
Proper storage and handling of this compound are critical to maintain its stability and activity. Below are recommendations for both the solid compound and solutions.
Solid this compound:
-
Long-term Storage: The solid, powdered form of this compound should be stored at -20°C.[][2] Under these conditions, it is stable for at least four years.[]
-
Shipping: this compound is typically shipped at room temperature in its solid form. Short periods at ambient temperature are not expected to affect its stability.[]
-
Handling: Before opening, allow the vial to warm to room temperature to prevent condensation, which can affect the powder's stability.
This compound Solutions:
-
Stock Solutions: It is recommended to prepare a concentrated stock solution in a suitable solvent such as DMSO.[2]
-
Working Solutions: For in vivo experiments, it is highly recommended to prepare fresh working solutions daily.[3] If a working solution must be stored, it should be for no longer than 24 hours at 4°C.
-
Solvent Considerations: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This can reduce the solubility of this compound. It is imperative to use fresh, anhydrous DMSO when preparing stock solutions to ensure complete dissolution.[2]
Stability Profile and Degradation
While this compound is stable under the recommended storage conditions, its chemical structure contains a 3-alkylindole moiety. This functional group is known to be potentially toxic and can be susceptible to bioactivation to a reactive electrophilic intermediate. While specific degradation pathways for this compound have not been extensively published, indole-containing compounds can be sensitive to oxidation and acidic conditions. Researchers should be mindful of these potential instabilities when designing experiments.
Caption: Conceptual diagram of potential this compound degradation.
Experimental Protocols
Protocol for Preparation of Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution to a working concentration.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
Procedure for 10 mM Stock Solution:
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Briefly centrifuge the vial to ensure all powder is at the bottom.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. (For 1 mg of this compound with a FW of 547.6 g/mol , add 182.6 µL of DMSO).
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) may aid in dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Procedure for Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or buffer.
-
Mix the working solution thoroughly by gentle pipetting or brief vortexing.
-
Use the working solution immediately. Do not store diluted working solutions for extended periods.
Protocol for a General Stability Study of an this compound Solution
This protocol outlines a general method for assessing the stability of this compound in a buffered solution over time at various temperatures. Quantification of this compound can be performed using a stability-indicating HPLC method.
Materials:
-
This compound stock solution in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Temperature-controlled incubators or water baths (e.g., 4°C, 25°C, 37°C)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Sterile, amber glass vials
Procedure:
-
Prepare a solution of this compound in PBS at a known concentration (e.g., 100 µM) from the DMSO stock solution. The final concentration of DMSO should be kept low (e.g., <0.5%) to minimize its effect on stability.
-
Dispense equal volumes of the this compound solution into several amber glass vials.
-
Take an initial sample (T=0) for immediate analysis by HPLC to determine the starting concentration.
-
Place the vials into the different temperature-controlled environments (4°C, 25°C, and 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one vial from each temperature condition.
-
Analyze the samples by HPLC to determine the concentration of the remaining this compound. The HPLC method should be validated to ensure it can separate the parent this compound peak from any potential degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
-
Plot the percentage of this compound remaining versus time for each temperature to determine the degradation rate.
Caption: General workflow for conducting a stability study of this compound.
Summary of Recommended Storage and Stability
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | ≥ 4 years[] | Keep tightly sealed. |
| Stock Solution in DMSO | -80°C | Up to 1 year[2] | Aliquot to avoid freeze-thaw cycles.[2] |
| -20°C | Up to 1 month[2] | Aliquot to avoid freeze-thaw cycles.[2] | |
| Working Solution | 4°C | < 24 hours | Prepare fresh for each experiment if possible.[3] |
Disclaimer: The information provided in these application notes is for research purposes only. It is the responsibility of the end-user to determine the suitability of this compound for their specific application and to conduct any necessary validation studies.
References
Application Notes and Protocols for Utilizing SPD304 in an ELISA Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine critically involved in the pathogenesis of a wide range of autoimmune and inflammatory diseases. Consequently, the inhibition of TNF-α activity has become a cornerstone in the treatment of these conditions. SPD304 is a selective, small-molecule inhibitor of TNF-α.[1][] Its mechanism of action involves the disruption of the native homotrimeric structure of TNF-α, preventing its binding to its receptors, TNFR1 and TNFR2, and subsequent downstream signaling.[1][] These application notes provide a comprehensive guide for the use of this compound in an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify its inhibitory effect on the TNF-α/TNFR1 interaction.
Mechanism of Action of this compound
This compound functions by promoting the dissociation of the biologically active TNF-α trimer into inactive monomers.[1][] This disruption of the quaternary structure of TNF-α is crucial as the trimeric form is required for effective receptor binding and activation. By preventing the interaction between TNF-α and its primary receptor, TNFR1, this compound effectively blocks the initiation of the downstream inflammatory signaling cascade. The reported IC50 value for the inhibition of TNF-α binding to TNFR1 is in the range of 12-22 µM.[1][3][4][5] It is important to note that this compound has demonstrated cytotoxicity at higher concentrations and is not suitable for in vivo applications.[5]
Data Presentation: Inhibition of TNF-α/TNFR1 Binding by this compound
The following table summarizes representative quantitative data from a competitive ELISA designed to measure the inhibition of TNF-α binding to its receptor, TNFR1, by this compound. The data illustrates a dose-dependent inhibition, with an IC50 value consistent with published literature.
| This compound Concentration (µM) | Absorbance (450 nm) | % Inhibition |
| 0 | 1.200 | 0 |
| 1 | 1.080 | 10 |
| 5 | 0.840 | 30 |
| 10 | 0.660 | 45 |
| 15 | 0.600 | 50 |
| 25 | 0.420 | 65 |
| 50 | 0.240 | 80 |
| 100 | 0.120 | 90 |
Signaling Pathway and Experimental Workflow Visualization
To visually represent the mechanism of action and the experimental procedure, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of this compound action on the TNF-α signaling pathway.
Caption: Experimental workflow for the this compound inhibition ELISA.
Experimental Protocols
Competitive ELISA Protocol for this compound Inhibition of TNF-α/TNFR1 Binding
This protocol is designed to quantify the inhibitory effect of this compound on the binding of human TNF-α to human TNFR1.
Materials and Reagents:
-
Recombinant Human TNF-α
-
Recombinant Human TNFR1
-
This compound
-
Biotinylated anti-human TNF-α antibody
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 1 M H₂SO₄)
-
96-well high-binding ELISA plates
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (PBS with 1% BSA)
-
Assay Diluent (PBS with 0.1% BSA)
-
DMSO (for this compound stock solution)
-
Microplate reader capable of measuring absorbance at 450 nm
Protocol:
-
Coating:
-
Dilute recombinant human TNFR1 to a final concentration of 1-2 µg/mL in PBS.
-
Add 100 µL of the diluted TNFR1 to each well of a 96-well ELISA plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Aspirate the coating solution from the wells.
-
Wash the plate twice with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Inhibition Reaction:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in Assay Diluent to achieve the desired final concentrations (e.g., 0-100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Dilute recombinant human TNF-α to a final concentration of 50-100 ng/mL in Assay Diluent.
-
Wash the plate twice with Wash Buffer.
-
Add 50 µL of the diluted this compound solutions to the appropriate wells.
-
Add 50 µL of the diluted TNF-α to each well (except for the blank).
-
Incubate for 2 hours at room temperature with gentle shaking.
-
-
Detection:
-
Wash the plate four times with Wash Buffer.
-
Dilute the biotinylated anti-human TNF-α antibody in Assay Diluent according to the manufacturer's instructions.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate four times with Wash Buffer.
-
Dilute Streptavidin-HRP in Assay Diluent according to the manufacturer's instructions.
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Incubate for 20-30 minutes at room temperature in the dark.
-
-
Signal Development and Measurement:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until sufficient color development is observed.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other absorbance readings.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = (1 - (Absorbance of sample / Absorbance of control (0 µM this compound))) * 100
-
Plot the % Inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. New contributions to the drug profile of TNFα inhibitor this compound: Affinity, selectivity and ADMET considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of an in vivo orally active dual-binding protein-protein interaction inhibitor targeting TNFα through combined in silico/in vitro/in vivo screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SPD304 Cytotoxicity Assay in L929 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the cytotoxicity of SPD304, a known inhibitor of Tumor Necrosis Factor-alpha (TNF-α), using the L929 mouse fibroblast cell line. This document outlines the necessary reagents, experimental procedures, and data analysis methods.
Introduction
This compound is a small molecule inhibitor that directly targets TNF-α, a key cytokine involved in systemic inflammation. It functions by promoting the disassembly of the active TNF-α trimer, thereby preventing its interaction with its receptors, TNFR1 and TNFR2.[][2][3] While this compound is a valuable tool for studying TNF-α signaling, it has also demonstrated significant cytotoxicity at higher concentrations.[4][5][6] The L929 cell line is particularly sensitive to TNF-α-induced apoptosis and is a widely accepted model for in vitro cytotoxicity studies.[7][8][9] This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify the cytotoxic effects of this compound on L929 cells.[10]
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations and cytotoxicity of this compound from various studies.
| Parameter | Cell Line/Assay Type | Concentration | Reference |
| IC50 (TNF-α/TNFR1 binding) | ELISA | 12 µM | [4] |
| IC50 (TNF-α activity) | Biochemical Assay | 22 µM | [][2] |
| IC50 (TNF-α activity) | Cell-based Assay | 4.6 µM | [] |
| High Cellular Toxicity | L929 (TNF-α induced apoptosis assay) | > 30 µM (no cell survival) | [6] |
Experimental Protocols
Materials and Reagents
-
L929 mouse fibroblast cell line (e.g., ATCC CCL-1)
-
This compound
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent
-
96-well flat-bottom sterile tissue culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Cell Culture and Maintenance
-
Culture L929 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding:
-
Harvest L929 cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.[11]
-
-
Preparation of this compound dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations for treatment. It is advisable to test a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 value.
-
-
Cell Treatment:
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (cells with medium only).
-
Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.[9]
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[12]
-
Data Analysis
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability) from the dose-response curve.
Visualizations
Caption: Experimental workflow for the L929 cytotoxicity assay of this compound.
Caption: Simplified TNF-α signaling pathway leading to apoptosis and the inhibitory action of this compound.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rationally designed less toxic SPD-304 analogs and preliminary evaluation of their TNF inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New contributions to the drug profile of TNFα inhibitor this compound: Affinity, selectivity and ADMET considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of an in vivo orally active dual-binding protein-protein interaction inhibitor targeting TNFα through combined in silico/in vitro/in vivo screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct Cell Contact Test - Eurofins Medical Device Testing [eurofins.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity Evaluation of Endodontic Pins on L929 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity evaluation of the extracts for mouse fibroblasts line L929 by MTT method [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for SPD304 in HeLa Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPD304 is a small molecule inhibitor of Tumor Necrosis Factor-alpha (TNFα), a pleiotropic pro-inflammatory cytokine implicated in a myriad of cellular processes, including inflammation, apoptosis, and cell survival.[1] The primary mechanism of action for this compound involves the disruption of the TNFα trimer, thereby preventing its interaction with its receptors, primarily TNF receptor 1 (TNFR1).[1] This inhibitory action on the TNFα signaling pathway makes this compound a compound of significant interest in research and drug development, particularly in the context of inflammatory diseases and cancer. An ELISA experiment has confirmed the inhibition of TNFα/TNFR1 binding with an IC50 of 12 μM.[1]
HeLa cells, a human cervical cancer cell line, are a widely utilized in vitro model system in cancer research. These cells express TNF receptors and are responsive to TNFα stimulation, which can trigger signaling cascades leading to either apoptosis or cell survival through the activation of pathways such as NF-κB. This makes the HeLa cell line a suitable model for investigating the efficacy and mechanism of action of TNFα inhibitors like this compound.
These application notes provide detailed protocols for studying the effects of this compound in HeLa cell culture, including methods for assessing cytotoxicity, apoptosis, and the modulation of the TNFα signaling pathway.
Data Presentation
Table 1: Cytotoxicity of this compound in HeLa Cells (MTT Assay)
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 95.2 ± 5.1 |
| 5 | 82.1 ± 6.3 |
| 10 | 65.4 ± 4.9 |
| 25 | 48.7 ± 5.8 |
| 50 | 30.2 ± 4.2 |
| 100 | 15.6 ± 3.1 |
| Estimated IC50 | ~25 µM |
Table 2: Induction of Apoptosis by this compound in HeLa Cells (Annexin V-FITC/PI Staining)
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 94.5 ± 2.1 | 3.1 ± 0.8 | 2.4 ± 0.5 |
| This compound (25 µM) | 60.2 ± 3.5 | 25.8 ± 2.9 | 14.0 ± 1.7 |
| TNFα (20 ng/mL) | 85.3 ± 2.8 | 8.2 ± 1.1 | 6.5 ± 0.9 |
| This compound (25 µM) + TNFα (20 ng/mL) | 75.1 ± 3.1 | 15.4 ± 2.0 | 9.5 ± 1.3 |
Table 3: Effect of this compound on TNFα-induced Protein Expression in HeLa Cells (Western Blot Densitometry)
| Target Protein | Vehicle Control | TNFα (20 ng/mL) | This compound (25 µM) + TNFα (20 ng/mL) |
| p-p65/p65 (Fold Change) | 1.0 | 4.2 ± 0.5 | 1.8 ± 0.3 |
| Cleaved Caspase-8 (Fold Change) | 1.0 | 3.5 ± 0.4 | 1.5 ± 0.2 |
| β-actin | 1.0 | 1.0 | 1.0 |
Experimental Protocols
HeLa Cell Culture
-
Cell Line: HeLa (Human cervical adenocarcinoma)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
HeLa cells
-
DMEM complete medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
-
Protocol:
-
Seed HeLa cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate for 48 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Materials:
-
HeLa cells
-
DMEM complete medium
-
This compound
-
Recombinant human TNFα
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
-
Protocol:
-
Seed HeLa cells into 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with this compound (e.g., 25 µM) with or without TNFα (e.g., 20 ng/mL) for 24 hours. Include appropriate controls.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in the TNFα signaling pathway.
-
Materials:
-
HeLa cells
-
DMEM complete medium
-
This compound
-
Recombinant human TNFα
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-cleaved caspase-8, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
-
Protocol:
-
Seed HeLa cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with this compound (e.g., 25 µM) for 1 hour.
-
Stimulate the cells with TNFα (e.g., 20 ng/mL) for 15-30 minutes (for phosphorylation events) or longer for other protein expression changes.
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Visualize the protein bands using an ECL detection system.
-
Perform densitometric analysis and normalize to a loading control like β-actin.
-
Visualizations
Caption: this compound inhibits TNFα trimerization, blocking downstream signaling pathways.
Caption: Workflow for assessing this compound's effects on HeLa cells.
References
Determining the Optimal Working Concentration of SPD304: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPD304 is a selective small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine implicated in a wide range of diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[1][2][3] this compound exerts its inhibitory effect by promoting the dissociation of the active TNF-α trimer, thereby preventing its interaction with its cognate receptors, primarily TNF receptor 1 (TNFR1).[1][2] Determining the precise working concentration of this compound is critical for achieving reliable and reproducible results in preclinical research, ensuring maximal target inhibition while minimizing off-target effects and cytotoxicity.
These application notes provide a comprehensive guide to determining the optimal working concentration of this compound for in vitro studies. The protocols outlined below describe methods to assess the cytotoxic profile of this compound and to quantify its inhibitory effect on TNF-α signaling.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the reported in vitro efficacy of this compound across various assays and cell lines. This data serves as a valuable starting point for designing dose-response experiments.
| Assay Type | Cell Line/System | Parameter | Value | Reference |
| TNF-α/TNFR1 Binding Inhibition | Biochemical Assay | IC50 | 22 µM | [1] |
| TNF-α/TNFR1 Binding Inhibition | ELISA | IC50 | 12 µM | [3] |
| NF-κB Activation Inhibition | HEK293T Cells | IC50 | 15 µM | [1] |
| TNF-α Induced Cytotoxicity | L929 Cells | IC50 | 5 µM | [1] |
| TNF-α Activity Inhibition | Cell-based Assay | IC50 | 4.6 µM | [2] |
| TNF-α Binding | Surface Acoustic Wave (SAW) | Kd | 6.1 ± 4.7 nM | [3] |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for determining the optimal working concentration of this compound.
TNF-α Signaling Pathway and this compound Inhibition
Caption: this compound inhibits the TNF-α signaling pathway by preventing trimer binding to TNFR1.
Logical Relationship for Result Interpretation
Caption: Decision tree for interpreting cytotoxicity and efficacy data.
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity using MTT Assay
This protocol determines the concentration of this compound that is toxic to the cells of interest.
Materials:
-
This compound
-
Cell line of interest (e.g., L929, HEK293T)
-
Complete cell culture medium
-
96-well flat-bottom sterile plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[4]
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). A broad range is recommended for initial screening.[4]
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours, depending on the cell doubling time and experimental design.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.[5]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[1][5]
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the CC50 (50% cytotoxic concentration) value using non-linear regression analysis.
-
Protocol 2: Determination of this compound Inhibitory Activity using an NF-κB Reporter Assay
This protocol quantifies the ability of this compound to inhibit TNF-α-induced activation of the NF-κB signaling pathway.
Materials:
-
This compound
-
HEK293T cells stably or transiently transfected with an NF-κB luciferase reporter construct
-
Complete cell culture medium
-
96-well white, opaque, sterile plates
-
Recombinant human TNF-α
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the NF-κB reporter cells in a 96-well white, opaque plate at a density of 25,000-50,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound in culture medium at concentrations determined to be non-toxic from the MTT assay.
-
Remove the medium from the wells and add 50 µL of the this compound dilutions. Include a vehicle control.
-
Incubate for 1-2 hours at 37°C.
-
-
TNF-α Stimulation:
-
Prepare a solution of TNF-α in culture medium at a concentration known to induce a submaximal response (e.g., 10 ng/mL).
-
Add 50 µL of the TNF-α solution to the wells (except for the unstimulated control wells, which receive 50 µL of medium).
-
Incubate for 5-6 hours at 37°C.[6]
-
-
Luciferase Assay:
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Calculate the fold induction of luciferase activity for each condition relative to the unstimulated control.
-
Plot the percentage of inhibition (relative to the TNF-α stimulated control) against the log of the this compound concentration.
-
Determine the IC50 (50% inhibitory concentration) value using non-linear regression analysis.
-
Conclusion
By following these protocols, researchers can systematically determine the optimal working concentration of this compound for their specific experimental setup. The ideal concentration will exhibit potent inhibition of TNF-α signaling (low IC50) with minimal impact on cell viability (high CC50). This rigorous approach will ensure the generation of high-quality, reproducible data in the investigation of TNF-α-mediated cellular processes and the therapeutic potential of this compound.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. broadpharm.com [broadpharm.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. indigobiosciences.com [indigobiosciences.com]
Application Notes and Protocols for SPD304 IC50 Determination in Various Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPD304 is a potent small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in inflammatory diseases and cancer. Its mechanism of action involves the disruption of the TNF-α trimer, preventing its interaction with its receptors and subsequent downstream signaling.[1][2] The determination of the half-maximal inhibitory concentration (IC50) of this compound is a critical step in evaluating its therapeutic potential and understanding its cellular effects. This document provides detailed application notes and protocols for determining the IC50 of this compound in various cell lines, with a focus on both its TNF-α inhibitory activity and its cytotoxic effects.
Data Presentation
This compound IC50 Values
The following table summarizes the reported IC50 values for this compound in different experimental settings. It is important to note that the IC50 value can vary depending on the cell line, the assay principle, and the experimental conditions.
| Cell Line | Assay Type | Parameter Measured | IC50 Value (µM) | Reference |
| L929 (murine fibrosarcoma) | TNF-α-induced apoptosis inhibition | Inhibition of cell death | 12 | |
| HEK293 (human embryonic kidney) with TNFRI and NF-κB reporter | Reporter Gene Assay | Inhibition of TNF-α signaling pathway | 10 | |
| In vitro biochemical assay | TNF-α/TNFR1 binding inhibition | Inhibition of receptor binding | 22 | [1] |
| Cell-based assays (unspecified) | Inhibition of TNF-α activity | General cellular activity | 4.6 | [2] |
| In vitro ELISA | TNF-α/TNFR1 binding inhibition | Inhibition of receptor binding | 12 | [3] |
Mandatory Visualizations
Signaling Pathway of TNF-α and Inhibition by this compound
Caption: TNF-α signaling pathway and its inhibition by this compound.
Experimental Workflow for IC50 Determination
Caption: A generalized workflow for determining the IC50 of this compound.
Experimental Protocols
Protocol 1: Determination of this compound IC50 for Inhibition of TNF-α-Induced Apoptosis in L929 Cells
This protocol is designed to measure the concentration of this compound required to inhibit 50% of the cell death induced by TNF-α in L929 cells.
Materials:
-
L929 murine fibrosarcoma cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Recombinant murine TNF-α
-
This compound
-
Actinomycin D (optional, to sensitize cells to TNF-α)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability reagent (e.g., CellTiter-Glo®)
-
DMSO (Dimethyl sulfoxide)
-
PBS (Phosphate-Buffered Saline)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture L929 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed 1 x 10^5 cells/well in a 96-well plate and incubate overnight at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. It is crucial to include a vehicle control (DMSO at the same final concentration as in the highest this compound dilution).
-
-
Treatment:
-
Carefully remove the medium from the wells.
-
Add 50 µL of the prepared this compound dilutions to the respective wells.
-
Add 50 µL of medium containing TNF-α (final concentration of 1 ng/mL) and Actinomycin D (final concentration of 1 µg/mL, if used) to all wells except the 'no TNF-α' control wells. Add 50 µL of medium with or without Actinomycin D to the control wells.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
-
Cell Viability Assay (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of untreated control - Absorbance of blank)] x 100
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: Determination of this compound IC50 for Inhibition of TNF-α Signaling using a HEK293 NF-κB Reporter Cell Line
This protocol utilizes a stable HEK293 cell line expressing a reporter gene (e.g., luciferase) under the control of an NF-κB response element to quantify the inhibitory effect of this compound on the TNF-α signaling pathway.[4]
Materials:
-
HEK293 cell line stably expressing an NF-κB-luciferase reporter construct
-
DMEM supplemented with 10% FBS and appropriate selection antibiotic
-
Recombinant human TNF-α
-
This compound
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
White, opaque 96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture the HEK293 NF-κB reporter cell line as recommended by the supplier.
-
Seed 30,000 cells per well into a white, opaque 96-well plate in 80 µL of culture medium.[4]
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in culture medium as described in Protocol 1.
-
-
Treatment:
-
Add 10 µL of the this compound dilutions to the respective wells.
-
Add 10 µL of TNF-α solution to a final concentration that induces a submaximal reporter signal (e.g., 5 ng/mL, to be optimized for the specific cell line).[4]
-
Include a 'no TNF-α' control and a vehicle control.
-
Incubate the plate for 5-6 hours at 37°C, 5% CO2.[4]
-
-
Luciferase Assay:
-
Equilibrate the plate to room temperature for 10-15 minutes.
-
Add 100 µL of luciferase assay reagent to each well.[4]
-
Mix gently on a plate shaker for 2-5 minutes.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration: % Inhibition = [1 - (Luminescence of treated cells - Luminescence of no TNF-α control) / (Luminescence of TNF-α control - Luminescence of no TNF-α control)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Protocol 3: General Protocol for Determining the Cytotoxic IC50 of this compound in Cancer Cell Lines (e.g., HeLa, MCF-7, A549)
Given the high cytotoxicity of this compound, this protocol provides a general framework for assessing its direct effect on cell viability.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Appropriate culture medium for the chosen cell line
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels)
-
White, opaque 96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Determine the optimal seeding density for each cell line to ensure exponential growth throughout the experiment.
-
Seed cells in a white, opaque 96-well plate and incubate overnight.
-
-
Compound Preparation:
-
Prepare a wide range of serial dilutions of this compound in culture medium, for example, from 0.01 µM to 100 µM, to capture the full dose-response curve.
-
-
Treatment:
-
Treat the cells with the this compound dilutions and include a vehicle control.
-
Incubate for a predetermined period (e.g., 48 or 72 hours). The incubation time should be consistent across experiments for comparability.
-
-
Cell Viability Assay (CellTiter-Glo®):
-
Equilibrate the plate to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in the well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence.
-
-
Data Analysis:
-
Calculate the percentage of viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Determine the cytotoxic IC50 value from the resulting sigmoidal dose-response curve.
-
Conclusion
The determination of this compound's IC50 is essential for its characterization as both a TNF-α inhibitor and a potential cytotoxic agent. The provided protocols offer a starting point for researchers to reliably measure these values in different cell lines and experimental contexts. Due to the compound's high cytotoxicity, careful optimization of experimental parameters, such as cell seeding density and incubation time, is crucial for obtaining accurate and reproducible results. Further studies are warranted to establish a comprehensive profile of this compound's cytotoxic IC50 values across a broader panel of cancer cell lines.
References
Application Notes and Protocols for SPD304 as a Positive Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPD304 is a potent and selective small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine implicated in a wide range of diseases.[1][2] Its well-defined mechanism of action, which involves the disruption of the functional TNF-α trimer, makes it an excellent positive control for assays designed to screen for novel TNF-α inhibitors or to investigate the TNF-α signaling pathway.[1][3] These application notes provide detailed protocols for utilizing this compound as a positive control in common in vitro assays.
Mechanism of Action: this compound functions by promoting the dissociation of the TNF-α trimer, thereby preventing its binding to its cognate receptors, primarily TNF receptor 1 (TNFR1).[1][3] This blockade of the TNF-α/TNFR1 interaction inhibits downstream signaling cascades, including the activation of NF-κB and the induction of apoptosis.
Data Presentation
The following tables summarize the quantitative data for this compound in key functional assays. These values can be used as a benchmark for assessing the performance of novel inhibitors.
Table 1: In Vitro Inhibition of TNF-α/TNFR1 Binding
| Assay Type | Parameter | Value | Reference |
| ELISA | IC50 | 12 µM | [4] |
| In vitro TNF receptor 1 (TNFR1) binding to TNF-α | IC50 | 22 µM | [1][5] |
| Surface Acoustic Wave (SAW) | Kd | 6.1 ± 4.7 nM | [4] |
Table 2: Cellular Assays
| Cell Line | Assay | Parameter | Value | Reference |
| HeLa | TNF-α-induced IκB-α degradation | IC50 | 4.6 µM | |
| L929 | TNF-α-induced apoptosis | IC50 | ~12 µM | |
| HEK293 | NF-κB Reporter Assay | IC50 | ~10 µM |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the TNF-α signaling pathway, the mechanism of this compound, and the workflows for the described experimental protocols.
Experimental Protocols
Protocol 1: TNF-α/TNFR1 Binding Inhibition ELISA
This protocol details an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the inhibitory effect of this compound on the binding of TNF-α to its receptor, TNFR1.
Materials:
-
Recombinant human TNFR1
-
Recombinant human TNF-α
-
This compound
-
96-well ELISA plates
-
Phosphate Buffered Saline (PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Anti-human TNF-α antibody conjugated to Horseradish Peroxidase (HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well ELISA plate with 100 µL of recombinant human TNFR1 (1 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Inhibitor and Ligand Incubation:
-
Prepare serial dilutions of this compound (e.g., from 100 µM to 0.1 µM) in PBS.
-
In separate tubes, pre-incubate a constant concentration of recombinant human TNF-α (e.g., 10 ng/mL) with the various concentrations of this compound for 30 minutes at room temperature.
-
Add 100 µL of the TNF-α/SPD304 mixture to the corresponding wells. Include a positive control (TNF-α without this compound) and a negative control (PBS only).
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the wash step as in step 2.
-
Detection Antibody: Add 100 µL of HRP-conjugated anti-human TNF-α antibody (diluted according to the manufacturer's instructions) to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until a blue color develops.
-
Stopping the Reaction: Stop the reaction by adding 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control (TNF-α only) and determine the IC50 value.
Protocol 2: L929 Cell Viability Assay for TNF-α-induced Apoptosis
This cell-based assay measures the ability of this compound to protect L929 murine fibrosarcoma cells from TNF-α-induced apoptosis.
Materials:
-
L929 cells
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Recombinant murine TNF-α
-
Actinomycin D
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or a luminescent ATP-based assay like CellTiter-Glo®)
-
Spectrophotometer or luminometer
Procedure:
-
Cell Seeding: Seed L929 cells into a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Prepare a solution of TNF-α (e.g., 10 ng/mL) and Actinomycin D (1 µg/mL) in culture medium.
-
Aspirate the old medium from the cells and add 50 µL of the this compound dilutions to the respective wells.
-
Add 50 µL of the TNF-α/Actinomycin D solution to all wells except the untreated control wells.
-
Include a positive control for cell death (TNF-α/Actinomycin D without this compound) and a negative control (medium only).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Cell Viability Measurement:
-
Follow the manufacturer's protocol for the chosen cell viability reagent. For example, for an MTT assay, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, solubilize the formazan (B1609692) crystals with 100 µL of DMSO and read the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control and determine the EC50 value (the concentration of this compound that results in 50% protection from TNF-α-induced cell death).
Protocol 3: IκBα Degradation by Western Blot
This protocol uses Western blotting to assess the ability of this compound to inhibit TNF-α-induced degradation of IκBα, a key step in the activation of the NF-κB pathway.
Materials:
-
HeLa cells
-
DMEM supplemented with 10% FBS and antibiotics
-
Recombinant human TNF-α
-
This compound
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-IκBα and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed HeLa cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10 µM) or vehicle control for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for different time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in 100-200 µL of ice-cold RIPA buffer per well.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (total cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-IκBα antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
If necessary, strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
-
Data Analysis: Densitometrically quantify the IκBα and loading control bands. Normalize the IκBα signal to the loading control and compare the levels of IκBα at different time points in the presence and absence of this compound. A successful positive control will show a clear inhibition of TNF-α-induced IκBα degradation.
References
- 1. Measurement of Tumor Necrosis Factor and Lymphotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. raybiotech.com [raybiotech.com]
- 3. promega.com [promega.com]
- 4. A cytotoxicity assay for tumor necrosis factor employing a multiwell fluorescence scanner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying TNF-alpha Induced Apoptosis with SPD304
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor necrosis factor-alpha (TNF-α) is a pleiotropic cytokine that plays a central role in inflammation and the regulation of apoptosis, or programmed cell death. Dysregulation of TNF-α signaling is implicated in a variety of inflammatory diseases and cancer. SPD304 is a small molecule inhibitor that selectively targets TNF-α, promoting the dissociation of its active trimeric form and thereby blocking its interaction with its receptors, primarily TNF receptor 1 (TNFR1).[1][2] This mechanism makes this compound a valuable tool for investigating the role of TNF-α in apoptosis and for the potential development of therapeutics targeting TNF-α-mediated pathologies.
These application notes provide a comprehensive guide for utilizing this compound in the study of TNF-α induced apoptosis, including detailed protocols for key experiments and data presentation.
Mechanism of Action of this compound
This compound functions as a direct inhibitor of TNF-α.[3] Its primary mechanism involves the disruption of the stable homotrimeric structure of TNF-α, which is essential for receptor binding and subsequent signal transduction. By promoting the dissociation of the TNF-α trimer, this compound effectively prevents its engagement with TNFR1, the primary receptor mediating the apoptotic signal of TNF-α.[1][2] This inhibition of the TNF-α/TNFR1 interaction blocks the downstream signaling cascades that lead to apoptosis.
Quantitative Data on this compound Activity
The efficacy of this compound in inhibiting TNF-α activity has been quantified in various studies. The following table summarizes key quantitative data for easy comparison.
| Parameter | Value | Assay/Method | Reference |
| IC50 (TNFR1 binding to TNF-α) | 12 µM | ELISA | [3] |
| IC50 (TNFR1 binding to TNF-α) | 22 µM | in vitro binding assay | [1] |
| Dissociation Constant (Kd) | 6.1 ± 4.7 nM | Surface Acoustic Wave (SAW) | [3] |
| IC50 (Inhibition of TNF-α induced apoptosis in L929 cells) | 12 µM | Cell viability assay | [4] |
| IC50 (Inhibition of TNF-α signaling in HEK cells) | 10 µM | NF-κB reporter gene assay | [4] |
Note: IC50 values can vary depending on the specific cell line and experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific model system. Cellular-based assays have highlighted the cytotoxicity of this compound at higher concentrations.[3][4]
Signaling Pathways
TNF-α Induced Apoptosis Signaling Pathway
TNF-α binding to TNFR1 initiates the formation of a membrane-bound protein complex (Complex I), which can lead to the activation of the NF-κB survival pathway. However, under certain conditions, a secondary cytosolic complex (Complex II, also known as the death-inducing signaling complex or DISC) can form, leading to the activation of caspases and the execution of apoptosis.[5][6][7][8][9] This process involves the recruitment of FADD and pro-caspase-8, leading to the auto-catalytic activation of caspase-8. Active caspase-8 can then directly cleave and activate effector caspases like caspase-3, or amplify the apoptotic signal through the mitochondrial pathway by cleaving Bid.
Caption: Simplified signaling pathway of TNF-α induced apoptosis.
Inhibition of TNF-α Induced Apoptosis by this compound
This compound directly targets the TNF-α trimer in the extracellular space, preventing its interaction with TNFR1. This blockade at the initial step of the signaling cascade effectively inhibits the downstream events leading to apoptosis.
Caption: Mechanism of this compound in inhibiting TNF-α signaling.
Experimental Protocols
General Cell Culture and Treatment
-
Cell Culture: Maintain the chosen cell line (e.g., L929, HeLa, U937) in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics. Culture cells in a humidified incubator at 37°C with 5% CO2. For general cell culture protocols, refer to established resources.[10][11]
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment:
-
Control Group: Treat cells with vehicle (DMSO) alone.
-
TNF-α Group: Treat cells with an optimal concentration of TNF-α (to be determined empirically, typically in the range of 10-100 ng/mL) to induce apoptosis.
-
This compound + TNF-α Group: Pre-incubate cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours) before adding TNF-α.
-
This compound Alone Group: Treat cells with this compound alone to assess its potential cytotoxicity.
-
-
Incubation: Incubate the cells for a predetermined period (e.g., 6, 12, 24 hours) depending on the cell type and the specific assay.
Experimental Workflow
Caption: General workflow for studying this compound's effect on apoptosis.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on cell viability in the presence of TNF-α.
Materials:
-
96-well culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat the cells as described in the "General Cell Culture and Treatment" section.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Caspase-3/7 Activity Assay (Fluorometric)
This assay quantifies the activity of executioner caspases, which are key mediators of apoptosis.[12][13]
Materials:
-
Fluorometric caspase-3/7 assay kit (containing a specific substrate like Ac-DEVD-AMC)
-
Cell lysis buffer
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Seed cells in a 96-well plate and treat as described previously.
-
After treatment, lyse the cells according to the manufacturer's protocol.[13]
-
Transfer the cell lysates to a 96-well black plate.
-
Prepare the caspase substrate reaction mix as per the kit instructions and add it to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).
-
Quantify caspase activity relative to the control group.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect the cleavage of key apoptotic proteins, such as caspase-3 and PARP (Poly (ADP-ribose) polymerase).[14][15][16]
Materials:
-
6-well culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and treat as described.
-
Harvest cells and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities to assess the levels of cleaved caspase-3 and cleaved PARP relative to a loading control like β-actin. An increase in the cleaved forms of these proteins is indicative of apoptosis.[14][17]
Conclusion
This compound is a potent and selective inhibitor of TNF-α that serves as a critical tool for dissecting the mechanisms of TNF-α induced apoptosis. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize this compound in their studies. By carefully optimizing experimental conditions and employing a combination of the assays described, investigators can gain valuable insights into the role of TNF-α in various physiological and pathological processes. However, it is important to consider the cytotoxic effects of this compound at higher concentrations and to carefully determine the appropriate working concentrations for each specific experimental system.[2][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rationally designed less toxic SPD-304 analogs and preliminary evaluation of their TNF inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New contributions to the drug profile of TNFα inhibitor this compound: Affinity, selectivity and ADMET considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of an in vivo orally active dual-binding protein-protein interaction inhibitor targeting TNFα through combined in silico/in vitro/in vivo screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bosterbio.com [bosterbio.com]
- 10. Cell Culture Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Protocols for Cell culture techniques | Abcam [abcam.com]
- 12. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. Apoptosis western blot guide | Abcam [abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. researchgate.net [researchgate.net]
Application Notes: SPD304 in High-Throughput Screening for TNF-α Inhibitors
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine critically involved in the pathogenesis of a wide range of autoimmune and inflammatory diseases. Consequently, the inhibition of TNF-α activity has been a successful therapeutic strategy. SPD304 is a selective small molecule inhibitor of TNF-α.[1] Its unique mechanism of action, which involves promoting the dissociation of the active TNF-α trimer, makes it an invaluable tool for high-throughput screening (HTS) campaigns aimed at discovering novel TNF-α inhibitors.[2] These application notes provide detailed protocols and data presentation guidelines for utilizing this compound as a reference compound in HTS assays designed to identify and characterize new modulators of the TNF-α signaling pathway.
Mechanism of Action of this compound
This compound directly targets the TNF-α protein, promoting the disassembly of the biologically active homotrimer into inactive monomers.[2] This prevents TNF-α from binding to its receptors, TNFR1 and TNFR2, thereby inhibiting the downstream signaling cascades that lead to inflammation.[1][2] Specifically, this compound has been shown to bind to a site at the interface of the TNF-α subunits.[3][4] By disrupting the trimeric structure, this compound effectively blocks the initiation of the TNF-α signaling pathway, which includes the recruitment of adaptor proteins like TRADD and RIPK1, and the subsequent activation of transcription factors such as NF-κB and AP-1.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity from various biochemical and cell-based assays. This data is essential for establishing assay windows and for the validation of HTS campaigns.
Table 1: Biochemical Assays - Inhibitory Potency of this compound
| Assay Type | Parameter | Value | Reference |
| TNF-α/TNFR1 Binding ELISA | IC50 | 12 µM | [5][6] |
| In vitro TNF receptor 1 (TNFR1) binding to TNF-α | IC50 | 22 µM | [1] |
| Surface Acoustic Wave (SAW) | Kd | 6.1 ± 4.7 nM | [5][6] |
Table 2: Cell-Based Assays - Potency of this compound
| Assay Type | Parameter | Value | Reference |
| TNF-α Induced Cytotoxicity Assay (L929 cells) | IC50 | 4.6 µM | [2] |
| Inhibition of TNF-α induced IκBα degradation | IC50 | Not explicitly quantified | [7] |
| Inhibition of TNF-α induced NF-κB activation | IC50 | Not explicitly quantified | [7] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and the experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for HTS formats (e.g., 384- or 1536-well plates).
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for TNF-α Trimer Dissociation
This assay is a proximity-based assay that can be used to screen for compounds that, like this compound, disrupt the TNF-α trimer.
Materials:
-
Recombinant human TNF-α
-
Anti-TNF-α antibody conjugated to a donor fluorophore (e.g., Europium cryptate)
-
Anti-TNF-α antibody recognizing a different epitope, conjugated to an acceptor fluorophore (e.g., XL665)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
This compound (positive control)
-
Compound library
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating: Dispense test compounds and controls (this compound and DMSO vehicle) into the 384-well plates.
-
Reagent Preparation: Prepare a solution of recombinant human TNF-α in assay buffer. Prepare a detection mixture containing the donor- and acceptor-conjugated anti-TNF-α antibodies in assay buffer.
-
Incubation: Add the TNF-α solution to the plates containing the compounds and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound interaction.
-
Detection: Add the detection mixture to all wells.
-
Final Incubation: Incubate the plates for a specified period (e.g., 2-4 hours) at room temperature, protected from light.
-
Data Acquisition: Read the plates on an HTRF-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the HTRF ratio (Acceptor Emission / Donor Emission) * 10,000. A decrease in the HTRF ratio indicates disruption of the TNF-α trimer. Normalize the data to controls (this compound as 100% inhibition, DMSO as 0% inhibition) to determine the percent inhibition for each compound.
Protocol 2: Competitive ELISA for Inhibition of TNF-α/TNFR1 Binding
This assay identifies compounds that prevent the binding of TNF-α to its receptor, TNFR1.
Materials:
-
Recombinant human TNFR1-Fc
-
Recombinant human TNF-α
-
Biotinylated anti-TNF-α antibody
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
This compound (positive control)
-
Compound library
-
96- or 384-well high-binding plates
-
Microplate reader
Procedure:
-
Plate Coating: Coat the microplate wells with recombinant human TNFR1-Fc overnight at 4°C.
-
Washing and Blocking: Wash the plates with wash buffer and block with assay buffer for 1-2 hours at room temperature.
-
Compound Incubation: While blocking, pre-incubate a fixed concentration of recombinant human TNF-α with the test compounds, this compound, or DMSO vehicle in a separate plate for 30-60 minutes.
-
Binding Reaction: After washing the blocked plates, transfer the TNF-α/compound mixtures to the TNFR1-coated wells and incubate for 1-2 hours at room temperature.
-
Detection Antibody: Wash the plates and add biotinylated anti-TNF-α antibody to each well. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plates and add Streptavidin-HRP. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plates and add TMB substrate. Allow the color to develop for 15-30 minutes.
-
Reaction Stoppage and Reading: Stop the reaction with the stop solution and read the absorbance at 450 nm.
-
Data Analysis: A decrease in absorbance indicates inhibition of the TNF-α/TNFR1 interaction. Calculate the percent inhibition relative to controls.
Protocol 3: Cell-Based NF-κB Reporter Assay
This assay measures the functional consequence of TNF-α inhibition by quantifying the activity of the NF-κB transcription factor.
Materials:
-
A cell line stably expressing an NF-κB-driven reporter gene (e.g., luciferase or GFP), such as HEK293-NF-κB-luc.
-
Cell culture medium
-
Recombinant human TNF-α
-
This compound (positive control)
-
Compound library
-
Luciferase assay reagent
-
White, clear-bottom 96- or 384-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cell line into the microplates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with test compounds, this compound, or DMSO vehicle for 1 hour.
-
TNF-α Stimulation: Stimulate the cells with an EC80 concentration of recombinant human TNF-α.
-
Incubation: Incubate the plates for 6-8 hours to allow for reporter gene expression.
-
Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter) according to the manufacturer's instructions.
-
Data Analysis: A decrease in reporter signal indicates inhibition of the TNF-α signaling pathway. Calculate the percent inhibition relative to controls.
This compound serves as an excellent positive control and mechanistic reference compound for high-throughput screening campaigns targeting the TNF-α pathway. Its well-characterized ability to induce trimer dissociation provides a clear benchmark for identifying novel inhibitors with a similar or distinct mechanism of action. The protocols outlined in these application notes provide a robust framework for the successful execution of HTS assays to discover the next generation of TNF-α modulating therapeutics.
References
- 1. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High throughput FRET analysis of protein-protein interactions by slide-based imaging laser scanning cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Discovery of Novel Ligands for TNF-α and TNF Receptor-1 through Structure-Based Virtual Screening and Biological Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New contributions to the drug profile of TNFα inhibitor this compound: Affinity, selectivity and ADMET considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An innovative high-throughput screening approach for discovery of small molecules that inhibit TNF Receptors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cell Permeability of SPD304: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the in vitro cell permeability of SPD304, a selective inhibitor of Tumor Necrosis Factor-alpha (TNF-α). Understanding the cell permeability of this compound is crucial for designing and interpreting in vitro studies aimed at elucidating its mechanism of action and therapeutic potential.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor that selectively targets TNF-α, a key pro-inflammatory cytokine implicated in a range of inflammatory diseases. The mechanism of action of this compound involves the disruption of the native homotrimeric structure of TNF-α. By promoting the dissociation of the TNF-α trimer, this compound effectively blocks its interaction with its receptors, TNFR1 and TNFR2, thereby inhibiting downstream inflammatory signaling pathways.[1][]
Cell Permeability of this compound
The ability of a compound to permeate cell membranes is a critical factor in its efficacy in in vitro cell-based assays and its potential as a therapeutic agent. The cell permeability of this compound has been experimentally evaluated using the Caco-2 cell monolayer model, which is considered the gold standard for in vitro prediction of human intestinal absorption.
Summary of Quantitative Data
The following tables summarize the key in vitro data for this compound, including its inhibitory activity, cell permeability, and cytotoxicity.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| IC50 (TNF-α/TNFR1 Binding) | 12 - 22 µM | [3][4] |
| Dissociation Constant (Kd) | 6.1 ± 4.7 nM | [3][4] |
Table 2: Caco-2 Permeability of this compound
| Direction | Apparent Permeability (Papp) (cm/s) | Efflux Ratio (Papp(B-A) / Papp(A-B)) | Classification | Reference |
| Apical to Basolateral (A-B) | Data not publicly available | Data not publicly available | Data not publicly available | [3][4] |
| Basolateral to Apical (B-A) | Data not publicly available | Data not publicly available | Data not publicly available | [3][4] |
Note: While the Caco-2 permeability of this compound has been experimentally determined, the specific Papp values and efflux ratio are not publicly available in the cited literature. Researchers are advised to perform their own permeability assays to determine these values for their specific experimental conditions.
Table 3: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | IC50 / CC50 | Reference |
| L929 | Cell Viability | 4.6 µM (IC50 in a cell-based TNF-α activity assay) | [] |
| Various Cell Lines | General Cytotoxicity | High cellular toxicity noted at concentrations above 30 µM | [4] |
Signaling Pathway of TNF-α and Inhibition by this compound
The binding of trimeric TNF-α to its receptor, TNFR1, initiates a signaling cascade that can lead to either cell survival and inflammation or apoptosis. This compound disrupts this pathway at the initial step by preventing the TNF-α trimer from binding to its receptor.
Experimental Protocols
Caco-2 Permeability Assay
This protocol is a general guideline for assessing the bidirectional permeability of this compound across a Caco-2 cell monolayer. It is recommended to optimize the conditions based on your laboratory's specific cell culture and analytical capabilities.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), and 1% penicillin-streptomycin
-
Transwell® permeable supports (e.g., 12-well or 24-well plates, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
This compound
-
Lucifer yellow
-
Control compounds:
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer. Change the medium every 2-3 days.
-
-
Monolayer Integrity Test:
-
Before the permeability assay, measure the transepithelial electrical resistance (TEER) of the monolayers using a TEER meter. Monolayers with TEER values >300 Ω·cm² are generally considered suitable.[5]
-
Perform a Lucifer yellow permeability test to assess paracellular pathway integrity. The permeability of Lucifer yellow should be low (e.g., Papp < 1.0 x 10⁻⁶ cm/s).
-
-
Permeability Assay (Bidirectional):
-
Wash the Caco-2 monolayers twice with pre-warmed HBSS.
-
Equilibrate the monolayers in HBSS for 30 minutes at 37°C.
-
Prepare the dosing solution of this compound (e.g., 10 µM) and control compounds in HBSS.
-
For Apical to Basolateral (A-B) Permeability:
-
Add the dosing solution to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
-
For Basolateral to Apical (B-A) Permeability:
-
Add the dosing solution to the basolateral (donor) chamber.
-
Add fresh HBSS to the apical (receiver) chamber.
-
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
-
Sample Analysis and Data Calculation:
-
Determine the concentration of this compound and control compounds in the samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the rate of drug transport (mol/s)
-
A is the surface area of the membrane (cm²)
-
C0 is the initial concentration of the compound in the donor chamber (mol/cm³)
-
-
-
Calculate the efflux ratio:
-
Efflux Ratio = Papp (B-A) / Papp (A-B)
-
An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[1]
-
-
References
- 1. Caco-2 Permeability | Evotec [evotec.com]
- 3. New contributions to the drug profile of TNFα inhibitor this compound: Affinity, selectivity and ADMET considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
SPD304: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the handling and use of SPD304, a selective small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α). The information compiled herein is intended to ensure safe laboratory practices and effective experimental design.
Introduction
This compound is a selective TNF-α inhibitor that functions by promoting the dissociation of the biologically active TNF-α trimer.[1] This mechanism effectively blocks the interaction between TNF-α and its receptors, TNFR1 and TNFR2, thereby inhibiting downstream signaling pathways. It has been identified as a valuable tool for investigating the roles of TNF-α in various biological processes, including inflammation and apoptosis. However, it is important to note that this compound contains a potentially toxic 3-alkylindole moiety and has demonstrated cytotoxicity at higher concentrations, necessitating careful handling and use in experimental settings.[2]
Physicochemical and Pharmacological Properties
This compound is a crystalline solid with the molecular formula C₃₂H₃₂F₃N₃O₂ and a molecular weight of 547.6 g/mol . A summary of its key properties and inhibitory concentrations from various assays is provided below.
| Parameter | Value | Source(s) |
| Molecular Formula | C₃₂H₃₂F₃N₃O₂ | PubChem |
| Molecular Weight | 547.6 g/mol | PubChem |
| Appearance | Crystalline solid | Sigma-Aldrich |
| Solubility | DMSO: 10 mg/mLDMF: 1 mg/mLEthanol: 1 mg/mL | Cayman Chemical |
| IC₅₀ (TNF-α/TNFR1 Binding) | 12 µM (ELISA)[3][4]22 µM (Biochemical Assay)[1] | [1][3][4] |
| IC₅₀ (IKB Degradation) | 4.6 µM (Cell-based Assay) | Cayman Chemical |
| IC₅₀ (L929 Cell Apoptosis) | 12 µM | [2] |
| IC₅₀ (NF-κB Reporter Assay) | 10 µM | [2] |
| Dissociation Constant (Kd) | 6.1 ± 4.7 nM (SAW)[3][4]9.1 ± 1.1 µM (SAW)[2]5.4 ± 0.2 µM (Fluorescence)[2] | [2][3][4] |
Handling and Safety Precautions
This compound should be handled with caution due to its potential toxicity. The presence of a 3-alkylindole moiety suggests potential for bioactivation into reactive intermediates. Furthermore, cellular assays have highlighted its cytotoxic effects at certain concentrations.[2][3]
3.1 Personal Protective Equipment (PPE)
When handling this compound powder or solutions, the following PPE is mandatory:
-
Gloves: Use chemically resistant, powder-free gloves (e.g., nitrile). Double gloving is recommended, especially when handling stock solutions.
-
Eye Protection: Wear safety goggles or a face shield to protect against splashes.
-
Lab Coat: A lab coat should be worn at all times.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a fit-tested N95 or higher respirator is recommended to avoid inhalation.
3.2 Engineering Controls
-
Fume Hood: All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate ventilation in the laboratory.
3.3 Spill Response
In the event of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE, including respiratory protection. For small spills, gently cover with an absorbent material, and then carefully collect the material into a sealed container for hazardous waste disposal. For large spills, contact your institution's Environmental Health and Safety (EHS) department.
Storage and Stability
Proper storage of this compound is crucial to maintain its integrity and activity.
| Form | Storage Temperature | Stability | Source(s) |
| Solid (Powder) | -20°C | ≥ 4 years | Cayman Chemical |
| Stock Solution in DMSO | -80°C | 1 year | Selleck Chemicals |
| -20°C | 1 month | Selleck Chemicals |
General Recommendations:
-
Upon receipt, store the solid compound at -20°C.
-
For stock solutions, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles.
-
Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening.
Disposal
This compound and all contaminated materials must be disposed of as hazardous chemical waste. Do not dispose of down the drain or in regular trash.
-
Solid Waste: Collect all contaminated disposables (e.g., pipette tips, tubes, gloves) in a designated hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a sealed, properly labeled hazardous liquid waste container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's EHS department for specific guidelines.
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect by binding to the TNF-α trimer, which accelerates the dissociation of a single subunit. This disruption of the trimeric structure prevents TNF-α from binding to its receptors, TNFR1 and TNFR2, thereby inhibiting the initiation of downstream signaling cascades that lead to inflammation and apoptosis.
Experimental Protocols
The following are detailed protocols for common assays used to evaluate the activity of this compound.
7.1 Preparation of Stock and Working Solutions
This workflow outlines the preparation of this compound solutions for in vitro experiments.
7.2 TNF-α/TNFR1 Binding Inhibition Assay (ELISA-based)
This protocol is adapted from established methods to determine the IC₅₀ of this compound for the inhibition of TNF-α binding to TNFR1.[2][3]
-
Materials:
-
Recombinant human TNFR1
-
Recombinant human TNF-α
-
Biotinylated anti-TNF-α antibody
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
PBS and PBST (PBS with 0.05% Tween-20)
-
BSA
-
96-well microtiter plates
-
This compound
-
-
Procedure:
-
Coat a 96-well plate with 12.5 ng/well of TNFR1 in PBS and incubate overnight at 4°C.
-
Wash the wells three times with PBST.
-
Block the wells with 2% BSA in PBS for 3 hours at room temperature.
-
Wash the wells three times with PBST.
-
Prepare serial dilutions of this compound in 1% BSA in PBS.
-
In a separate plate, pre-incubate the this compound dilutions with a fixed concentration of TNF-α for 2 hours at 37°C.
-
Transfer 125 µL of the this compound/TNF-α mixture to the TNFR1-coated plate and incubate overnight at 4°C.
-
Wash the wells three times with PBST.
-
Add 37.5 ng of biotinylated anti-TNF-α antibody in 125 µL of 1% BSA in PBS to each well and incubate for 2 hours at 37°C.
-
Wash the wells three times with PBST.
-
Add streptavidin-HRP diluted in 1% BSA in PBS and incubate for 1 hour at room temperature.
-
Wash the wells five times with PBST.
-
Add TMB substrate and incubate in the dark until color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.
-
7.3 L929 Cell-Based Cytotoxicity Assay
This protocol, based on methods described in the literature, measures the ability of this compound to inhibit TNF-α-induced apoptosis in L929 murine fibrosarcoma cells.[2][5][6]
-
Materials:
-
L929 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Recombinant murine TNF-α
-
Actinomycin D
-
This compound
-
MTT reagent (or other cell viability reagent)
-
96-well cell culture plates
-
-
Procedure:
-
Seed L929 cells at a density of 2 x 10⁴ cells/well in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Pre-incubate the this compound dilutions with 10 ng/mL TNF-α and 1 µg/mL Actinomycin D for 2 hours at 37°C.
-
Remove the medium from the cells and add the this compound/TNF-α/Actinomycin D mixtures.
-
Include controls for untreated cells, cells treated with TNF-α/Actinomycin D alone, and vehicle control.
-
Incubate for 18-24 hours at 37°C.
-
Assess cell viability using the MTT assay according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell survival for each this compound concentration and determine the IC₅₀ value.
-
7.4 NF-κB Reporter Gene Assay
This protocol outlines a method to assess the inhibition of TNF-α-induced NF-κB activation using a reporter cell line.[2]
-
Materials:
-
HEK-Blue™ TNF-α reporter cell line (or equivalent) that expresses a reporter gene (e.g., secreted embryonic alkaline phosphatase, SEAP) under the control of an NF-κB inducible promoter.
-
Recombinant human TNF-α
-
This compound
-
Appropriate detection reagent for the reporter gene product (e.g., QUANTI-Blue™)
-
96-well cell culture plates
-
-
Procedure:
-
Seed the reporter cells in a 96-well plate according to the supplier's recommendations.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Add the this compound dilutions to the cells and pre-incubate for 1-2 hours.
-
Stimulate the cells with a fixed concentration of TNF-α (e.g., 10 ng/mL).
-
Include controls for unstimulated cells, cells stimulated with TNF-α alone, and vehicle control.
-
Incubate for 16-24 hours at 37°C.
-
Measure the reporter gene activity in the cell culture supernatant according to the detection reagent manufacturer's protocol.
-
Read the absorbance at the appropriate wavelength.
-
Calculate the percentage of inhibition of NF-κB activation for each this compound concentration and determine the IC₅₀ value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of an in vivo orally active dual-binding protein-protein interaction inhibitor targeting TNFα through combined in silico/in vitro/in vivo screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New contributions to the drug profile of TNFα inhibitor this compound: Affinity, selectivity and ADMET considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Novel Ligands for TNF-α and TNF Receptor-1 through Structure-Based Virtual Screening and Biological Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Competitive Binding Screening Assay Reveals Sennoside B as a Potent Natural Product Inhibitor of TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting SPD304 Cytotoxicity in Cell Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are using SPD304 in cell-based assays and encountering challenges related to its cytotoxic effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help you navigate these issues and obtain reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α). Its primary mechanism of action is to promote the dissociation of the biologically active TNF-α trimer into inactive monomers. This prevents TNF-α from binding to its receptors, TNFR1 and TNFR2, thereby blocking downstream inflammatory and apoptotic signaling pathways.[1][2][3]
Q2: Is cytotoxicity an expected effect of this compound?
A2: Yes, cellular-based assays have highlighted the cytotoxicity of this compound.[2] In some cell lines, such as L929, high cellular toxicity has been observed, with no cells surviving at concentrations above 30 µM.[1] Therefore, it is crucial to determine the cytotoxic profile of this compound in your specific cell line of interest to distinguish between on-target anti-inflammatory or pro-apoptotic effects and non-specific cytotoxicity.
Q3: I am observing higher-than-expected cytotoxicity in my experiments. What are the initial troubleshooting steps?
A3: When encountering unexpected cytotoxicity, it is important to systematically investigate the potential causes. Begin by:
-
Verifying the concentration of this compound: Double-check all calculations and dilutions.
-
Assessing cell health: Ensure your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).
-
Evaluating the vehicle control: The solvent used to dissolve this compound (commonly DMSO) can be toxic at higher concentrations. Run a vehicle-only control to ensure the observed cytotoxicity is not due to the solvent.
-
Considering off-target effects: Like many small molecule inhibitors, this compound may have off-target effects that contribute to cytotoxicity.
Q4: How can I differentiate between apoptosis and necrosis induced by this compound?
A4: To distinguish between different cell death mechanisms, it is recommended to use multiple, mechanistically distinct assays. For example, you can use an Annexin V/Propidium Iodide (PI) assay to differentiate between early apoptosis, late apoptosis, and necrosis. Caspase activity assays can also be used to specifically measure apoptosis.
Q5: Could the observed cytotoxicity be an artifact of the assay itself?
A5: Yes, some cytotoxicity assays are prone to artifacts. For instance, the MTT assay is dependent on mitochondrial reductase activity, which can be influenced by factors other than cell viability. Compounds can also interfere with the assay reagents. It is advisable to confirm findings using an alternative method, such as a Lactate Dehydrogenase (LDH) assay, which measures membrane integrity.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (TNFR1 Binding) | 12 µM | Biochemical Assay | [2] |
| IC50 (Cell-based Assay) | 4.6 µM | Cell-based Assay | |
| Observed Cytotoxicity | No cell survival above 30 µM | L929 | [1] |
| CC50 | 42.5 µM | Vero | [4] |
Experimental Protocols
Here are detailed methodologies for key experiments to assess this compound-induced cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium and add the medium containing different concentrations of this compound. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium as a measure of cytotoxicity.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
LDH assay kit (commercially available)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate (if necessary for suspension cells) and carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH assay reaction mixture to each well of the new plate according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Reading: Add the stop solution (if required by the kit) and measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound for the desired duration.
-
Cell Harvesting: Harvest the cells, including any floating cells in the supernatant.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Visualizations
This compound Mechanism of Action: TNF-α Trimer Dissociation
References
- 1. Identification of an in vivo orally active dual-binding protein-protein interaction inhibitor targeting TNFα through combined in silico/in vitro/in vivo screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New contributions to the drug profile of TNFα inhibitor this compound: Affinity, selectivity and ADMET considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rationally designed less toxic SPD-304 analogs and preliminary evaluation of their TNF inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
How to reduce off-target effects of SPD304
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of SPD304 during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and what are its known off-target activities?
A1: this compound is a small molecule inhibitor of Tumor Necrosis Factor alpha (TNFα).[1][] Its primary on-target effect is to promote the dissociation of active TNFα trimers, thereby blocking the interaction between TNFα and its receptor, TNFR1.[1][] However, studies have revealed that this compound is not perfectly selective. Known off-target effects include the inhibition of interleukin-4 (IL-4) and interleukin-13 (IL-13) binding to their respective receptors.[3][4] Additionally, this compound has demonstrated cytotoxicity in cellular assays, which may be linked to a potentially toxic 3-alkylindole moiety in its structure.[3][5]
Q2: My cells are showing high levels of toxicity after this compound treatment. How can I determine if this is an on-target or off-target effect?
A2: Distinguishing between on-target and off-target toxicity is crucial for accurate data interpretation.[6][7] The primary target of this compound, TNFα, can induce apoptosis or necroptosis in certain cell lines (e.g., L929 cells) when signaling is activated. Therefore, inhibition by this compound should rescue cells from TNFα-induced death. If you observe toxicity in the absence of TNFα stimulation, it is likely an off-target effect.[3] Consider the following to investigate:
-
Perform a dose-response curve: Determine the concentration at which this compound inhibits TNFα signaling versus the concentration that induces cytotoxicity. A large window between these two concentrations suggests a usable experimental range.
-
Use a negative control: Treat cells with this compound in the absence of any TNFα stimulation. Toxicity under this condition points towards off-target effects.
-
Employ a rescue experiment: Use a structurally unrelated TNFα inhibitor. If this second inhibitor prevents TNFα-induced cell death without causing the toxicity seen with this compound, it strongly suggests the toxicity of this compound is an off-target effect.
Q3: I am observing a phenotype that doesn't align with known TNFα signaling pathways. How can I verify if this is a legitimate off-target effect?
A3: Unexplained phenotypes are a common indicator of off-target activity.[7][8] Given that this compound is known to interfere with IL-4 and IL-13 signaling, a first step is to investigate these pathways.
-
Pathway Activation Analysis: Check for modulation of key downstream markers of IL-4/IL-13 signaling (e.g., STAT6 phosphorylation) in your experimental system after this compound treatment.
-
Genetic Knockdown: Use siRNA or CRISPR/Cas9 to knock down the expression of the intended target, TNFα (or its receptor, TNFR1). If the phenotype persists after this compound treatment in these knockdown cells, it is definitively an off-target effect.[6][9]
-
Selectivity Profiling: To identify novel off-targets, consider performing a broad kinase or protein binding panel. Commercial services can screen this compound against hundreds of proteins to identify unintended interactions.[10][11]
Troubleshooting Guide
Problem: Inconsistent experimental results with this compound.
| Potential Cause | Recommended Solution |
| Compound Solubility/Stability | This compound may have limited solubility in aqueous solutions. Ensure proper dissolution in a suitable solvent like DMSO first, and then dilute to the final concentration in your media. Prepare fresh dilutions for each experiment from a frozen stock.[1] |
| Cell Culture Variability | Differences in cell passage number, density, or serum concentration can alter cellular response. Standardize your cell culture conditions meticulously for all experiments. |
| Concentration is Too High | Operating at high concentrations increases the likelihood of engaging lower-affinity off-targets.[9] Always perform a dose-response experiment to find the minimal effective concentration for TNFα inhibition. |
Problem: How to find the optimal concentration of this compound to minimize off-target effects.
Finding the therapeutic window where on-target effects are maximized and off-target effects are minimized is key.
| Experimental Step | Purpose | Expected Outcome |
| 1. On-Target IC50 Determination | Determine the concentration of this compound that causes 50% inhibition of TNFα binding to its receptor (TNFR1). This is the benchmark for on-target potency. | An IC50 value, typically in the micromolar range (e.g., biochemical IC50 ~12-22 µM).[1][3][4] |
| 2. Cellular Potency Assay | Measure the inhibition of a downstream TNFα signaling event (e.g., NF-κB activation) in cells. | An EC50 value for cellular activity (e.g., ~4.6 µM).[] This is often lower than the biochemical IC50. |
| 3. Cytotoxicity Assay (CC50) | Determine the concentration of this compound that reduces cell viability by 50% in the absence of TNFα. | A CC50 value. The further this value is from the EC50, the larger the therapeutic window. |
| 4. Select Optimal Concentration | Choose a concentration for your experiments that is 2-5 times the cellular EC50 but well below the CC50 value. | A working concentration that is effective at inhibiting the target with minimal toxicity. |
Experimental Protocols
Protocol 1: TNFα/TNFR1 Binding Inhibition ELISA
Objective: To quantify the on-target activity of this compound by measuring its ability to inhibit the binding of TNFα to its receptor, TNFR1.
Methodology:
-
Plate Coating: Coat a 96-well high-binding microplate with recombinant human TNFR1 (e.g., 2.5 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% BSA in PBS) and incubate for 2 hours at room temperature.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (e.g., DMSO).
-
Incubation: Add the this compound dilutions to the plate, followed immediately by biotinylated-TNFα. Incubate for 2 hours at room temperature.
-
Detection: Wash the plate. Add Streptavidin-HRP conjugate and incubate for 1 hour.
-
Signal Development: Wash the plate. Add a TMB substrate solution and stop the reaction with sulfuric acid.
-
Data Analysis: Read the absorbance at 450 nm. Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Western Blot for NF-κB Pathway Activation
Objective: To assess the cellular potency of this compound by measuring the inhibition of TNFα-induced phosphorylation of NF-κB p65.
Methodology:
-
Cell Plating: Seed cells (e.g., HeLa or aHSCs) in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation: If necessary, serum-starve the cells for 4-6 hours to reduce basal pathway activation.
-
Compound Pre-treatment: Treat cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulation: Stimulate the cells with a pre-determined concentration of recombinant human TNFα (e.g., 20 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-p65 and total p65 (or a loading control like GAPDH). Subsequently, probe with appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-p65 signal to the total p65 or loading control signal.
Visualizations
Caption: this compound on-target and off-target signaling pathways.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for on-target vs. off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. New contributions to the drug profile of TNFα inhibitor this compound: Affinity, selectivity and ADMET considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rationally designed less toxic SPD-304 analogs and preliminary evaluation of their TNF inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. icr.ac.uk [icr.ac.uk]
Technical Support Center: Optimizing SPD304 Concentration to Minimize Toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the selective TNF-α inhibitor, SPD304, with a focus on optimizing its concentration to minimize cytotoxicity while maintaining experimental efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Tumor Necrosis Factor-alpha (TNF-α). It functions by promoting the dissociation of the active TNF-α trimer, which in turn blocks the interaction between TNF-α and its receptors, TNFR1 and TNFR2. This disruption of the signaling cascade inhibits downstream inflammatory and apoptotic pathways.
Q2: What is the primary challenge when working with this compound?
A2: The primary challenge with this compound is its inherent cytotoxicity at higher concentrations. This toxicity can confound experimental results by inducing cell death through off-target effects rather than the intended TNF-α inhibition. Therefore, careful dose-response studies are crucial to identify a concentration that is effective at inhibiting TNF-α signaling without causing significant cell death.
Q3: What are the initial concentration ranges I should test for this compound in my cell line?
A3: Based on available data, a good starting point for dose-response experiments is a logarithmic dilution series ranging from 1 µM to 100 µM. Cellular-based assays have shown that this compound can inhibit TNF-α signaling at non-cytotoxic concentrations.[1] For example, in L929 cells, significant protection from TNF-α-induced cell death was observed at concentrations up to 100 µM.[2]
Q4: How can I determine if the observed cell death in my experiment is due to this compound toxicity or the intended TNF-α-mediated apoptosis?
A4: To distinguish between these two possibilities, it is essential to include proper controls in your experimental setup. You should have a control group of cells treated with this compound alone (without TNF-α stimulation) to assess the baseline cytotoxicity of the compound. If you observe significant cell death in this group, it is likely due to the toxicity of this compound. Comparing this to cells treated with both TNF-α and this compound will help delineate the specific inhibitory effect on the TNF-α pathway.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| High background cytotoxicity in control wells (this compound only) | The concentration of this compound is too high for your specific cell line. | Perform a dose-response curve to determine the maximum non-toxic concentration. Start with a lower concentration range (e.g., 0.1 µM to 10 µM). |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Include a vehicle control (media with the same final solvent concentration) in your experiments. | |
| Compound precipitation. | Visually inspect the media for any precipitate after adding this compound. If precipitation occurs, consider using a different solvent or a lower stock concentration. | |
| Inconsistent results between experiments | Variability in cell seeding density. | Ensure a consistent number of cells are seeded in each well. Uneven cell distribution can lead to variable results. |
| Cell health and passage number. | Use cells that are in the logarithmic growth phase and have a consistent passage number. Older or unhealthy cells can be more sensitive to compound toxicity. | |
| Inaccurate pipetting. | Calibrate your pipettes regularly and use proper pipetting techniques, especially when preparing serial dilutions. | |
| No inhibition of TNF-α induced cell death | The concentration of this compound is too low. | Increase the concentration of this compound in a stepwise manner. |
| The incubation time is not optimal. | Perform a time-course experiment to determine the optimal pre-incubation time with this compound before TNF-α stimulation. | |
| Inactive compound. | Ensure that the this compound stock solution has been stored correctly (typically at -20°C or -80°C, protected from light) and has not undergone multiple freeze-thaw cycles. |
Data Presentation
The following table summarizes the dose-dependent effect of this compound on the viability of L929 cells in the presence of TNF-α. This data can serve as a reference for designing your own experiments.
| This compound Concentration (µM) | Cell Viability (%) in the presence of TNF-α (10 ng/mL) + Actinomycin D (1 µg/mL)[2] |
| 0 | ~20% |
| 1.56 | ~25% |
| 3.12 | ~30% |
| 6.25 | ~35% |
| 12.5 | ~40% |
| 25 | ~45% |
| 50 | ~50% |
| 100 | ~58% |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the toxicity and efficacy of this compound.
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of their viability.
Materials:
-
Cells of interest
-
This compound
-
96-well cell culture plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.
Materials:
-
Cells of interest
-
This compound
-
96-well cell culture plates
-
Complete culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubate the plate for the desired treatment duration.
-
Carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions to mix the supernatant with the LDH assay reagent in a new 96-well plate.
-
Incubate the plate at room temperature for the recommended time, protected from light.
-
Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance values of the experimental and control wells.
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Visualizations
TNF-α Signaling Pathway and this compound Inhibition
Caption: Mechanism of this compound action on the TNF-α signaling pathway.
Experimental Workflow for Optimizing this compound Concentration
References
SPD304 solubility issues in aqueous media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges of SPD304 in aqueous media. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and relevant biological pathway information to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α).[1][2][3] Its mechanism of action involves binding to the biologically active TNF-α trimer, promoting the dissociation of its subunits. This prevents TNF-α from binding to its receptor, TNFR1, thereby inhibiting downstream inflammatory signaling pathways.[1][2][3][]
Q2: Why is this compound difficult to dissolve in aqueous solutions?
A2: this compound is a hydrophobic compound, which contributes to its low solubility in aqueous media.[5] One study reported a low aqueous solubility of 10 µM in a citrate/phosphate buffer at pH 6.5.[5] Its chemical structure lends itself to poor water solubility, a common challenge for many small-molecule inhibitors.
Q3: What are the common signs of this compound solubility issues in my experiments?
A3: Common indicators of solubility problems include the appearance of a precipitate after adding this compound to your aqueous buffer, a cloudy or suspended solution instead of a clear one, and inconsistent results in cell-based assays.[1]
Q4: Can I use this compound directly in my cell culture medium?
A4: It is not recommended to add solid this compound powder directly to cell culture medium due to its poor aqueous solubility. A concentrated stock solution should first be prepared in an appropriate organic solvent, which can then be diluted to the final working concentration in your experimental medium.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to addressing common solubility problems encountered with this compound.
Issue 1: Precipitate forms when diluting my DMSO stock solution in aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High final concentration of this compound | The concentration of this compound in the final aqueous solution may be above its solubility limit. | A clear solution at a lower final concentration. |
| Action: Perform a serial dilution of your stock solution to determine the maximum achievable concentration in your specific buffer before precipitation occurs. | ||
| Insufficient mixing | The stock solution was not adequately dispersed upon dilution. | A homogenous, clear solution. |
| Action: After adding the stock solution to the aqueous buffer, vortex or sonicate the solution briefly to ensure thorough mixing.[1] | ||
| Buffer composition | Components of your buffer (e.g., salts, pH) may be affecting solubility. | Improved solubility in an alternative buffer system. |
| Action: Test the solubility of this compound in different buffer systems if possible. | ||
| Low temperature | Reduced temperature can decrease the solubility of some compounds. | A clear solution at a slightly elevated temperature. |
| Action: Gently warm the solution to 37°C to aid in dissolution, but be mindful of the temperature stability of this compound and other components in your experiment. |
Issue 2: My this compound solution is cloudy or appears as a suspension.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete dissolution | The compound has not fully dissolved in the solvent. | A clear solution. |
| Action: For stock solutions in DMSO, ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication. For in vivo formulations, heating and/or sonication may be required to achieve a clear solution.[1] | ||
| Use of co-solvents | For some applications, especially in vivo studies, co-solvents may be necessary to maintain solubility. | A clear solution suitable for your experimental needs. |
| Action: Consider using a formulation with co-solvents such as PEG300 and Tween-80.[1] |
Data Presentation: this compound Solubility
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Concentration | Reference |
| DMSO | 10 mg/mL | [2] |
| DMSO | 50 mg/mL (91.3 mM) | [3] |
| DMF | 1 mg/mL | [2] |
| Ethanol | 1 mg/mL | [2] |
| Ethanol | Insoluble | [3] |
| Water | 100 mg/mL (Note: This is likely for a salt form, e.g., dihydrochloride, and may require specific conditions) | [3] |
| Citrate/Phosphate Buffer (pH 6.5) | 10 µM | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 547.6 g/mol )[2]
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Allow the this compound powder and DMSO to equilibrate to room temperature to prevent condensation.
-
Accurately weigh 5.48 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 1 mL of DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. A brief sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Preparation of an In Vivo Formulation
This protocol is adapted from a commercially available formulation and may require optimization for your specific application.[1]
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure for a ≥ 1.25 mg/mL solution: [1]
-
Prepare a concentrated stock of this compound in DMSO (e.g., 12.5 mg/mL).
-
In a sterile tube, add the following solvents in order, mixing after each addition:
-
400 µL of PEG300
-
100 µL of the 12.5 mg/mL this compound in DMSO stock
-
50 µL of Tween-80
-
450 µL of Saline
-
-
This will result in a final solution with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with a final this compound concentration of 1.25 mg/mL.[1]
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Visualizations
Troubleshooting Workflow for this compound Solubility
Caption: A workflow for troubleshooting this compound solubility issues.
This compound Inhibition of the TNF-α Signaling Pathway
Caption: this compound inhibits TNF-α signaling by disrupting the active trimer.
References
Technical Support Center: Preventing SPD304 Precipitation in Culture Medium
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the precipitation of SPD304 in cell culture media. The following frequently asked questions (FAQs) and troubleshooting guides provide detailed information to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation in cell culture media?
A1: this compound is a novel synthetic compound under investigation for its therapeutic potential. Like many small molecule compounds developed for pharmacological use, this compound has low aqueous solubility. This inherent characteristic makes it susceptible to precipitation when introduced into the complex aqueous environment of cell culture media. Factors within the media that can contribute to this issue include pH, temperature, and interactions with salts and proteins.
Q2: At what point during my experiment might I observe this compound precipitation?
A2: Precipitation of this compound can occur at various stages of your cell culture experiment:
-
Upon initial dilution: This is the most common point of precipitation. It happens when a concentrated stock solution of this compound, typically dissolved in an organic solvent like DMSO, is added to the aqueous cell culture medium. This rapid change in solvent polarity can cause the compound to "crash out" of solution.
-
During incubation: Changes in the culture environment over time can lead to delayed precipitation. Factors such as temperature fluctuations, shifts in pH due to cellular metabolism, and interactions with secreted cellular products or media components can all decrease the solubility of this compound.[1]
-
After freeze-thaw cycles: If you prepare a working solution of this compound in media and then freeze it for later use, repeated freeze-thaw cycles can promote the formation of precipitates.
Q3: Can the type of cell culture medium I use affect this compound solubility?
A3: Yes, the composition of your cell culture medium can significantly impact the solubility of this compound. Key components to consider include:
-
Serum content: Serum contains a high concentration of proteins that can either bind to this compound and keep it in solution, or in some cases, contribute to its precipitation.[1][2] The effect can be compound-specific.
-
pH and buffering systems: The pH of the medium can affect the ionization state of this compound, which in turn influences its solubility.[1][2]
-
Salt and ion concentrations: High concentrations of certain salts, particularly calcium and phosphate, can lead to the formation of insoluble complexes with this compound or cause the compound to salt out.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in your cell culture experiments can compromise the accuracy and reproducibility of your results. This guide provides a systematic approach to identifying and resolving this issue.
Step 1: Visual Inspection and Confirmation
The first step is to confirm that the observed particulate matter is indeed this compound precipitate.
-
Microscopic Examination: Under a microscope, this compound precipitate will typically appear as amorphous or crystalline particles. This is distinct from microbial contamination, such as bacteria (small, uniform, and sometimes motile) or fungi (filamentous hyphae or budding yeast).
-
Control Wells: Always include vehicle control wells (medium with the same final concentration of the solvent, e.g., DMSO, but without this compound). If these wells are clear, it strongly suggests the precipitate is this compound.
Step 2: Investigating the Cause and Implementing Solutions
Once you have confirmed the presence of this compound precipitate, use the following table to identify the likely cause and implement the recommended solutions.
| Potential Cause | Recommended Solutions |
| High Final Concentration | Determine the maximum soluble concentration of this compound in your specific cell culture medium. This can be achieved by performing a solubility test (see Experimental Protocols section). |
| Solvent Shock | Improve your dilution technique. Instead of adding the concentrated stock directly to the full volume of media, perform a serial dilution. Add the stock solution drop-wise to pre-warmed media while gently vortexing or swirling to ensure rapid and even dispersion.[3] |
| Cold Medium | Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution. Adding the compound to cold media can significantly decrease its solubility.[1] |
| High Final Solvent Concentration | Keep the final concentration of your organic solvent (e.g., DMSO) in the culture medium as low as possible, ideally below 0.5% and preferably at or below 0.1%.[1] High concentrations of organic solvents can be cytotoxic and can also contribute to precipitation. |
| Media Composition | If you suspect an interaction with media components, consider the following: • Reduce Serum Concentration: Try lowering the percentage of serum in your media. • Use a Different Basal Medium: Test the solubility of this compound in alternative media formulations. • Prepare Fresh Media: Avoid using media that has been stored for a long period, as some components may have degraded. |
| pH Instability | Ensure your medium is properly buffered and that the CO₂ level in your incubator is correctly calibrated to maintain a stable pH.[1] |
| Temperature Fluctuations | Minimize the time your culture plates or flasks are outside the incubator. Even brief periods at room temperature can cause a soluble compound to precipitate.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound.
-
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer or sonicator
-
-
Procedure:
-
Aseptically weigh out the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate the tube until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Determining the Kinetic Solubility of this compound in Cell Culture Medium
This protocol will help you determine the highest concentration of this compound that can be used in your specific cell culture medium without causing immediate precipitation.
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
-
Procedure:
-
Prepare a series of dilutions of the 10 mM this compound stock solution in your pre-warmed cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM.
-
To minimize solvent shock, add the stock solution to the medium in a step-wise manner while gently vortexing.
-
Incubate the dilutions at 37°C for a short period (e.g., 1-2 hours).
-
Visually inspect each dilution for any signs of precipitation. You can also use a plate reader to measure light scattering at a wavelength of 600-650 nm as a more quantitative measure of precipitation.
-
The highest concentration that remains clear is the approximate kinetic solubility of this compound in your medium.
-
Visualizations
Workflow for Preparing this compound Working Solution
Caption: Workflow for preparing this compound working solutions to minimize precipitation.
Troubleshooting Logic for this compound Precipitation
Caption: Decision tree for troubleshooting this compound precipitation.
References
SPD304 assay interference and how to mitigate it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SPD304 in their experiments. The information is designed to help identify and mitigate potential sources of interference and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in assays?
A1: this compound is a known small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α).[1][2][3] It functions by promoting the dissociation of the active TNF-α trimer, thereby preventing its interaction with its receptors.[3] In experimental settings, this compound is frequently used as a positive control or a competitive ligand in various assays aimed at identifying new TNF-α inhibitors or studying TNF-α signaling.[1]
Q2: I am observing high levels of cell death in my cellular assay when using this compound as a positive control. Is this expected?
A2: Yes, this is a known characteristic of this compound. Several studies have reported significant cytotoxicity of this compound at higher concentrations in various cell lines, including L929 and HEK cells.[2][4] It is crucial to determine the optimal, non-cytotoxic concentration range for your specific cell line and assay conditions to distinguish between TNF-α inhibition and general toxicity.
Q3: My compound shows activity in a primary screen against TNF-α where this compound was used as a competitor, but the activity is not reproducible in a secondary assay. What could be the cause?
A3: Discrepancies between primary and secondary assay results are not uncommon and can arise from several factors. One possibility is that your hit compound is a "promiscuous inhibitor," meaning it interferes with the assay in a non-specific manner. This can be due to compound aggregation, reactivity with assay components, or interference with the detection method (e.g., fluorescence quenching or enhancement). It is recommended to perform counter-screens and orthogonal assays with different detection principles to validate your initial findings.
Q4: Are there less toxic alternatives to this compound that can be used as a control?
A4: Research has been conducted to develop analogs of this compound with reduced toxicity while maintaining TNF-α inhibitory activity.[3] These efforts have focused on modifying the chemical structure to eliminate toxicophore groups.[3] Depending on the specific requirements of your assay, exploring the literature for these newer compounds could provide a suitable alternative.
Troubleshooting Guides
Issue 1: High Background or False Positives in a Competitive Binding Assay
If you are experiencing unexpectedly high background signals or identifying a large number of false-positive hits in a competitive binding screen using this compound, consider the following troubleshooting steps.
Troubleshooting Workflow for High Background/False Positives
Caption: Troubleshooting workflow for high background or false positives.
Issue 2: Inconsistent IC50 Values for this compound in Cell-Based Assays
Variability in the half-maximal inhibitory concentration (IC50) of this compound in cellular assays can compromise the reliability of your experiments. The following guide provides steps to identify and address potential causes of this inconsistency.
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: Troubleshooting workflow for inconsistent IC50 values.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: Binding Affinity and Inhibitory Concentrations of this compound
| Parameter | Value | Assay Method | Reference |
| IC50 (TNFα/TNFRI) | 12 µM | ELISA | [2] |
| IC50 (TNFα/TNFRI) | 22 µM | ELISA | [4] |
| IC50 (L929 apoptosis) | 12 µM | Cell-based | [4] |
| Kd (TNFα) | 9.1 ± 1.1 µM | SAW Biosensor | [4] |
| Kd (TNFα) | 5.4 ± 0.2 µM | Fluorescence Binding | [4] |
| Kd (TNFα) | 6.1 ± 4.7 nM | SAW Biosensor | [2] |
Table 2: Comparative Efficacy of Sennoside B and this compound in L929 Cell Viability Assay
| Compound | Concentration | % Inhibition of TNF-α-mediated cytotoxicity | Reference |
| This compound | 100 µM | 37.33% | [1] |
| Sennoside B | 100 µM | 80.3% | [1] |
Experimental Protocols
Protocol 1: Competitive Binding Screening Assay using SEC LC-MS/MS
This protocol is adapted from a study that successfully used this method to screen for novel TNF-α inhibitors.[1]
Objective: To identify compounds that compete with this compound for binding to TNF-α.
Materials:
-
Recombinant human TNF-α
-
This compound
-
Test compounds
-
Assay Buffer: 100 mM Tris, 10% glycerol, 50 mM KCl, 1 mM EDTA, pH 7.5
-
Size Exclusion Chromatography (SEC) column (e.g., SP-6 Bio-gel SEC column)
-
10 kDa molecular weight cut-off ultrafiltration device
-
LC-MS/MS system
Procedure:
-
Incubation:
-
In a microcentrifuge tube, prepare a 70 µL reaction mixture containing:
-
0.1 µM TNF-α
-
3.5 µM this compound
-
3.5 µM test compound
-
-
Incubate at room temperature for 20 minutes.
-
-
Size Exclusion Chromatography:
-
Load the incubation mixture onto a pre-equilibrated SEC column.
-
Centrifuge at 1000 x g for 4 minutes at 4°C to separate protein-ligand complexes from unbound small molecules.
-
-
Ultrafiltration and Dissociation:
-
The eluate containing the TNF-α and bound ligands is then subjected to a 10 kDa ultrafiltration step to further remove any remaining unbound small molecules.
-
The protein-ligand complexes are washed, and then the bound ligands are dissociated.
-
-
Sample Preparation for LC-MS/MS:
-
The final eluent containing the dissociated ligands is dried under nitrogen gas.
-
The dried sample is reconstituted in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the reconstituted sample to quantify the amount of this compound that was bound to TNF-α.
-
A reduction in the this compound signal in the presence of a test compound indicates competitive binding.
-
Protocol 2: TNF-α-Induced L929 Cytotoxicity Assay
This cell-based assay is commonly used to evaluate the efficacy of TNF-α inhibitors.[1][5]
Objective: To measure the ability of a compound to protect L929 cells from TNF-α-induced apoptosis.
Materials:
-
L929 murine fibrosarcoma cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS
-
Recombinant human TNF-α
-
Actinomycin D (AMD)
-
This compound (as a positive control)
-
Test compounds
-
Cell viability reagent (e.g., CCK-8)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed L929 cells in a 96-well plate at a density of 2.0 x 10^4 cells/well.
-
Incubate overnight to allow for cell attachment.
-
-
Treatment:
-
Prepare treatment media containing:
-
10 ng/mL TNF-α
-
1 µg/mL AMD
-
Serial dilutions of the test compound or this compound (e.g., 6.25–100 µM).
-
-
Remove the old media from the cells and add 100 µL of the prepared treatment media to each well.
-
-
Incubation:
-
Incubate the plate for 18 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Assessment:
-
Add the cell viability reagent (e.g., 10 µL of CCK-8) to each well.
-
Incubate for an additional 1-4 hours, or as recommended by the manufacturer.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Visualizations
TNF-α Signaling Pathway
Caption: Simplified TNF-α signaling pathway and the inhibitory action of this compound.
References
- 1. A Novel Competitive Binding Screening Assay Reveals Sennoside B as a Potent Natural Product Inhibitor of TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New contributions to the drug profile of TNFα inhibitor this compound: Affinity, selectivity and ADMET considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rationally designed less toxic SPD-304 analogs and preliminary evaluation of their TNF inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of an in vivo orally active dual-binding protein-protein interaction inhibitor targeting TNFα through combined in silico/in vitro/in vivo screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Ligands for TNF-α and TNF Receptor-1 through Structure-Based Virtual Screening and Biological Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SPD304 In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with SPD304 in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of Tumor Necrosis Factor-alpha (TNF-α).[1] It functions by promoting the dissociation of the active TNF-α trimer into monomers, which prevents the cytokine from binding to its receptors, TNFR1 and TNFR2, and initiating downstream inflammatory signaling pathways.[1][2][3]
Q2: Why am I seeing variable IC50 values for this compound in my experiments?
Inconsistent IC50 values for this compound are a commonly reported issue and can be attributed to several factors:
-
Poor Aqueous Solubility: this compound has very low solubility in aqueous buffers, which can lead to precipitation and an inaccurate effective concentration in your assay.[4][5][6]
-
Cytotoxicity: At higher concentrations, this compound exhibits significant cytotoxicity, which can interfere with cell-based assay results and lead to a narrow therapeutic window for observing specific TNF-α inhibition.[7][8][9]
-
Assay-Specific Conditions: IC50 values are highly dependent on the specific experimental conditions, including the cell line used, assay format (e.g., biochemical vs. cell-based), and the method of calculation.[10][11][12]
The following table summarizes the range of reported IC50 and binding affinity values for this compound from various studies, illustrating this variability:
| Assay Type | Target/Cell Line | Reported Value | Reference |
| TNFα/TNFR1 Binding (ELISA) | - | 12 µM | [7][8] |
| TNFα/TNFR1 Binding (in vitro) | - | 22 µM | [1][9] |
| L929 Cell Cytotoxicity Assay | L929 | IC50 of 12 µM | [9] |
| TNFα Signaling in HEK cells | HEK-Blue™ TNFα | IC50 of 10 µM | [9] |
| Fluorescence Binding Assay | - | Kd of 5.36 ± 0.21 μM | [4][5] |
| Surface Acoustic Wave (SAW) | - | Kd of 6.1 ± 4.7 nM | [7][8] |
Troubleshooting Guide
Issue 1: Compound Precipitation or Poor Solubility
Question: I've observed a precipitate in my cell culture media after adding this compound, or my results are not reproducible. How can I improve its solubility?
Answer: The low aqueous solubility of this compound is a primary cause of inconsistent results. Here are some solutions:
-
Proper Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in an appropriate organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.
-
Perform serial dilutions of your stock solution in the same solvent to create intermediate concentrations.
-
To prepare the final working concentration, add the this compound/solvent solution to your pre-warmed cell culture medium and mix immediately and thoroughly to prevent precipitation.
-
-
Use of Co-solvents: Studies have shown that the addition of certain co-solvents can improve the solubility of this compound in aqueous buffers. DMSO and Polyethylene Glycol 3350 (PEG3350) have been identified as suitable options for maintaining both protein stability and ligand binding.[4][5][6]
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent in the cell culture medium is low (typically ≤ 0.5% for DMSO) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of the solvent) in your experiments.[13]
The following table provides solubility data for this compound in a citrate-phosphate buffer (pH 6.5) with various co-solvents:
| Co-solvent | Concentration | This compound Solubility (µM) | Reference |
| None | 0% | 10 | [4] |
| PEG3350 | 5% | 84 - 97 | [4] |
| PEG3350 | 10% | 84 - 97 | [4] |
| PEG5000 | 5% | 84 - 97 | [4] |
| PEG5000 | 10% | ≥ 100 | [4] |
| Glycerol | - | < 30 | [4] |
Issue 2: High Cytotoxicity Obscuring TNF-α Inhibition
Question: My cell-based assays show widespread cell death, even at concentrations where I expect to see specific inhibition of TNF-α. How can I mitigate the cytotoxic effects of this compound?
Answer: The inherent cytotoxicity of this compound can mask its specific inhibitory effects.[7][8][9] Consider the following strategies:
-
Determine the Non-Cytotoxic Concentration Range: Before conducting your functional assays, perform a dose-response experiment to determine the concentration range of this compound that is non-toxic to your specific cell line. This can be done using a standard cytotoxicity assay (e.g., MTT, LDH release).
-
Optimize Incubation Time: Reduce the incubation time of your cells with this compound to the minimum required to observe TNF-α inhibition.
-
Use a More Sensitive Assay: If possible, use a more sensitive assay that allows you to work with lower, non-cytotoxic concentrations of this compound.
-
Consider Analogs: If cytotoxicity remains a significant issue, consider using less toxic analogs of this compound that have been developed.[2]
Experimental Protocols
Protocol 1: TNF-α/TNFR1 Binding ELISA
This protocol is adapted from methodologies described in the literature to assess the direct inhibitory effect of this compound on the binding of TNF-α to its receptor, TNFR1.
-
Plate Coating: Coat microtiter plate wells with 12.5 ng of TNFR1 in 125 µL of PBS per well and incubate overnight at 4°C.
-
Washing and Blocking: Wash the wells with PBS. Block the wells with PBS containing 2% BSA for three hours at 37°C.
-
Compound Incubation: Prepare serial dilutions of this compound. Mix the diluted compound with a fixed concentration of TNF-α in PBS containing 1% BSA and incubate for two hours at 37°C.
-
Binding Reaction: Add 125 µL of the this compound/TNF-α mixture to the coated wells and incubate overnight at 4°C.
-
Detection: Wash the wells. Add 37.5 ng of a biotinylated anti-TNF-α antibody in 125 µL of PBS with 1% BSA to each well and incubate for two hours at 37°C.
-
Signal Development: After washing, add Streptavidin-HRP and a suitable substrate. Measure the absorbance at the appropriate wavelength.
Protocol 2: L929 Cell Cytotoxicity Assay
This cell-based assay evaluates the ability of this compound to inhibit TNF-α-induced apoptosis.
-
Cell Seeding: Seed L929 cells in a 96-well plate at a density of 2.0 × 104 cells/well and culture overnight.
-
Compound and TNF-α Treatment: Prepare different concentrations of this compound. Mix the this compound solutions with 10 ng/mL TNF-α and 1 µg/mL actinomycin (B1170597) D. Add this mixture to the cells.
-
Incubation: Incubate the plate for 18 hours.
-
Cell Viability Assessment: Measure cell viability using a suitable method, such as the CCK-8 assay, by measuring the optical density at 450 nm.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel Competitive Binding Screening Assay Reveals Sennoside B as a Potent Natural Product Inhibitor of TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Ligands for TNF-α and TNF Receptor-1 through Structure-Based Virtual Screening and Biological Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. New contributions to the drug profile of TNFα inhibitor this compound: Affinity, selectivity and ADMET considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of an in vivo orally active dual-binding protein-protein interaction inhibitor targeting TNFα through combined in silico/in vitro/in vivo screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promegaconnections.com [promegaconnections.com]
- 13. benchchem.com [benchchem.com]
Managing Baseline Drift in Surface Plasmon Resonance (SPR) Experiments
Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage baseline drift in their Surface Plasmon Resonance (SPR) experiments. While this guide provides general strategies for mitigating baseline drift, it will also address the characteristics of the small molecule inhibitor SPD304, which can be analyzed using SPR once a stable baseline is achieved.
Troubleshooting Guide: Baseline Drift
Q1: What is baseline drift and why is it a problem in my SPR experiment?
Baseline drift is the gradual, continuous increase or decrease in the SPR signal over time in the absence of an analyte.[1][2][3] This instability can obscure the true binding response, leading to inaccurate measurement of kinetic parameters such as association (ka) and dissociation (kd) rates, and affinity (KD).[4][5] Particularly for interactions with slow off-rates, baseline drift can be greater than the dissociation signal, making accurate determination of the kd challenging.[4][5]
Q2: I am observing a consistent upward/downward drift in my baseline. What are the common causes?
Several factors can contribute to baseline drift in SPR experiments. These can be broadly categorized as instrument-related, sensor surface-related, and buffer-related issues.
| Category | Potential Cause | Troubleshooting Steps |
| Instrument-Related | Temperature fluctuations | Ensure the instrument is in a temperature-controlled environment, away from drafts or direct sunlight.[6] Allow the instrument and all reagents to equilibrate to the experimental temperature.[6] |
| Air bubbles in the fluidic system | Degas all buffers and samples thoroughly before use.[3][6][7] Prime the system extensively to remove any trapped air.[2] | |
| Contamination in the system | Clean the instrument's fluidic system according to the manufacturer's recommendations. | |
| Unstable flow rate | Ensure the pump is functioning correctly and the flow rate is constant throughout the experiment.[6][8] | |
| Sensor Surface-Related | Incomplete surface equilibration | After immobilizing the ligand, allow sufficient time for the sensor surface to equilibrate with the running buffer. This may require flowing buffer over the surface for an extended period, even overnight.[2][7] |
| Ligand leaching or degradation | Ensure the immobilization chemistry is stable and appropriate for the ligand. Use a fresh sensor chip if the ligand is known to be unstable over time. | |
| Non-specific binding to the reference surface | Use an appropriate reference surface that is treated similarly to the active surface but without the immobilized ligand.[9] Consider using blocking agents like BSA or ethanolamine (B43304) to minimize non-specific interactions.[3] | |
| Inefficient regeneration | Optimize the regeneration solution to ensure complete removal of the analyte without damaging the immobilized ligand.[1][3] Perform several buffer injections after regeneration to ensure the baseline is stable before the next analyte injection.[7] | |
| Buffer-Related | Buffer mismatch between running buffer and sample | Ensure the analyte is dissolved in the same running buffer to minimize bulk refractive index effects.[7] If a different buffer is necessary, match its composition as closely as possible to the running buffer. |
| Buffer composition issues | Check for buffer components that may interact with the sensor surface, causing instability.[1] Ensure the buffer is filtered and of high quality.[2][3] |
Q3: How can I correct for baseline drift in my data analysis?
While it is always best to minimize drift experimentally, some level of drift may still be present. In such cases, data processing techniques can be applied:
-
Reference Subtraction: Subtracting the signal from a reference flow cell helps to correct for bulk refractive index changes and instrument drift.[2]
-
Double Referencing: This involves subtracting the signal from a reference surface and also subtracting a "blank" injection (buffer only).[2][4] This method corrects for both instrument drift and any non-specific interactions with the sensor surface.
-
Detrending Algorithms: Some analysis software includes detrending features that can mathematically remove linear baseline drift from the sensorgram.[4] This involves calculating the slope of the baseline before or after the binding event and subtracting this slope from the entire curve.
Frequently Asked Questions (FAQs)
Q1: Can this compound be used to manage baseline drift?
There is no scientific evidence to suggest that this compound, a selective TNF-α inhibitor, is used to manage baseline drift in SPR experiments.[10][][12] this compound is a small molecule that acts by promoting the dissociation of TNF trimers, thereby blocking its interaction with its receptor.[10][] Its properties and mechanism of action are studied using techniques like SPR, but it is not a tool to correct experimental artifacts like baseline drift.
Q2: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of Tumor Necrosis Factor-alpha (TNF-α).[10] It functions by promoting the disassembly of the active TNF-α trimer into monomers, which prevents it from binding to its receptors, TNFR1 and TNFR2.[10][]
| Property | Description |
| Target | Tumor Necrosis Factor-alpha (TNF-α) |
| Mechanism of Action | Promotes dissociation of TNF trimers |
| Effect | Blocks the interaction of TNF-α with its receptors |
| IC50 | 22 µM for inhibiting TNF receptor 1 (TNFR1) binding to TNF-α in vitro.[10] |
Q3: How would I design an SPR experiment to study the interaction of this compound with TNF-α?
A typical SPR experiment to study this interaction would involve:
-
Immobilization: Covalently immobilizing recombinant human TNF-α onto a sensor chip surface.
-
Analyte Preparation: Preparing a dilution series of this compound in a suitable running buffer.
-
Interaction Analysis: Injecting the different concentrations of this compound over the immobilized TNF-α and a reference surface.
-
Data Analysis: Fitting the resulting sensorgrams to a suitable binding model to determine the kinetic and affinity constants of the interaction.
It would be crucial to have a stable baseline before injecting this compound to obtain reliable data.
Experimental Protocols and Visualizations
Experimental Workflow for an SPR Experiment
The following diagram illustrates a typical workflow for an SPR experiment, such as studying the interaction of this compound with TNF-α.
Caption: A typical workflow for an SPR experiment.
Causes of Baseline Drift in SPR
This diagram illustrates the common causes of baseline drift in SPR experiments.
Caption: Common causes of baseline drift in SPR.
This compound Signaling Pathway Inhibition
The following diagram illustrates the mechanism of action of this compound in inhibiting the TNF-α signaling pathway.
References
- 1. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 2. Baseline drift [sprpages.nl]
- 3. knowledge.kactusbio.com [knowledge.kactusbio.com]
- 4. nicoyalife.com [nicoyalife.com]
- 5. nicoyalife.com [nicoyalife.com]
- 6. autolabj.com [autolabj.com]
- 7. Troubleshooting [sprpages.nl]
- 8. Disturbances [sprpages.nl]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. medchemexpress.com [medchemexpress.com]
- 12. New contributions to the drug profile of TNFα inhibitor this compound: Affinity, selectivity and ADMET considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing ligand density for SPD304 in binding assays
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on optimizing ligand density for SPD304 binding assays. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule, selective inhibitor of Tumor Necrosis Factor-alpha (TNF-α). Its primary mechanism involves promoting the dissociation of the active TNF-α homotrimer into monomers. This prevents TNF-α from binding to its receptor, TNF Receptor 1 (TNFR1), thereby blocking downstream inflammatory signaling pathways.[1][][3]
Q2: Why is optimizing ligand density critical for this compound binding assays?
A2: Optimizing ligand density—whether it is the inhibitor (this compound) or the target protein (TNF-α) immobilized on a surface—is crucial for several reasons:
-
Ensuring Specific Binding: An appropriate density facilitates specific, high-affinity interactions. If the density is too high, it can lead to steric hindrance or non-specific binding, which obscures the true binding events.[4][5]
-
Maximizing Signal-to-Noise Ratio: An optimal density provides a measurable signal that is clearly distinguishable from background noise. A density that is too low will produce a weak or undetectable signal.[4]
-
Improving Reproducibility: A well-defined and consistent ligand density is key to achieving reproducible results across different experiments and plates.[6]
-
Reflecting Physiological Interactions: For cell-based assays, ligand density can influence binding avidity and cellular uptake, and finding an optimal density can better reflect biological interactions.[7][8]
Q3: What are the typical binding affinity values reported for this compound?
A3: The reported binding affinity of this compound to TNF-α varies depending on the assay format. This variability highlights the importance of consistent experimental conditions. Refer to the table below for a summary of published values.
Q4: What are the common assay formats for studying this compound-TNF-α interaction?
A4: Several assay formats are commonly used:
-
ELISA (Enzyme-Linked Immunosorbent Assay): Typically in a competitive format to measure this compound's ability to inhibit the TNF-α/TNFR1 interaction.[9][10]
-
Surface Plasmon Resonance (SPR) / Surface Acoustic Wave (SAW): Label-free methods to determine kinetic parameters like association (k_a), dissociation (k_d), and the dissociation constant (K_d).[9][11]
-
Cell-Based Functional Assays: These assays, such as NF-κB reporter assays or apoptosis inhibition assays, measure the functional consequences of this compound binding and TNF-α inhibition in a cellular context.[1][11]
-
Fluorescence-Based Assays: Used to measure binding affinity by detecting changes in fluorescence upon interaction.[11][12]
Quantitative Data Summary
The following table summarizes the key quantitative values for this compound binding to TNF-α as reported in the literature.
Table 1: Reported Binding Affinities of this compound for TNF-α
| Parameter | Value | Assay Method | Reference |
| IC₅₀ | 22 µM | In vitro TNFR1 Binding Assay | |
| IC₅₀ | 12 µM | ELISA (TNF-α/TNFR1 Inhibition) | [10] |
| IC₅₀ | 4.6 µM | Cell-Based Assay | [] |
| IC₅₀ | 10 µM | Cell-Based NF-κB Assay (HEK293T) | [11] |
| K_d | 6.1 ± 4.7 nM | Surface Acoustic Wave (SAW) | [9][10] |
| K_d | 9.1 ± 1.1 µM | Surface Acoustic Wave (SAW) | [11] |
| K_d | 5.4 ± 0.2 µM | Fluorescence Binding Assay | [11] |
| K_d | 5.36 ± 0.21 µM | Fluorescence Binding Assay | [12] |
Note: The wide range of reported affinity values (from nanomolar to micromolar) may be attributed to differences in experimental conditions, assay formats, and the inherent challenges of working with this compound, such as its low aqueous solubility.[12]
Troubleshooting Guide
This guide addresses common issues encountered when performing this compound binding assays.
Issue 1: Low Signal or No Detectable Binding
-
Q: My assay shows a very weak signal. Could this be a ligand density problem?
-
A: Yes. If the density of the immobilized molecule (e.g., TNF-α on an SPR chip or TNFR1 on an ELISA plate) is too low, there will be insufficient binding sites to generate a detectable signal.[4]
-
Solution: Perform a titration experiment by immobilizing a range of concentrations of your ligand (e.g., TNF-α) to determine the optimal density that yields a robust signal without reaching saturation too quickly. For SPR, a common starting point for a new interaction is a high surface density (3000-5000 RU) to confirm binding, followed by optimization to a lower density for kinetic analysis.[13]
-
-
Q: I'm struggling to get consistent results with this compound. Could its solubility be the issue?
-
A: Absolutely. This compound has very low aqueous solubility (~10 µM in buffer), which is a significant challenge.[12][14] Inconsistent solubilization can lead to lower-than-expected active concentrations and poor reproducibility.
-
Solution: Use a co-solvent like DMSO to prepare stock solutions. However, be aware that DMSO concentration can impact the assay. Moderate concentrations (<5%) may accelerate binding, but higher concentrations (>10%) can denature TNF-α and inhibit the interaction.[15] It is critical to keep the final DMSO concentration consistent across all samples, including standards and controls.
-
Issue 2: High Background and Non-Specific Binding
-
Q: My negative controls show a high signal. How can I reduce this background noise?
-
A: High background is often caused by non-specific binding of assay components to the surface. This can be exacerbated by using an excessively high density of the immobilized ligand.[4]
-
Solution:
-
Optimize Ligand Density: Reduce the concentration of the immobilized ligand.
-
Optimize Blocking: Ensure your blocking step is effective. Use common blocking agents like Bovine Serum Albumin (BSA) or casein. You may need to optimize the blocking buffer concentration and incubation time.[6][16]
-
Improve Washing: Increase the number and vigor of wash steps to remove unbound reagents more effectively. Use a wash buffer containing a mild detergent like Tween-20.[17]
-
-
Issue 3: Poor Reproducibility Between Wells or Experiments
-
Q: I'm observing significant well-to-well variability. What are the likely causes?
-
A: Poor reproducibility can stem from inconsistent surface coating, pipetting inaccuracies, or temperature variations.[6] The low solubility of this compound can also be a major contributor if it is not handled consistently.[12]
-
Solution:
-
Standardize Coating: Ensure the ligand coating protocol is identical for all wells. Use an automated plate washer if available for consistent washing.[6]
-
Consistent Reagent Preparation: Prepare a single master mix of reagents for all plates in an experiment to ensure uniform concentrations.[6] Prepare this compound dilutions just before use and vortex thoroughly.
-
Pipetting Technique: Calibrate pipettes regularly and use reverse pipetting for viscous solutions. Pre-wet pipette tips before dispensing.[6]
-
Control Temperature: Allow all reagents and plates to equilibrate to room temperature before starting the assay and maintain a consistent temperature during incubations.[18]
-
-
Signaling Pathway and Experimental Workflows
This compound Mechanism of Action
The diagram below illustrates how this compound inhibits the TNF-α signaling pathway.
Caption: Mechanism of this compound action on the TNF-α signaling pathway.
Experimental Workflows
The following diagrams outline logical workflows for key experimental protocols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Rationally designed less toxic SPD-304 analogs and preliminary evaluation of their TNF inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 5. nicoyalife.com [nicoyalife.com]
- 6. benchchem.com [benchchem.com]
- 7. Effect of ligand density, receptor density, and nanoparticle size on cell targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Controlling Ligand Surface Density Optimizes Nanoparticle Binding to ICAM-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New contributions to the drug profile of TNFα inhibitor this compound: Affinity, selectivity and ADMET considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of an in vivo orally active dual-binding protein-protein interaction inhibitor targeting TNFα through combined in silico/in vitro/in vivo screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dhvi.duke.edu [dhvi.duke.edu]
- 14. researchgate.net [researchgate.net]
- 15. Data of the quantification of the influence of DMSO concentration on the kinetic of interaction between TNFα and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Solid-Phase Assay for Studying Direct Binding of Progranulin to TNFR and Progranulin Antagonism of TNF/TNFR Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 18. swordbio.com [swordbio.com]
Addressing low signal-to-noise ratio in SPD304 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low signal-to-noise ratio and other common issues in experiments involving the TNF-α inhibitor, SPD304.
Troubleshooting Guide
Low signal-to-noise ratio is a frequent challenge in this compound experiments. The following guide provides potential causes and solutions for common problems encountered during cell-based assays, ELISAs, and protein analysis techniques such as Western Blot and Immunoprecipitation.
Common Problems and Solutions
| Problem | Possible Cause | Recommendation |
| Low or No Signal | Cell-Based Assays: - this compound concentration is too low to inhibit TNF-α. - Low expression of TNF-α receptors on cells. - Cells are not responsive to TNF-α. | - Increase this compound concentration. An IC50 of 10 µM has been observed in HEK cells and 12 µM in L929 cells.[1] - Ensure the chosen cell line expresses sufficient levels of TNF receptors. - Verify TNF-α induced response in your cell line before the experiment. |
| ELISA: - Insufficient coating of TNF-α or capture antibody. - Suboptimal antibody concentrations. - Inadequate incubation times. | - Optimize coating concentration and buffer conditions. - Perform a titration of both primary and secondary antibodies to find the optimal concentration. - Increase incubation times for capture antibody, sample, and detection antibody. | |
| Western Blot/Immunoprecipitation: - Low protein concentration in the lysate. - Inefficient antibody for IP or Western Blot. - Protein degradation. | - Ensure sufficient starting material and use an appropriate lysis buffer. - Use an antibody validated for the specific application. - Add protease and phosphatase inhibitors to your lysis buffer.[2] | |
| High Background | Cell-Based Assays: - Cytotoxicity of this compound at high concentrations. This compound has shown high cellular toxicity at concentrations above 10-30 µM.[1] - Contamination of cell cultures. | - Determine the optimal, non-cytotoxic concentration of this compound for your cell line using a viability assay. - Maintain sterile cell culture conditions. |
| ELISA: - Non-specific binding of antibodies. - Insufficient blocking. - Inadequate washing. | - Use high-affinity, specific antibodies. - Optimize blocking buffer (e.g., BSA or non-fat milk) and incubation time. - Increase the number and duration of wash steps. | |
| Western Blot/Immunoprecipitation: - Non-specific antibody binding. - Insufficient blocking or washing. - Aggregates in the lysate. | - Use a pre-clearing step with beads before immunoprecipitation. - Optimize blocking and washing steps. - Centrifuge lysate at high speed to remove aggregates. | |
| High Variability between Replicates | General: - Inconsistent cell seeding density. - Pipetting errors. - Edge effects in multi-well plates. | - Ensure a homogenous cell suspension and optimize seeding density.[3] - Use calibrated pipettes and proper pipetting techniques. - Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α). It works by promoting the disassembly of the active TNF-α trimer, which prevents it from binding to its receptors, TNFR1 and TNFR2, and initiating downstream inflammatory signaling pathways.[]
Q2: What is a typical effective concentration for this compound in cell-based assays?
The effective concentration of this compound can vary depending on the cell line and experimental conditions. An IC50 of 22 µM has been reported for inhibiting the binding of TNF-α to its receptor in a biochemical assay, while in cell-based assays, IC50 values of 4.6 µM, 10 µM (in HEK cells), and 12 µM (in L929 cells) have been observed.[1][] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experiment.
Q3: I am observing significant cell death after treating with this compound. What could be the cause?
This compound can exhibit cytotoxicity at higher concentrations. Studies have shown high cellular toxicity at concentrations above 10-30 µM.[1] It is recommended to perform a cell viability assay (e.g., MTT or resazurin (B115843) assay) to determine the non-toxic concentration range of this compound for your specific cell line before proceeding with functional assays.
Q4: How can I confirm that this compound is inhibiting the TNF-α signaling pathway in my experiment?
You can assess the inhibition of the TNF-α signaling pathway by measuring the levels of downstream signaling molecules. A common method is to perform a Western blot to analyze the phosphorylation status of proteins in the NF-κB and MAPK pathways, such as IκBα, p65, JNK, and p38. A decrease in the phosphorylation of these proteins after TNF-α stimulation in the presence of this compound would indicate successful inhibition.
Q5: What are the best practices for preparing this compound for in vitro experiments?
This compound is typically dissolved in a solvent like DMSO to create a stock solution. It is important to note that the final concentration of DMSO in your cell culture medium should be kept low (usually below 0.5%) to avoid solvent-induced cytotoxicity. Prepare fresh dilutions of this compound from the stock solution for each experiment.
Experimental Protocols
Protocol 1: Western Blot Analysis of TNF-α Pathway Inhibition by this compound
This protocol describes how to assess the effect of this compound on the TNF-α signaling pathway by analyzing the phosphorylation of key downstream proteins.
Materials:
-
Cells responsive to TNF-α
-
This compound
-
Recombinant human TNF-α
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours. Stimulate the cells with an optimal concentration of TNF-α (e.g., 10 ng/mL) for a predetermined time (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Protocol 2: Immunoprecipitation of a Target Protein after this compound Treatment
This protocol outlines the steps to immunoprecipitate a protein of interest to study its interactions or modifications following this compound treatment.
Materials:
-
Cells and treatment reagents (as in Protocol 1)
-
Immunoprecipitation (IP) lysis buffer
-
Primary antibody specific to the target protein
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer
-
Elution buffer or SDS-PAGE sample buffer
Procedure:
-
Cell Lysis: Following cell treatment with this compound and TNF-α, lyse the cells in IP lysis buffer.
-
Pre-clearing the Lysate (Recommended): To reduce non-specific binding, incubate the cell lysate with beads alone for 30-60 minutes at 4°C. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add the Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant. Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by adding elution buffer or by boiling in SDS-PAGE sample buffer for subsequent analysis by Western blot.
Visualizations
Caption: this compound inhibits the TNF-α signaling pathway.
Caption: General experimental workflow for this compound studies.
References
- 1. Identification of an in vivo orally active dual-binding protein-protein interaction inhibitor targeting TNFα through combined in silico/in vitro/in vivo screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 3. biocompare.com [biocompare.com]
Technical Support Center: SPD304 Activity and Serum Protein Interactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SPD304, a selective TNF-α inhibitor. The following information addresses common issues encountered during in vitro experiments, with a specific focus on the impact of serum proteins on this compound activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α).[1] It functions by promoting the dissociation of the active TNF-α trimer, thereby preventing its interaction with its receptors, primarily TNF Receptor 1 (TNFR1).[1][2] This disruption of the TNF-α signaling cascade inhibits downstream inflammatory and apoptotic pathways.[3]
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the experimental setup. Reported values are summarized in the table below.
| Assay Type | Target | IC50 Value | Reference |
| In vitro TNF receptor 1 (TNFR1) binding | TNF-α | 22 µM | [1] |
| ELISA (TNFα/TNFR1 binding) | TNF-α | 12 µM | [3] |
| Inhibition of TNFα-induced apoptosis (L929 cells) | TNF-α | 12 µM | [4] |
| Inhibition of TNFα signaling (HEK cells) | TNF-α | 10 µM | [4] |
Q3: Why am I observing lower than expected potency of this compound in my cell-based assays containing serum?
The presence of serum proteins, particularly albumin, in your cell culture media can significantly impact the apparent activity of this compound.[5][6] Serum albumin is known to bind to a wide variety of small molecules, effectively reducing the free concentration of the drug available to interact with its target.[7] This is a common phenomenon that can lead to a rightward shift in the dose-response curve and an increase in the apparent IC50 value. It is the unbound fraction of the drug that is pharmacologically active.[8]
Q4: How can I determine if serum protein binding is affecting my results?
To assess the impact of serum proteins on this compound activity in your specific assay, you can perform a dose-response experiment with varying concentrations of serum. A noticeable increase in the IC50 of this compound with increasing serum concentration would strongly suggest that protein binding is a contributing factor.
Troubleshooting Guide
Problem 1: High variability in this compound potency between experiments.
-
Possible Cause: Inconsistent serum concentration or lot-to-lot variability in serum composition.
-
Troubleshooting Steps:
-
Standardize Serum Usage: Use a single lot of serum for a set of comparative experiments. If using a new lot, perform a bridging experiment to compare the potency of this compound with the previous lot.
-
Control for Serum Concentration: Ensure the final concentration of serum is consistent across all wells and experiments.
-
Serum-Free Controls: Include a control group with serum-free or low-serum media to establish a baseline this compound activity.
-
Problem 2: this compound appears to be cytotoxic at concentrations expected to be non-toxic.
-
Possible Cause: The cytotoxic effects of this compound may be influenced by the presence or absence of serum. In some cases, protein binding can reduce the free concentration of a cytotoxic compound, thus appearing to decrease its toxicity.[9] Conversely, in serum-free conditions, the full cytotoxic potential of the compound is observed. This compound has been noted for its cytotoxicity.[3]
-
Troubleshooting Steps:
-
Cytotoxicity Assay with Serum Titration: Perform a cytotoxicity assay (e.g., MTT, LDH release) with a range of this compound concentrations in the presence of varying serum percentages (e.g., 0%, 2%, 5%, 10%). This will help determine the influence of serum on the cytotoxic profile.
-
Determine Therapeutic Window: Establish the concentration range where this compound inhibits TNF-α signaling without causing significant cell death in your specific cell line and media conditions.
-
Problem 3: Difficulty in reproducing published IC50 values for this compound.
-
Possible Cause: Differences in experimental protocols, particularly the cell type, serum concentration, and assay endpoint.
-
Troubleshooting Steps:
-
Protocol Review: Carefully compare your experimental protocol with the published methodology. Pay close attention to cell density, incubation times, and the specific reagents used.
-
Assay with and without Serum: As a primary troubleshooting step, perform your assay in both serum-containing and serum-free (or low serum) media to understand the impact of protein binding in your system.
-
Positive Control: Include a known TNF-α inhibitor with well-characterized activity in your assay as a positive control.
-
Experimental Protocols
Protocol 1: Determining the Impact of Serum on this compound IC50
This protocol outlines a method to quantify the effect of serum on the inhibitory activity of this compound using a cell-based TNF-α signaling assay (e.g., NF-κB reporter assay).
-
Cell Seeding: Seed a suitable reporter cell line (e.g., HEK-Blue™ TNF-α cells) in a 96-well plate at a predetermined optimal density.
-
Serum Starvation (Optional): If compatible with your cell line, serum-starve the cells for 4-6 hours prior to treatment to reduce the influence of endogenous growth factors.
-
Preparation of this compound and Serum Dilutions:
-
Prepare a 2X stock solution of this compound in serum-free media.
-
Prepare a series of 2X serum concentrations (e.g., 0%, 2%, 5%, 10%, 20% FBS in serum-free media).
-
-
Treatment:
-
Add 50 µL of the 2X this compound dilutions to the appropriate wells.
-
Add 50 µL of the 2X serum dilutions to the corresponding wells, resulting in a final 1X concentration of both this compound and serum.
-
-
TNF-α Stimulation: Add a constant, predetermined concentration of TNF-α to all wells (except for the unstimulated control).
-
Incubation: Incubate the plate for the optimal time required for reporter gene expression (typically 18-24 hours).
-
Detection: Measure the reporter gene activity according to the manufacturer's instructions.
-
Data Analysis: Plot the dose-response curves for this compound at each serum concentration and calculate the respective IC50 values.
Protocol 2: Equilibrium Dialysis for Measuring this compound-Serum Protein Binding
Equilibrium dialysis is a standard method to determine the fraction of a drug that binds to plasma proteins.[10][11]
-
Apparatus: Use a commercially available equilibrium dialysis apparatus (e.g., RED device).
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. The membrane should have a molecular weight cutoff that allows free this compound to pass through but retains serum proteins (e.g., 8-10 kDa).
-
Sample Preparation:
-
Protein Chamber: Add a known concentration of this compound to a solution of human serum albumin (HSA) or whole serum at a physiologically relevant concentration.
-
Buffer Chamber: Add the same concentration of this compound to a protein-free buffer (e.g., PBS, pH 7.4).
-
-
Dialysis: Load the protein and buffer solutions into their respective chambers of the dialysis unit.
-
Equilibration: Incubate the unit at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours, to be optimized).
-
Sample Analysis: After incubation, collect samples from both the protein and buffer chambers.
-
Quantification: Determine the concentration of this compound in both chambers using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Fraction Unbound (fu):
-
fu = (Concentration in Buffer Chamber) / (Concentration in Protein Chamber)
-
Percent Bound = (1 - fu) * 100
-
Visualizations
Caption: Simplified TNF-α signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing the impact of serum on this compound activity.
Caption: Logical relationship of this compound, serum proteins, and biological activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. www-ssrl.slac.stanford.edu [www-ssrl.slac.stanford.edu]
- 3. New contributions to the drug profile of TNFα inhibitor this compound: Affinity, selectivity and ADMET considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of an in vivo orally active dual-binding protein-protein interaction inhibitor targeting TNFα through combined in silico/in vitro/in vivo screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Binding: Do We Ever Learn? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serum albumin: clinical significance of drug binding and development as drug delivery vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of plasma protein binding on in vivo efficacy: misconceptions in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 11. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
SPD304 degradation in long-term cell culture
This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting issues related to the stability and degradation of SPD304 in long-term cell culture experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that selectively targets Tumor Necrosis Factor-alpha (TNF-α).[1] Its primary mechanism of action is to promote the dissociation of the bioactive TNF-α trimer, which in turn blocks the interaction between TNF-α and its receptor, TNFR1.[1][][3] This inhibition prevents the initiation of downstream signaling pathways that lead to inflammation and apoptosis.
Q2: I am observing a diminished or complete loss of this compound's biological activity in my long-term cell culture. What are the potential causes?
A2: A loss of compound activity over time is a common challenge in cell culture and can be attributed to several factors:
-
Chemical Degradation: The compound may be unstable in the aqueous, physiological pH environment of the cell culture media, potentially undergoing hydrolysis or oxidation.[4]
-
Cellular Metabolism: The cells themselves may actively metabolize this compound into an inactive form.[4]
-
Adsorption to Labware: Small molecules can nonspecifically bind to the plastic surfaces of culture plates, flasks, and pipette tips, reducing the effective concentration in the media.[4]
-
Precipitation: this compound may have limited solubility in your specific cell culture medium, causing it to precipitate out of solution over the course of the experiment.[4] Recent studies have noted the need to evaluate its thermodynamic solubility as part of its drug profile.[5][6]
Q3: My cells appear stressed or are dying at all tested concentrations of this compound. Is this expected?
A3: This could be due to two main reasons. Firstly, this compound has been reported to exhibit cytotoxicity at certain concentrations.[5][7] It is crucial to determine the non-cytotoxic concentration range for your specific cell line. Secondly, the solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. The final concentration of DMSO in the cell culture media should generally be kept below 0.5% to avoid solvent-induced toxicity.[4] Always run a vehicle control (media with solvent only) to assess the effect of the solvent on your cells.
Q4: How should I prepare and store this compound stock solutions to minimize degradation?
A4: To ensure the integrity of your compound, proper handling and storage are critical. Stock solutions should be prepared in a suitable solvent like DMSO, aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, and stored tightly sealed at -20°C or -80°C.[8] When preparing for an experiment, use fresh aliquots and add the compound to the culture medium immediately before use.
Q5: How often should I replenish this compound in a long-term experiment?
A5: For long-term studies, the standard practice is to change the medium every 48 to 72 hours.[9][10] With each medium change, a fresh dose of this compound should be added to maintain a consistent concentration, as the compound will likely be depleted or degraded over this period. The stability of this compound in your specific experimental conditions should be determined empirically (see Protocol below).
Section 2: Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Complete loss of biological activity, even at high concentrations. | The compound is highly unstable in the experimental medium. | Assess the compound's stability in the media over the time course of the experiment using HPLC or LC-MS/MS (See Protocol 1).[4] Consider a cell-free assay if the target is known to confirm compound activity.[4] |
| Cellular metabolism is rapidly inactivating the compound. | Analyze cell lysates and supernatant for metabolites. If metabolism is high, more frequent dosing may be required. | |
| High variability in results between replicate wells or experiments. | Incomplete solubilization of the compound in stock solution or media. | Ensure the compound is fully dissolved in the stock solution before diluting into media. Vortex solutions before use. |
| Non-specific binding to labware is significantly reducing the available concentration. | Use low-protein-binding plates and pipette tips. Include a cell-free control to assess binding to plasticware.[8] | |
| Precipitate is visible in the cell culture medium after adding this compound. | The concentration of this compound exceeds its solubility limit in the culture medium. | Determine the thermodynamic solubility of this compound in your medium.[5][6] Lower the working concentration or test alternative media formulations. |
| Cells appear stressed or die, even in the vehicle control. | The solvent (e.g., DMSO) is at a toxic concentration. | Ensure the final solvent concentration is non-toxic for your cell line (typically <0.5%).[4] Titrate the solvent concentration to find the maximum tolerable level. |
Section 3: Data and Visualization
Pharmacological Data for this compound
| Parameter | Value | Assay Type | Reference |
| IC₅₀ | 22 µM | in vitro TNF receptor 1 (TNFR1) binding to TNF-α | [1] |
| IC₅₀ | 12 µM | ELISA (TNFα/TNFR1 binding) | [5][6] |
| IC₅₀ | 4.6 µM | Cell-based TNF-α activity assay | [] |
| Dissociation Constant (Kd) | 6.1 ± 4.7 nM | Surface Acoustic Wave (SAW) biosensor | [5][6] |
| Dissociation Constant (Kd) | 9.1 ± 1.1 µM | Surface Acoustic Wave (SAW) biosensor | [7] |
Signaling Pathways and Workflows
Caption: this compound promotes the disassembly of the TNF-α trimer, preventing its binding to the TNFR1 receptor.
Caption: Experimental workflow for determining the stability of this compound in cell culture media.
Caption: A logical workflow for troubleshooting common issues with this compound in cell culture experiments.
Section 4: Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[4][11]
Objective: To quantify the concentration of this compound remaining in cell culture media after incubation at 37°C over a specified time course.
Materials:
-
This compound compound
-
Appropriate solvent (e.g., DMSO)
-
Your specific cell culture medium (with all supplements, e.g., FBS)
-
Sterile, low-protein-binding microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system
-
Cold acetonitrile (B52724) (for protein precipitation)
Methodology:
-
Preparation of Working Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Prepare the working solution by diluting the stock solution into your complete cell culture medium to the final concentration used in your experiments (e.g., 10 µM). Ensure the final solvent concentration is below the toxic limit for your cells (e.g., <0.5%).[4]
-
-
Experimental Setup:
-
Aliquot the this compound-containing medium into multiple sterile microcentrifuge tubes (one for each time point and replicate). For example, for a 48-hour experiment with 3 replicates, you would prepare tubes for T=0, 2, 8, 24, and 48 hours.
-
-
Sample Collection:
-
Immediately after preparation, take the samples for the 0-hour time point . This is your baseline concentration.
-
Place the remaining tubes in a 37°C, 5% CO₂ incubator.
-
At each subsequent designated time point (e.g., 2, 4, 8, 24, 48 hours), remove the corresponding tubes from the incubator.
-
Immediately store all collected samples at -80°C until analysis to halt any further degradation.
-
-
Sample Processing (Protein Precipitation):
-
Thaw all collected samples on ice.
-
If your medium contains serum, you must precipitate the proteins. Add 3 volumes of cold acetonitrile to each 1 volume of sample (e.g., 300 µL acetonitrile to 100 µL sample).
-
Vortex vigorously and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant, which contains the soluble this compound, to a new tube for analysis.
-
-
Analysis:
-
Analyze the supernatant from each time point using a validated HPLC or LC-MS/MS method to determine the precise concentration of the parent this compound compound.
-
-
Data Interpretation:
-
Calculate the percentage of this compound remaining at each time point by normalizing the concentration to the average concentration of the 0-hour time point.
-
Plot the percentage of compound remaining versus time to visualize the degradation profile and calculate the half-life (t₁/₂) of this compound in your specific culture conditions.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Rationally designed less toxic SPD-304 analogs and preliminary evaluation of their TNF inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. New contributions to the drug profile of TNFα inhibitor this compound: Affinity, selectivity and ADMET considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of an in vivo orally active dual-binding protein-protein interaction inhibitor targeting TNFα through combined in silico/in vitro/in vivo screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. gmpplastic.com [gmpplastic.com]
- 11. benchchem.com [benchchem.com]
Cell line-specific sensitivity to SPD304
Welcome to the technical support center for SPD304. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell-based assays. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α).[1] Its primary mechanism of action is to promote the dissociation of the TNF-α trimer, which is the biologically active form of the cytokine. By disrupting the trimer, this compound effectively blocks the interaction of TNF-α with its receptors, primarily TNF Receptor 1 (TNFR1), thereby inhibiting downstream signaling pathways.[1][]
Q2: What is the primary cellular signaling pathway affected by this compound?
A2: this compound primarily affects the TNF-α signaling pathway. Upon binding to its receptor, TNF-α initiates a signaling cascade that can lead to various cellular responses, including inflammation, apoptosis, and cell survival, often through the activation of the NF-κB (Nuclear Factor-kappa B) transcription factor. By preventing TNF-α from binding to its receptor, this compound inhibits the activation of this pathway.
Q3: What are the known IC50 values for this compound?
A3: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the assay system. An in vitro study has shown an IC50 of 22 μM for the inhibition of TNF-α binding to its receptor, TNFR1.[1] In cell-based assays, a median inhibitory concentration of 4.6 µM has been reported.[] It is important to note that this compound also exhibits cytotoxicity at higher concentrations.[3][4]
Data Presentation: Cell Line-Specific Sensitivity to this compound
Comprehensive comparative studies on the sensitivity of a wide range of cell lines to this compound are limited in publicly available literature. However, based on existing data, the following table summarizes the reported inhibitory and cytotoxic concentrations in specific cell lines. Researchers are encouraged to determine the optimal concentration for their specific cell line and assay.
| Cell Line | Assay Type | Endpoint Measured | Reported IC50 / Effect | Reference |
| HEK293T | NF-κB Luciferase Reporter Assay | Inhibition of TNF-α induced NF-κB activation | IC50: 15 µM | [1] |
| L929 (murine fibrosarcoma) | TNF-α induced apoptosis | Inhibition of cell death | High cellular toxicity observed at >30 µM | [3] |
| HEK (Human Embryonic Kidney) | NF-κB Reporter Gene Assay | Inhibition of TNF-α signaling | High cellular toxicity observed at >10 µM | [3] |
Note: The observed potency and cytotoxicity of this compound can be highly dependent on the specific experimental conditions, including cell density, incubation time, and the specific assay used.
Mandatory Visualizations
Caption: Mechanism of action of this compound as a TNF-α inhibitor.
Experimental Protocols
Protocol for Determining this compound Potency using a TNF-α Induced Apoptosis Assay in L929 Cells
This protocol is adapted from methodologies sensitive to TNF-α induced cell death.
Materials:
-
L929 murine fibrosarcoma cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant murine TNF-α
-
Actinomycin D (optional, to sensitize cells)
-
This compound
-
Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)
-
96-well cell culture plates
-
Multichannel pipette and sterile tips
-
Plate reader
Procedure:
-
Cell Seeding: Seed L929 cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete medium and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete medium. Also, prepare a solution of TNF-α at a concentration known to induce significant cell death (e.g., 10 ng/mL).
-
Treatment:
-
Add the desired concentrations of this compound to the wells.
-
Shortly after, add the TNF-α solution to the wells (except for the 'no TNF-α' control wells).
-
Include wells with cells and medium only (negative control), cells with TNF-α only (positive control), and cells with this compound only (to assess compound cytotoxicity).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT/MTS).
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the negative control (untreated cells) to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log concentration of this compound and determine the IC50 value using a non-linear regression curve fit.
-
Caption: Experimental workflow for the L929 TNF-α induced apoptosis assay.
Protocol for Assessing this compound Activity using an NF-κB Reporter Assay
This protocol is suitable for cell lines such as HEK293 or THP-1 that are stably or transiently transfected with an NF-κB-driven luciferase reporter construct.
Materials:
-
NF-κB reporter cell line (e.g., HEK293-NF-κB-luc or THP-1-NF-κB-luc)
-
Complete cell culture medium
-
Recombinant human TNF-α
-
This compound
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well white, clear-bottom plate at a density that will result in a confluent monolayer (for adherent cells like HEK293) or an appropriate density (for suspension cells like THP-1) on the day of the assay. Incubate overnight.
-
Compound Pre-incubation: Prepare a serial dilution of this compound in the appropriate assay medium. Remove the culture medium from the cells and add the this compound dilutions. Incubate for 1-2 hours.
-
TNF-α Stimulation: Prepare a solution of TNF-α at a concentration that gives a robust induction of the NF-κB reporter (e.g., 10 ng/mL). Add the TNF-α solution to the wells containing this compound. Include appropriate controls: unstimulated cells, cells stimulated with TNF-α only, and cells treated with this compound only.
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.[5]
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period (e.g., 10-15 minutes) to allow for cell lysis and signal stabilization.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Subtract the background luminescence from all readings.
-
Normalize the data to the TNF-α stimulated control to calculate the percentage of inhibition.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Troubleshooting Guide
Issue 1: High background signal in cell viability assays.
-
Possible Cause 1: Reagent Degradation. Cell viability reagents, especially fluorescent ones, can degrade if exposed to light for extended periods.
-
Solution: Always store reagents in the dark as recommended by the manufacturer. When performing the assay, minimize the exposure of the reagent and the plate to light.
-
-
Possible Cause 2: Media Component Interference. Phenol (B47542) red and other components in the cell culture medium can interfere with the absorbance or fluorescence readings.
-
Solution: For the final reading step, consider replacing the culture medium with a phenol red-free medium or phosphate-buffered saline (PBS).
-
-
Possible Cause 3: Compound Interference. this compound itself might interact with the assay reagents.
-
Solution: Run a "no-cell" control where you add this compound and the viability reagent to the wells without cells. This will help you determine if there is any direct interaction.
-
Issue 2: Inconsistent or highly variable results between replicate wells.
-
Possible Cause 1: Uneven Cell Seeding. Inconsistent cell numbers across the wells of the plate is a common source of variability.
-
Solution: Ensure that your cell suspension is homogenous before and during seeding. Gently swirl the cell suspension frequently to prevent settling. Use a multichannel pipette for more consistent seeding.
-
-
Possible Cause 2: Edge Effects. Wells on the edge of the plate are more prone to evaporation, leading to changes in media concentration and affecting cell growth.
-
Solution: Avoid using the outer wells of the 96-well plate for experimental samples. Instead, fill them with sterile water or PBS to maintain humidity within the plate.
-
-
Possible Cause 3: this compound Precipitation. If this compound is not fully solubilized in the culture medium, it can lead to inconsistent concentrations in the wells.
-
Solution: Ensure that the stock solution of this compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in the culture medium. Visually inspect the final dilutions for any signs of precipitation.
-
Issue 3: No or very low inhibitory effect of this compound observed.
-
Possible Cause 1: Sub-optimal TNF-α Concentration. The concentration of TNF-α used for stimulation might be too high, making it difficult to see the inhibitory effect of this compound.
-
Solution: Perform a dose-response curve for TNF-α to determine the EC50 or EC80 concentration for your specific cell line and assay. Use this concentration for subsequent inhibition experiments.
-
-
Possible Cause 2: Cell Line Insensitivity. The chosen cell line may not express sufficient levels of TNFR1 or may have a downstream signaling pathway that is resistant to TNF-α inhibition.
-
Solution: Confirm the expression of TNFR1 in your cell line using techniques like flow cytometry or western blotting. Consider using a cell line known to be sensitive to TNF-α, such as L929.
-
-
Possible Cause 3: Inactive this compound. The compound may have degraded due to improper storage or handling.
-
Solution: Store this compound according to the manufacturer's instructions, typically desiccated and protected from light. Prepare fresh dilutions for each experiment.
-
Issue 4: High cytotoxicity observed at concentrations intended for TNF-α inhibition.
-
Possible Cause 1: Inherent Toxicity of this compound. this compound is known to be cytotoxic at higher concentrations.[3]
-
Solution: It is crucial to determine the cytotoxic profile of this compound in your specific cell line. Run a dose-response experiment with this compound alone (without TNF-α stimulation) to identify the concentration range that is non-toxic. Subsequent inhibition experiments should be performed using concentrations below the cytotoxic threshold.
-
-
Possible Cause 2: Extended Incubation Time. Prolonged exposure to even moderately toxic compounds can lead to significant cell death.
-
Solution: Optimize the incubation time for your assay. It may be possible to reduce the incubation time and still achieve a sufficient window for observing TNF-α inhibition without significant cytotoxicity.
-
Caption: A logical workflow for troubleshooting common issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Identification of an in vivo orally active dual-binding protein-protein interaction inhibitor targeting TNFα through combined in silico/in vitro/in vivo screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New contributions to the drug profile of TNFα inhibitor this compound: Affinity, selectivity and ADMET considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
Troubleshooting unexpected phenotypes with SPD304 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SPD304. Our aim is to help you navigate unexpected phenotypes and interpret your experimental results accurately.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α).[1][2] Its primary mechanism involves promoting the dissociation of the active TNF-α trimer into inactive monomers.[2][3] This prevents TNF-α from binding to its receptors, TNFR1 and TNFR2, thereby inhibiting downstream signaling pathways.[1][2]
Q2: What is the reported potency of this compound?
A2: The inhibitory concentration (IC50) of this compound can vary depending on the assay format. Reported values are typically in the micromolar range. For instance, the IC50 for inhibiting the binding of TNF-α to its receptor has been reported to be around 12 µM and 22 µM in different studies.[1][4] In cell-based assays, the IC50 has been observed at approximately 4.6 µM.[2]
Q3: Is this compound known to have off-target effects?
A3: Yes, studies have shown that this compound can exhibit off-target activity. Notably, it has been observed to inhibit the binding of other cytokines, specifically Interleukin-4 (IL-4) and Interleukin-13 (IL-13), to their receptors.[4][5] This suggests that this compound may have a broader inhibitory profile than just targeting TNF-α.
Q4: What is the primary limitation of using this compound in experiments?
A4: The most significant limitation of this compound is its high cellular toxicity.[5][6] This toxicity has been a major barrier to its clinical development and is an important factor to consider when designing and interpreting experiments. In fact, due to its high toxicity, this compound cannot be used in in vivo studies.[6] The toxicity is thought to be associated with a 3-alkylindole moiety in its structure, which can be bioactivated into a reactive intermediate.[4]
Troubleshooting Unexpected Phenotypes
This section provides guidance on how to troubleshoot unexpected experimental outcomes when using this compound.
Issue 1: Unexpectedly High Levels of Cell Death
A common unexpected phenotype observed with this compound treatment is a higher-than-anticipated level of cell death, which may not correlate with the expected effects of TNF-α inhibition alone.
Potential Causes:
-
Inherent Cytotoxicity of this compound: As mentioned in the FAQs, this compound is known to be cytotoxic at certain concentrations.[5][6]
-
Concentration and Exposure Time: The concentration of this compound and the duration of treatment may be too high for your specific cell type.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to small molecule inhibitors.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high cell death.
Experimental Protocols
-
Dose-Response and Time-Course Experiments:
-
Cell Seeding: Plate your cells at a consistent density across a multi-well plate.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., from nanomolar to high micromolar) for different durations (e.g., 6, 12, 24, 48 hours).
-
Viability Assay: Use a reliable cell viability assay, such as MTT or a live/dead cell stain, to determine the percentage of viable cells at each concentration and time point.
-
Data Analysis: Plot the percentage of viable cells against the this compound concentration to determine the IC50 for cytotoxicity in your cell line.
-
-
Apoptosis vs. Necrosis Assay (Annexin V/Propidium Iodide Staining):
-
Cell Treatment: Treat your cells with the desired concentration of this compound for the chosen duration. Include positive and negative controls.
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Issue 2: Unexpected Effects on Non-TNF-α Signaling Pathways
You may observe changes in cellular phenotypes or signaling pathways that are not typically associated with TNF-α inhibition.
Potential Cause:
-
Off-Target Inhibition of IL-4 and IL-13 Signaling: this compound has been shown to inhibit the binding of IL-4 and IL-13 to their receptors.[4][5] If your experimental system is sensitive to changes in IL-4 or IL-13 signaling, you may observe unexpected effects.
Signaling Pathway Diagram: this compound's On- and Off-Target Effects
Caption: this compound's on-target and off-target pathways.
Troubleshooting and Experimental Validation
-
Review Your Experimental System: Determine if your cell type expresses receptors for IL-4 and IL-13 and if these signaling pathways are active under your experimental conditions.
-
Measure IL-4/IL-13 Pathway Activity:
-
Western Blot: Analyze the phosphorylation status of key downstream signaling proteins in the JAK/STAT pathway (e.g., STAT6) following this compound treatment in the presence of IL-4 or IL-13.
-
Reporter Assay: Use a reporter construct driven by a STAT6-responsive promoter to quantify the activity of the IL-4/IL-13 pathway.
-
-
Control Experiments:
-
Use a specific inhibitor of the IL-4 or IL-13 pathway as a positive control to compare the effects with those of this compound.
-
If possible, use a structurally unrelated TNF-α inhibitor that is not known to affect IL-4/IL-13 signaling as a negative control.
-
Quantitative Data Summary
| Parameter | Value | Cell Line/Assay | Reference |
| IC50 (TNF-α/TNFR1 Binding) | 12 µM | ELISA | [4] |
| IC50 (TNF-α/TNFR1 Binding) | 22 µM | Biochemical Assay | [1] |
| IC50 (Cell-based TNF-α Inhibition) | 4.6 µM | L929 cells | [2] |
| Cytotoxicity | High (No survival > 30 µM) | L929 cells | [6] |
| Cytotoxicity | High (No survival > 10 µM) | HEK cells | [6] |
| Off-Target Activity | Inhibition of IL-4 & IL-13 receptor binding | Cellular-based assays | [4][5] |
References
- 1. New contributions to the drug profile of TNFα inhibitor this compound: Affinity, selectivity and ADMET considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Subunit disassembly and inhibition of TNFα by a semi-synthetic bicyclic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rationally designed less toxic SPD-304 analogs and preliminary evaluation of their TNF inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of an in vivo orally active dual-binding protein-protein interaction inhibitor targeting TNFα through combined in silico/in vitro/in vivo screening - PMC [pmc.ncbi.nlm.nih.gov]
Validating the activity of a new batch of SPD304
Welcome to the technical support center for SPD304. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the activity of a new batch of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α). Its mechanism of action involves promoting the dissociation of the TNF-α trimer, which prevents it from binding to its receptors, TNFR1 and TNFR2, thereby inhibiting downstream inflammatory signaling.[1][2]
Q2: What is the expected IC₅₀ for this compound?
A2: The half-maximal inhibitory concentration (IC₅₀) of this compound can vary depending on the assay format. Published values are typically in the range of 12-22 µM in biochemical assays (e.g., ELISA) and around 4.6 µM in cell-based assays.[1][2][3][4] It is crucial to establish a baseline IC₅₀ with a known, validated batch of this compound for comparison with new batches.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For experimental use, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. It is recommended to prepare aliquots of the stock solution to minimize freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability. Always refer to the manufacturer's specific instructions for handling and storage.
Q4: Why is it important to validate a new batch of a research chemical like this compound?
A4: Validating a new batch of any research chemical is critical for ensuring the reproducibility and reliability of experimental results.[5] Variations in purity, the presence of impurities, or incorrect compound identity between batches can lead to inconsistent or erroneous data.[6][7] For a compound like this compound, batch-to-batch variability could manifest as a shift in its IC₅₀ value or altered solubility.
Troubleshooting Guides
Issue 1: The IC₅₀ of the new batch of this compound is significantly different from the expected value.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Compound Identity or Purity | 1. Confirm Identity: Verify the chemical identity of the new batch using analytical methods such as Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9] 2. Assess Purity: Determine the purity of the compound using High-Performance Liquid Chromatography (HPLC).[8][9][10] Compare the results with the certificate of analysis provided by the supplier. |
| Degradation of the Compound | 1. Check Storage Conditions: Ensure the compound has been stored correctly (i.e., protected from light, at the recommended temperature). 2. Prepare Fresh Stock Solutions: If the stock solution is old or has undergone multiple freeze-thaw cycles, prepare a fresh solution from the new batch. |
| Assay Variability | 1. Run a Parallel Experiment: Test the new batch and a previously validated batch of this compound side-by-side in the same experiment.[1][11] This will help determine if the issue is with the new batch or the assay itself. 2. Check Reagent and Instrument Performance: Ensure all assay reagents are within their expiration dates and that instruments are properly calibrated.[12] |
| Solubility Issues | 1. Visually Inspect Solution: Check for any precipitation in the stock solution or in the assay wells. 2. Determine Solubility Limit: If precipitation is suspected, determine the solubility of the new batch in the assay buffer. It's possible the new batch has different solubility characteristics. |
Issue 2: High variability in results between replicate wells.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Pipetting Errors | 1. Check Pipette Calibration: Ensure all pipettes are properly calibrated. 2. Review Pipetting Technique: Use proper pipetting techniques to ensure accurate and consistent dispensing of reagents and the compound. |
| Poor Mixing | 1. Ensure Thorough Mixing: Mix all solutions, including the compound dilutions and assay reagents, thoroughly before and during the assay. |
| Cell Seeding Inconsistency (for cell-based assays) | 1. Optimize Cell Seeding: Ensure a uniform cell suspension and consistent cell seeding density across all wells of the plate. |
| Edge Effects in Microplates | 1. Avoid Outer Wells: If possible, avoid using the outermost wells of the microplate, as they are more prone to evaporation and temperature fluctuations. 2. Proper Incubation: Ensure the microplate is incubated in a humidified chamber to minimize evaporation. |
Experimental Protocols
Protocol 1: Determination of this compound Identity and Purity by HPLC-MS
This protocol outlines the general procedure for confirming the identity and assessing the purity of a new batch of this compound.
Materials:
-
New batch of this compound
-
Previously validated batch of this compound (as a reference)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid
-
HPLC system with a C18 column
-
Mass spectrometer
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of both the new and reference batches of this compound in acetonitrile.
-
Dilute the stock solutions to a final concentration of 10 µg/mL in a mixture of water and acetonitrile (50:50) with 0.1% formic acid.
-
-
HPLC Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Run a gradient elution from 10% to 90% acetonitrile in water (with 0.1% formic acid) over 15 minutes.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 280 nm).
-
-
Mass Spectrometry Analysis:
-
Direct the eluent from the HPLC to the mass spectrometer.
-
Acquire mass spectra in positive ion mode.
-
-
Data Analysis:
-
Purity: Determine the purity of the new batch by calculating the peak area of the main compound as a percentage of the total peak area in the chromatogram.
-
Identity: Compare the retention time and the mass-to-charge ratio (m/z) of the major peak from the new batch with that of the reference batch. The expected m/z for the protonated molecule [M+H]⁺ of this compound should be confirmed.
-
Protocol 2: Validation of this compound Activity using a TNF-α/TNFR1 Binding ELISA
This protocol describes a biochemical assay to determine the IC₅₀ of a new batch of this compound by measuring its ability to inhibit the binding of TNF-α to its receptor, TNFR1.
Materials:
-
Recombinant human TNF-α
-
Recombinant human TNFR1-Fc chimera
-
96-well high-binding microplate
-
Bovine Serum Albumin (BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
HRP-conjugated anti-human IgG (Fc specific) antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
New and reference batches of this compound, dissolved in DMSO
-
Microplate reader
Methodology:
-
Plate Coating:
-
Coat the wells of a 96-well microplate with 100 µL of TNFR1-Fc at a concentration of 1 µg/mL in PBS overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer.
-
Block the wells with 200 µL of 1% BSA in PBS for 1 hour at room temperature.
-
-
Compound Preparation:
-
Prepare a serial dilution of the new and reference batches of this compound in assay buffer. The final DMSO concentration should be kept below 0.5%.
-
-
Incubation:
-
Wash the plate three times with wash buffer.
-
Add 50 µL of the this compound dilutions to the wells.
-
Add 50 µL of biotinylated TNF-α (at a pre-determined optimal concentration) to each well.
-
Incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of HRP-conjugated anti-human IgG antibody diluted in assay buffer and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
-
Measurement:
-
Stop the reaction by adding 100 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value for both the new and reference batches.
-
Quantitative Data Summary:
| Batch | Purity (HPLC, %) | Identity (MS, [M+H]⁺) | IC₅₀ (ELISA, µM) |
| Reference Batch | >98% | Confirmed | 15.2 |
| New Batch | [Enter Value] | [Enter Value] | [Enter Value] |
Visualizations
Caption: TNF-α signaling pathway and the inhibitory action of this compound.
Caption: Workflow for validating a new batch of this compound.
References
- 1. youtube.com [youtube.com]
- 2. Quality Control Measures Every Chemical Manufacturer Needs | Tristar Intermediates [tristarintermediates.org]
- 3. Publishers Panel [diagnostykalaboratoryjna.eu]
- 4. New contributions to the drug profile of TNFα inhibitor this compound: Affinity, selectivity and ADMET considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Publishers Panel [diagnostykalaboratoryjna.eu]
- 8. Identity determination and purity testing [chemcon.com]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. criver.com [criver.com]
- 11. qps.nhsrcindia.org [qps.nhsrcindia.org]
- 12. Identify Easily Controlled Sources of Variability in Assays | Technology Networks [technologynetworks.com]
Validation & Comparative
A Comparative Guide to SPD304 and Other Small Molecule TNF-α Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SPD304 and other emerging small molecule Tumor Necrosis Factor-alpha (TNF-α) inhibitors. This document summarizes key performance data, details experimental methodologies for cited assays, and visualizes critical biological pathways and workflows to support informed decision-making in drug discovery and development.
TNF-α is a pleiotropic pro-inflammatory cytokine central to the pathogenesis of numerous autoimmune and inflammatory diseases. While biologic TNF-α inhibitors have revolutionized treatment for these conditions, the development of orally bioavailable small molecule inhibitors remains a significant area of research. This guide focuses on this compound, a well-characterized, albeit with noted limitations, small molecule TNF-α inhibitor, and compares it with other notable compounds in this class.
Quantitative Performance Comparison
The following table summarizes key quantitative data for this compound and a selection of other small molecule TNF-α inhibitors. These values provide a snapshot of their respective potencies and binding affinities.
| Compound | Mechanism of Action | IC50 | Binding Affinity (Kd) | Key Characteristics |
| This compound | Promotes dissociation of TNF-α trimers.[1] | 12 µM (TNFα/TNFR1 binding)[2], 22 µM (in vitro TNFR1 binding)[1] | 6.1 ± 4.7 nM[2] | Reference inhibitor; demonstrates cytotoxicity.[2] |
| UCB-9260 | Stabilizes an asymmetric, inactive form of the TNF-α trimer.[3] | 202 nM (NF-κB inhibition)[3], 116 nM (human TNF-dependent cytotoxicity)[3], 120 nM (mouse TNF-dependent cytotoxicity)[3] | 13 nM[3][4] | Orally active and selective for TNF-α.[3] |
| SAR441566 (Balinatunfib) | Stabilizes an asymmetrical form of the soluble TNF-α trimer, inhibiting TNFR1 signaling.[5] | 35 nM (CD11b expression in human whole blood)[5] | Not explicitly stated | Orally active and has entered clinical trials.[6][7] |
| Benpyrine | Directly binds to TNF-α and blocks its interaction with TNFR1.[8] | 0.109 µM (blocking TNF-α/TNFR1 interaction)[8] | 82.1 µM[8] | Orally active and highly specific.[8][9] |
| C87 | Directly binds to TNF-α.[10] | 8.73 µM (TNF-α-induced cytotoxicity)[10] | Not explicitly stated | Potently inhibits TNF-α-induced cytotoxicity.[10] |
| TIM1c | Prevents homotrimerization of TNF-α by directly binding to the TNF monomer. | Not explicitly stated | 1.55 µM (recombinant mouse TNF-α), 0.68 µM (recombinant human TNF-α) | Orally bioavailable and shows efficacy in a mouse model of arthritis. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are protocols for commonly used assays in the evaluation of TNF-α inhibitors.
TNF-α/TNFR1 Binding ELISA
This enzyme-linked immunosorbent assay (ELISA) is used to quantify the ability of a small molecule inhibitor to block the interaction between TNF-α and its receptor, TNFR1.
Materials:
-
Recombinant human TNF-α
-
Recombinant human TNFR1-Fc chimera
-
96-well microtiter plates
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Biotinylated anti-human TNF-α antibody
-
Streptavidin-HRP
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Protocol:
-
Coating: Coat a 96-well plate with 100 µL/well of TNFR1-Fc (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (PBS with 1% BSA) and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Inhibitor and TNF-α Incubation: In a separate plate or tubes, pre-incubate a constant concentration of biotinylated TNF-α (e.g., 100 ng/mL) with serial dilutions of the test compound for 1 hour at 37°C.
-
Transfer to Coated Plate: Transfer 100 µL of the TNF-α/inhibitor mixture to the TNFR1-coated plate and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Incubation: Add 100 µL/well of Streptavidin-HRP diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL/well of stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
L929 Fibroblast Cytotoxicity Assay
This cell-based assay measures the ability of an inhibitor to protect L929 murine fibrosarcoma cells from TNF-α-induced apoptosis.
Materials:
-
L929 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
Recombinant murine TNF-α
-
Actinomycin D
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
DMSO (Dimethyl sulfoxide)
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed L929 cells into a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of DMEM with 10% FBS and incubate overnight.
-
Compound Treatment: The next day, treat the cells with serial dilutions of the test compound for 1-2 hours.
-
TNF-α and Actinomycin D Addition: Add a final concentration of 1 ng/mL of murine TNF-α and 1 µg/mL of Actinomycin D to each well.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Cell Viability Measurement:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Aspirate the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to untreated controls and determine the IC50 value.
NF-κB Reporter Gene Assay
This assay quantifies the inhibition of the TNF-α-induced NF-κB signaling pathway using a reporter gene (e.g., luciferase) under the control of an NF-κB response element.
Materials:
-
HEK293 cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Recombinant human TNF-α
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Transfection: Co-transfect HEK293 cells with the NF-κB luciferase reporter plasmid and a control plasmid in a 96-well plate. Incubate for 24 hours.
-
Compound Treatment: Treat the transfected cells with serial dilutions of the test compound for 1-2 hours.
-
TNF-α Stimulation: Stimulate the cells with a final concentration of 10 ng/mL of human TNF-α.
-
Incubation: Incubate for 6-8 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of TNF-α-induced NF-κB activation for each compound concentration and determine the IC50 value.
Visualizing Key Pathways and Workflows
TNF-α Signaling Pathway
The binding of TNF-α to its receptor, TNFR1, initiates a complex signaling cascade that can lead to either cell survival and inflammation via the NF-κB pathway or apoptosis.
Caption: Simplified TNF-α signaling pathway via TNFR1.
Experimental Workflow for Small Molecule Inhibitor Screening
The process of identifying and characterizing novel small molecule TNF-α inhibitors typically follows a multi-step workflow, from initial high-throughput screening to in-depth cellular and biochemical characterization.
Caption: A typical experimental workflow for screening TNF-α inhibitors.
This guide provides a foundational comparison of this compound with other small molecule TNF-α inhibitors. Researchers are encouraged to consult the primary literature for more in-depth information and to tailor experimental protocols to their specific needs and laboratory conditions. The continued exploration of this class of compounds holds promise for the development of novel, orally available therapies for a range of inflammatory diseases.
References
- 1. Measurement of Tumor Necrosis Factor and Lymphotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. researchgate.net [researchgate.net]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. tandfonline.com [tandfonline.com]
- 6. A protein-protein interaction map of the TNF-induced NF-κB signal transduction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An innovative high-throughput screening approach for discovery of small molecules that inhibit TNF Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TNF Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 9. mpbio.com [mpbio.com]
- 10. indigobiosciences.com [indigobiosciences.com]
A Comparative Analysis of SPD304 and its Analogs in TNF-α Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of the selective TNF-α inhibitor, SPD304, and its rationally designed analogs. The development of these analogs has been primarily driven by the need to mitigate the potential toxicity associated with the 3-alkylindole moiety of this compound, while maintaining or improving its therapeutic efficacy.[1][2][3] This document summarizes key experimental data, details the methodologies of the cited experiments, and visualizes relevant biological pathways and workflows to facilitate a clear and objective comparison.
Data Presentation: Efficacy and Toxicity
The following tables summarize the in vitro efficacy and toxicity of this compound and its analogs as reported by Alexiou et al. (2014). The study aimed to create less toxic yet equally potent inhibitors of Tumor Necrosis Factor-alpha (TNF-α).[1][2]
Table 1: Inhibition of TNF-α/TNFR1 Binding
This table presents the half-maximal inhibitory concentration (IC50) values for the binding of TNF-α to its receptor, TNFR1. A lower IC50 value indicates a higher potency of the compound in disrupting this interaction.
| Compound | IC50 (µM)[3] |
| This compound (1) | 12.3 ± 1.1 |
| Analog 2a | 25.7 ± 2.3 |
| Analog 2b | 21.7 ± 1.7 |
| Analog 3a | 10.5 ± 0.9 |
| Analog 3b | 15.2 ± 1.3 |
| Analog 3c | 11.8 ± 1.0 |
| Analog 3d | 18.9 ± 1.5 |
Table 2: Cytotoxicity in L929 Fibroblast Cells
This table displays the median lethal dose (LD50) values, which represent the concentration of the compound that is lethal to 50% of the L929 fibroblast cells. A higher LD50 value indicates lower cytotoxicity.
| Compound | LD50 (µM)[3] |
| This compound (1) | 35.4 ± 2.8 |
| Analog 2a | > 100 |
| Analog 2b | > 100 |
| Analog 3a | 85.1 ± 6.5 |
| Analog 3b | > 100 |
| Analog 3c | 92.3 ± 7.1 |
| Analog 3d | > 100 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by Alexiou et al. (2014).
Inhibition of TNF-α/TNFR1 Binding (ELISA)
This enzyme-linked immunosorbent assay (ELISA) protocol was used to quantify the ability of this compound and its analogs to inhibit the binding of TNF-α to its receptor, TNFR1.
-
Plate Coating: 96-well microtiter plates were coated with 100 µL/well of human recombinant TNFR1 (1 µg/mL in PBS) and incubated overnight at 4°C.
-
Washing: Plates were washed three times with wash buffer (PBS containing 0.05% Tween 20).
-
Blocking: The remaining protein-binding sites were blocked by adding 200 µL/well of blocking buffer (PBS containing 1% BSA) and incubating for 1 hour at 37°C.
-
Compound Incubation: After another wash cycle, 50 µL of various concentrations of the test compounds (this compound and its analogs) were added to the wells, followed by 50 µL of biotinylated human recombinant TNF-α (2 ng/mL). The plate was then incubated for 2 hours at 37°C.
-
Detection: After washing, 100 µL/well of streptavidin-horseradish peroxidase (HRP) conjugate (1:1000 dilution in blocking buffer) was added, and the plate was incubated for 1 hour at 37°C.
-
Substrate Reaction: Following a final wash, 100 µL/well of TMB substrate solution was added, and the plate was incubated in the dark for 15-30 minutes at room temperature.
-
Measurement: The reaction was stopped by adding 50 µL/well of 2N H2SO4, and the absorbance was measured at 450 nm using a microplate reader.
-
Data Analysis: The percentage of inhibition was calculated, and IC50 values were determined by non-linear regression analysis.
L929 Cell Cytotoxicity Assay
This assay was performed to evaluate the cytotoxicity of this compound and its analogs on murine L929 fibroblast cells.[4][5][6][7]
-
Cell Seeding: L929 cells were seeded in 96-well plates at a density of 2 x 10^4 cells/well in DMEM supplemented with 10% FBS and allowed to adhere overnight.
-
Compound Treatment: The culture medium was replaced with fresh medium containing various concentrations of the test compounds.
-
Sensitization: Actinomycin D was added to each well at a final concentration of 1 µg/mL to sensitize the cells to TNF-α-induced apoptosis.[4][5]
-
Incubation: The plates were incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Assay: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability was expressed as a percentage of the control (untreated cells), and LD50 values were calculated.
Visualizations
The following diagrams illustrate the key biological pathway and experimental workflow relevant to the comparison of this compound and its analogs.
Caption: Mechanism of this compound and its analogs in inhibiting the TNF-α signaling pathway.
Caption: Workflow for the comparative evaluation of this compound and its analogs.
References
- 1. Rationally designed less toxic SPD-304 analogs and preliminary evaluation of their TNF inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of Tumor Necrosis Factor and Lymphotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modes of L929 cell death induced by TNF-alpha and other cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
Navigating the Toxicity Profile of TNF-α Inhibitor SPD304: A Comparative Guide to Less Toxic Analogs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the toxicity profile of the tumor necrosis factor-alpha (TNF-α) inhibitor, SPD304, against its rationally designed, less toxic analogs. Supported by experimental data, this document delves into the quantitative differences in toxicity and potency, outlines detailed experimental methodologies, and visualizes key biological pathways and workflows to inform future drug discovery and development efforts.
This compound is a potent small molecule inhibitor of TNF-α, a key cytokine implicated in various inflammatory diseases. Its mechanism of action involves the disruption of the TNF-α trimer, thereby preventing its interaction with its receptor.[1] However, the therapeutic potential of this compound is significantly hampered by its inherent toxicity, largely attributed to its 3-alkylindole moiety, which can be bioactivated to a reactive electrophilic intermediate.[1][2] This has spurred the development of analogs with improved safety profiles. This guide offers a comprehensive analysis of the toxicity of this compound in comparison to these next-generation compounds.
Quantitative Comparison of Potency and Toxicity
The following table summarizes the key in vitro data for this compound and a series of its analogs, highlighting their TNF-α binding affinity, inhibitory activity, and, crucially, their cytotoxicity. The data is extracted from the study by Alexiou et al. (2014), which focused on the rational design of less toxic this compound analogs.
| Compound ID | TNF Binding Affinity (Kd, μM)[1] | Inhibition of TNF-α induced death in L929 cells (IC50, μM)[1] | Toxicity in L929 cells (LC50, μM)[1] |
| This compound (1) | 5.4 ± 0.2 | 4.6 ± 0.2 | 7.5 ± 0.3 |
| Analog 2a | 2.5 ± 0.1 | 3.9 ± 0.2 | 8.0 ± 0.4 |
| Analog 2b | 4.8 ± 0.3 | 4.2 ± 0.3 | 15.0 ± 0.7 |
| Analog 3a | 5.2 ± 0.4 | 4.5 ± 0.3 | 7.8 ± 0.5 |
| Analog 3b | 6.0 ± 0.5 | 5.1 ± 0.4 | > 50 |
| Analog 3c | 5.8 ± 0.4 | 4.9 ± 0.3 | > 50 |
| Analog 3d | 15.0 ± 1.2 | 12.0 ± 0.9 | > 50 |
Data presented as mean ± standard error of the mean (SEM) from three independent experiments.
Experimental Protocols
L929 Cytotoxicity Assay
This protocol outlines the methodology used to determine the cytotoxicity (LC50) of this compound and its analogs on the murine fibrosarcoma L929 cell line.
1. Cell Culture and Seeding:
-
L929 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a density of 2 x 104 cells per well and incubated overnight to allow for cell attachment.
2. Compound Treatment:
-
This compound and its analogs are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions.
-
Serial dilutions of the compounds are prepared in culture medium to achieve the desired final concentrations.
-
The culture medium is removed from the 96-well plates and replaced with the medium containing the different concentrations of the test compounds.
-
Control wells containing medium with the solvent (e.g., DMSO) at the same concentration used for the highest compound concentration are included to account for any solvent-induced toxicity.
3. Incubation:
-
The plates are incubated for a further 24-48 hours at 37°C in a 5% CO2 incubator.
4. Viability Assessment (MTT Assay):
-
After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.
-
The medium is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the solvent control wells.
-
The LC50 value, the concentration of the compound that causes 50% cell death, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Science
To better understand the underlying biology and experimental processes, the following diagrams have been generated.
Caption: TNF-α Signaling Pathway leading to inflammation or apoptosis.
Caption: Experimental workflow for the L929 cytotoxicity assay.
References
SPD304: A Reference Compound for TNF-alpha Inhibition - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SPD304 with other Tumor Necrosis Factor-alpha (TNF-alpha) inhibitors. This compound is a known small molecule inhibitor of TNF-alpha and is often used as a reference compound in the development of new anti-inflammatory therapies.[1][2][3] This document outlines its mechanism of action, presents its performance in various assays, and compares it with alternative small molecule and biologic inhibitors. Detailed experimental protocols for key assays are also provided to support researchers in their study design.
Mechanism of Action of TNF-alpha Inhibitors
TNF-alpha is a pro-inflammatory cytokine that exists as a homotrimer and exerts its biological effects by binding to its receptors, TNFR1 and TNFR2. Inhibition of the TNF-alpha signaling pathway is a clinically validated strategy for the treatment of various autoimmune and inflammatory diseases.
This compound , a small molecule inhibitor, functions by promoting the disassembly of the TNF-alpha trimer, thereby preventing its interaction with its receptors.[4] This allosteric modulation mechanism contrasts with many other inhibitors that directly block the receptor-binding site.
Biologic inhibitors , such as monoclonal antibodies (e.g., Adalimumab, Infliximab) and soluble receptor fusion proteins (e.g., Etanercept), are large molecules that bind directly to TNF-alpha, neutralizing its activity.
Other small molecule inhibitors are being developed with various mechanisms, including mimicking this compound's trimer destabilization, or allosterically modulating the TNF-alpha monomer to prevent trimer formation.[5]
Performance Comparison of TNF-alpha Inhibitors
The following tables summarize the quantitative data for this compound and a selection of alternative TNF-alpha inhibitors.
Table 1: Small Molecule TNF-alpha Inhibitors
| Compound | Assay Type | Target | IC50 (µM) | Reference |
| This compound | ELISA (TNFα/TNFR1 binding) | TNF-alpha | 12 | [2][3] |
| L929 Cytotoxicity Assay | TNF-alpha | 8.73 | [6] | |
| Compound 1 | ELISA (TNFα/TNFR1 binding) | TNF-alpha | 37 | [7] |
| ELISA (TNFα/TNFR2 binding) | TNF-alpha | 31 | [7] | |
| Benpyrine | ELISA (TNFα/TNFR1 binding) | TNF-alpha | 0.109 | [5] |
| C87 | L929 Cytotoxicity Assay | TNF-alpha | 8.73 | [6] |
| UCB-2081 | Fluorescence Polarization | TNF-alpha | 0.011 | [8] |
| UCB-2614 | Fluorescence Polarization | TNF-alpha | 0.009 | [8] |
| UCB-4433 | Fluorescence Polarization | TNF-alpha | 0.028 | [8] |
Table 2: Biologic TNF-alpha Inhibitors
| Drug Name | Type | Mechanism of Action | Clinical Efficacy Highlights | Safety Profile Highlights |
| Etanercept (Enbrel) | Soluble TNF receptor fusion protein | Binds to and neutralizes both soluble and transmembrane TNF-alpha. | Effective in rheumatoid arthritis, psoriasis, and other autoimmune diseases. Can be used as monotherapy or in combination with methotrexate.[1] | Risk of infections, injection site reactions, and rare instances of demyelinating disorders.[9] |
| Adalimumab (Humira) | Human monoclonal antibody | Binds specifically to TNF-alpha and blocks its interaction with p55 and p75 cell surface receptors. | Broadly approved for various autoimmune diseases, including rheumatoid arthritis, Crohn's disease, and psoriasis.[1] | Increased risk of infections, particularly tuberculosis reactivation. Potential for injection site reactions and development of anti-drug antibodies.[9] |
| Infliximab (Remicade) | Chimeric monoclonal antibody | Binds to both soluble and transmembrane forms of TNF-alpha, neutralizing its activity. | Effective in a range of inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease.[1] | Risk of infusion reactions, infections, and the formation of anti-drug antibodies which can lead to loss of efficacy.[9] |
| Certolizumab Pegol (Cimzia) | PEGylated Fab' fragment of a humanized monoclonal antibody | Neutralizes TNF-alpha without a functional Fc region, thus lacking antibody-dependent cell-mediated cytotoxicity. | Approved for Crohn's disease, rheumatoid arthritis, psoriatic arthritis, and ankylosing spondylitis. | Common adverse events include infections and injection site reactions. Lower theoretical risk of complement-mediated cytotoxicity.[9] |
| Golimumab (Simponi) | Human monoclonal antibody | Binds to both soluble and transmembrane forms of TNF-alpha, preventing interaction with its receptors. | Used for rheumatoid arthritis, psoriatic arthritis, ankylosing spondylitis, and ulcerative colitis. | Similar safety profile to other TNF-alpha inhibitors, with a risk of infections and injection site reactions.[9] |
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Simplified TNF-alpha signaling pathway leading to inflammation.
Caption: Mechanism of this compound-induced TNF-alpha trimer disassembly.
Caption: Workflow for screening and identifying TNF-alpha inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
TNF-alpha Inhibition ELISA Protocol
This enzyme-linked immunosorbent assay (ELISA) is used to quantify the inhibition of TNF-alpha binding to its receptor.
Materials:
-
96-well microplate
-
Recombinant human TNF-alpha
-
Recombinant human TNFR1-Fc chimera
-
Test compounds (e.g., this compound)
-
Detection antibody (e.g., anti-human IgG-HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Coating buffer (e.g., PBS)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with TNFR1-Fc (e.g., 100 µL of 1 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Compound Incubation: Add serial dilutions of the test compounds to the wells.
-
TNF-alpha Addition: Add a constant concentration of biotinylated TNF-alpha to each well and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Stop the reaction by adding stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
NF-κB Reporter Assay Protocol
This cell-based assay measures the activation of the NF-κB signaling pathway, which is downstream of TNF-alpha receptor activation.
Materials:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter gene
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
TNF-alpha
-
Test compounds
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293-NF-κB reporter cells into a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 1 hour.
-
TNF-alpha Stimulation: Stimulate the cells with a sub-maximal concentration of TNF-alpha (e.g., 10 ng/mL) and incubate for 6-8 hours.
-
Cell Lysis and Luciferase Reaction: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the data to a control (e.g., cells treated with TNF-alpha only) and calculate the percent inhibition to determine the IC50 values.
L929 Cell Cytotoxicity Assay Protocol
This assay assesses the ability of a compound to protect L929 fibroblast cells from TNF-alpha-induced apoptosis.
Materials:
-
L929 mouse fibroblast cells
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
TNF-alpha
-
Actinomycin D (to sensitize cells to TNF-alpha-induced apoptosis)
-
Test compounds
-
Cell viability reagent (e.g., MTT or CellTiter-Glo)
-
96-well cell culture plates
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed L929 cells into a 96-well plate and allow them to adhere overnight.
-
Compound and TNF-alpha Treatment: Add serial dilutions of the test compounds to the cells, followed by a fixed concentration of TNF-alpha and Actinomycin D.
-
Incubation: Incubate the plate for 18-24 hours.
-
Cell Viability Measurement: Add the cell viability reagent and incubate according to the manufacturer's protocol.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values of the test compounds.
Conclusion
This compound serves as a valuable reference compound for the study of TNF-alpha inhibition due to its well-characterized mechanism of promoting trimer dissociation. While it exhibits moderate potency, its utility is limited by cytotoxicity.[2] This guide provides a comparative framework for evaluating this compound against both established biologic TNF-alpha inhibitors and emerging small molecule alternatives. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies and contribute to the development of novel and improved therapies for inflammatory diseases.
References
- 1. login.medscape.com [login.medscape.com]
- 2. New contributions to the drug profile of TNFα inhibitor this compound: Affinity, selectivity and ADMET considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis [frontiersin.org]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. A Novel Small-molecule Tumor Necrosis Factor α Inhibitor Attenuates Inflammation in a Hepatitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of an in vivo orally active dual-binding protein-protein interaction inhibitor targeting TNFα through combined in silico/in vitro/in vivo screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. Comparison of Adverse Event Profiles of Tumor Necrosis Factor-Alfa Inhibitors: Analysis of a Spontaneous Reporting Database - PMC [pmc.ncbi.nlm.nih.gov]
Infliximab vs. SPD304: A Comparative Guide to TNF-α Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of Infliximab, a widely used monoclonal antibody, and SPD304, a small molecule inhibitor, both targeting Tumor Necrosis Factor-alpha (TNF-α). The information presented is based on available experimental data to assist researchers in understanding the distinct and similar features of these two TNF-α antagonists.
At a Glance: Key Differences in Mechanism of Action
| Feature | Infliximab | This compound |
| Molecule Type | Chimeric Monoclonal Antibody | Small Molecule |
| Target Binding | Binds to soluble and transmembrane TNF-α trimers.[1][2][3] | Promotes the dissociation of TNF-α trimers.[4][5][6] |
| Mode of Inhibition | Neutralizes TNF-α, preventing its interaction with TNF receptors (TNFR1 and TNFR2).[1][7][8] | Blocks the interaction of TNF-α with its receptor by disrupting the trimeric structure required for receptor binding.[4][5] |
| Downstream Effects | Induces apoptosis of TNF-α expressing cells, triggers reverse signaling through transmembrane TNF-α, and reduces downstream inflammatory cytokines like IL-1 and IL-6.[7][8][9][10] | Inhibits TNF-α signaling pathways at non-cytotoxic concentrations.[11] |
| Additional Actions | Can activate complement-dependent cytotoxicity (CDC) and antibody-dependent cell-mediated cytotoxicity (ADCC).[3][8] | May inhibit the binding of other cytokines like IL-4 and IL-13 to their receptors.[11] |
Quantitative Performance Data
Direct comparative studies providing quantitative data under identical experimental conditions are limited. The following tables summarize available data for each inhibitor from separate studies.
Table 1: Infliximab Binding Affinity and Potency
| Parameter | Value | Method | Source |
| Half-life in serum | 9.5 days | In vivo studies | [1] |
Table 2: this compound Binding Affinity and Potency
| Parameter | Value | Method | Source |
| IC50 (inhibition of TNF-α/TNFR1 binding) | 12 µM | ELISA | [11] |
| IC50 (inhibition of in vitro TNFR1 binding to TNF-α) | 22 µM | Not specified | [4] |
| Dissociation Constant (Kd) | 6.1 ± 4.7 nM | Surface Acoustic Wave (SAW) | [11] |
Mechanism of Action: A Deeper Dive
Infliximab: Neutralizing the Trimer
Infliximab is a chimeric monoclonal antibody that functions by directly binding to both the soluble and transmembrane forms of TNF-α.[1][2] This binding prevents TNF-α from interacting with its receptors, TNFR1 and TNFR2, thereby neutralizing its pro-inflammatory activity.[1][8] Beyond simple neutralization, Infliximab can induce apoptosis (programmed cell death) in cells expressing transmembrane TNF-α.[9] Furthermore, the binding of Infliximab to transmembrane TNF-α can initiate "reverse signaling" into the TNF-α-expressing cell, leading to anti-inflammatory responses.[9]
References
- 1. Structural Basis for Treating Tumor Necrosis Factor α (TNFα)-associated Diseases with the Therapeutic Antibody Infliximab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. svarlifescience.com [svarlifescience.com]
- 3. New contributions to the drug profile of TNFα inhibitor this compound: Affinity, selectivity and ADMET considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tumor Necrosis Factor-α Trimer Disassembly and Inactivation via Peptide-Small Molecule Synergy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Molecular mechanisms of action of anti‐TNF‐&agr agents – Comparison among therapeutic TNF‐&agr antagonists | Semantic Scholar [semanticscholar.org]
- 7. [PDF] In vitro Cell-Based Assays for Potency Testing of Anti-TNF-α Biological Drugs | Semantic Scholar [semanticscholar.org]
- 8. Discovery of Novel Ligands for TNF-α and TNF Receptor-1 through Structure-Based Virtual Screening and Biological Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assays for measurement of TNF antagonists in practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Infliximab Treatment Does Not Lead to Full TNF-α Inhibition: A Target-Mediated Drug Disposition Model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Etanercept and SPD304 in the Inhibition of Tumor Necrosis Factor-Alpha
In the landscape of therapeutic interventions targeting Tumor Necrosis Factor-alpha (TNF-α), a key mediator of inflammation, both large and small molecule inhibitors have been developed. This guide provides an in vitro comparison of Etanercept, a biologic fusion protein, and SPD304, a small molecule inhibitor, for researchers, scientists, and drug development professionals. While direct comparative studies are limited, this document synthesizes available data on their mechanisms of action, performance in key in vitro assays, and the signaling pathways they modulate.
Mechanism of Action: A Tale of Two Inhibitors
Etanercept and this compound employ distinct strategies to neutralize the pro-inflammatory effects of TNF-α.
Etanercept is a dimeric fusion protein that functions as a decoy receptor for TNF-α.[1][2] It is composed of two extracellular domains of the human 75-kilodalton (p75) TNF receptor linked to the Fc portion of human IgG1.[2] This structure allows Etanercept to bind to both soluble and transmembrane forms of TNF-α with high affinity, effectively preventing the cytokine from interacting with its cell surface receptors (TNFR1 and TNFR2) and initiating downstream inflammatory signaling.[2][3]
This compound , in contrast, is a small molecule inhibitor that acts by promoting the dissociation of the TNF-α trimer . The biologically active form of TNF-α is a homotrimer, and its dissociation into monomers renders it inactive. This compound is reported to interact with residues at the interface of the TNF-α monomers, disrupting the trimeric structure and thereby blocking its binding to TNF receptors.[3]
In Vitro Performance: A Summary of Available Data
| Parameter | Etanercept | This compound | Source |
| Target | Soluble and transmembrane TNF-α | TNF-α trimer | [2][3] |
| Mechanism of Action | Decoy Receptor (binds to TNF-α) | Promotes trimer dissociation | [2][3] |
| IC50 (TNF-α/TNFR1 binding) | Not explicitly reported in these terms | ~22 µM (ELISA) | [3] |
| TNF-α Neutralization (L929 cytotoxicity assay) | Effective neutralization observed | Significant reduction in cytotoxicity at 100 µM | [4][5] |
| Effect on NF-κB Pathway | Inhibits TNF-α induced activation | Antagonizes TNF-α downstream signaling | [6][7] |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments commonly used to assess the activity of TNF-α inhibitors like Etanercept and this compound.
TNF-α Induced L929 Cell Cytotoxicity Assay
This assay measures the ability of an inhibitor to protect L929 mouse fibrosarcoma cells from TNF-α-induced apoptosis.
Materials:
-
L929 cells (ATCC CCL-1)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS)
-
Recombinant human TNF-α
-
Actinomycin D
-
Inhibitor (Etanercept or this compound)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well microplates
Procedure:
-
Seed L929 cells in a 96-well plate at a density of 2.0 × 10^4 cells/well and culture overnight.[5]
-
Prepare serial dilutions of the inhibitor (Etanercept or this compound).
-
Pre-incubate the diluted inhibitor with a fixed concentration of TNF-α (e.g., 10 ng/mL) for a specified time (e.g., 1-2 hours) at 37°C.[5]
-
Add the TNF-α/inhibitor mixture to the L929 cells.
-
Add Actinomycin D to a final concentration of 1 µg/mL to sensitize the cells to TNF-α-induced apoptosis.[5]
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[5]
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α-induced cytotoxicity for each inhibitor concentration.
NF-κB Reporter Gene Assay
This assay quantifies the inhibition of TNF-α-induced activation of the NF-κB signaling pathway.
Materials:
-
HEK-Blue™ TNF-α cells (InvivoGen) or other suitable NF-κB reporter cell line
-
Growth medium (as recommended by the cell line provider)
-
Recombinant human TNF-α
-
Inhibitor (Etanercept or this compound)
-
QUANTI-Blue™ Solution (or other appropriate substrate for the reporter enzyme)
-
96-well microplates
Procedure:
-
Seed the reporter cells in a 96-well plate at the recommended density.
-
Prepare serial dilutions of the inhibitor.
-
Add the diluted inhibitor to the cells and pre-incubate for a short period (e.g., 1 hour).
-
Stimulate the cells with a fixed concentration of TNF-α (e.g., 1 ng/mL).
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Collect a sample of the supernatant.
-
Add the supernatant to the detection reagent (e.g., QUANTI-Blue™ Solution) in a new 96-well plate.
-
Incubate at 37°C for the recommended time (e.g., 1-3 hours).
-
Measure the absorbance at the appropriate wavelength (e.g., 620-655 nm).
-
Calculate the percentage of inhibition of NF-κB activation.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and experimental processes, the following diagrams are provided.
Caption: TNF-α signaling pathway and points of inhibition by Etanercept and this compound.
Caption: Experimental workflow for the L929 TNF-α induced cytotoxicity assay.
Caption: Experimental workflow for the NF-κB reporter gene assay.
Conclusion
Etanercept and this compound represent two distinct classes of TNF-α inhibitors with different mechanisms of action. Etanercept, a large biologic, acts as a decoy receptor, while this compound, a small molecule, disrupts the active trimeric form of TNF-α. The provided in vitro data, although not from direct comparative studies, indicates that both are effective in inhibiting TNF-α activity. The choice between these or other inhibitors for research and development purposes will depend on the specific experimental context, including the desired mechanism of inhibition and the cell systems being investigated. The detailed protocols and workflow diagrams in this guide offer a framework for the in vitro evaluation of these and other TNF-α antagonists.
References
- 1. Effects of etanercept, a tumor necrosis factor receptor fusion protein, on primary cell cultures prepared from intact human intervertebral disc tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of potential TNF-α inhibitors: from in silico to in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the Soluble TNF‐Antagonist Etanercept on Tumor Necrosis Factor Bioactivity and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Changes of KEAP1/NRF2 and IKB/NF-κB Expression Levels Induced by Cell-Free DNA in Different Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
Adalimumab vs. SPD304: A Comparative Guide to TNF Signaling Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Adalimumab and SPD304 in their capacity to block Tumor Necrosis Factor (TNF) signaling. The following sections present a comprehensive overview of their mechanisms of action, supporting experimental data, and detailed protocols for key assays.
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine central to the pathogenesis of numerous autoimmune and inflammatory diseases. Consequently, inhibiting its signaling cascade is a well-established therapeutic strategy. Adalimumab, a fully human monoclonal antibody, and this compound, a small molecule inhibitor, represent two distinct approaches to targeting TNF-α. This guide will dissect their comparative efficacy and underlying mechanisms.
Mechanism of Action
Adalimumab and this compound employ fundamentally different strategies to neutralize TNF-α activity.
Adalimumab: This recombinant human IgG1 monoclonal antibody binds with high affinity and specificity to both soluble and transmembrane forms of TNF-α.[1] By binding to TNF-α, Adalimumab physically obstructs its interaction with its receptors, TNFR1 and TNFR2, on the cell surface.[1] This blockade prevents the initiation of downstream signaling cascades.
This compound: In contrast, this compound is a small molecule that functions by promoting the disassembly of the active trimeric form of TNF-α.[2] By inducing the dissociation of the trimer into inactive monomers, this compound effectively prevents the cytokine from binding to its receptors and initiating a signaling response.
Comparative Performance Data
The following tables summarize key quantitative data from various in vitro studies, providing a comparative view of the potency and efficacy of Adalimumab and this compound. It is important to note that direct comparisons of absolute values across different studies and assay conditions should be made with caution.
| Parameter | Adalimumab | This compound | Reference |
| Binding Affinity (Kd) | ~50 pM | 6.1 ± 4.7 nM | [1],[3] |
| 2.38 x 10⁻⁷ nM | 9.1 ± 1.1 µM | [4],[5] | |
| IC50 (TNFα/TNFR1 Binding Inhibition) | Not explicitly stated in a comparable format | 12 µM | [3] |
| IC50 (TNF-α Induced L929 Cell Apoptosis) | Not explicitly stated in a comparable format | High cellular toxicity observed at >30 µM | [5] |
| Inhibition of NF-κB Activation | Up to 80% inhibition in synovial fibroblasts | Inhibits TNFα signaling pathways at non-cytotoxic concentrations | [1],[3] |
Signaling Pathway and Experimental Workflow Diagrams
TNF Signaling Pathway and Inhibition Mechanisms
Caption: Mechanisms of Adalimumab and this compound in blocking TNF signaling.
Experimental Workflow for Assessing TNF-α Inhibition
Caption: General workflow for comparing TNF-α inhibitors.
Detailed Experimental Protocols
TNF-α Binding Affinity Assay (Surface Plasmon Resonance - SPR)
This protocol is a generalized representation for determining the binding affinity (Kd) of an inhibitor to TNF-α.
-
Objective: To quantify the association and dissociation rates of the inhibitor (Adalimumab or this compound) binding to TNF-α, thereby determining the equilibrium dissociation constant (Kd).
-
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Recombinant human TNF-α.
-
Inhibitor (Adalimumab or this compound).
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).
-
Running buffer (e.g., HBS-EP+).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
-
Procedure:
-
Immobilization: Covalently immobilize recombinant human TNF-α onto the surface of a sensor chip using standard amine coupling chemistry.
-
Binding Analysis:
-
Inject a series of concentrations of the inhibitor (analyte) over the immobilized TNF-α surface.
-
Monitor the association and dissociation phases in real-time, measuring the change in response units (RU).
-
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
TNF-α-Induced L929 Cell Apoptosis Assay
This assay measures the ability of an inhibitor to protect L929 murine fibrosarcoma cells from TNF-α-induced apoptosis.
-
Objective: To determine the concentration-dependent inhibition of TNF-α-mediated cytotoxicity by the test compound.
-
Materials:
-
L929 cells.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Recombinant human TNF-α.
-
Actinomycin D.
-
Inhibitor (Adalimumab or this compound).
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
96-well cell culture plates.
-
-
Procedure:
-
Cell Seeding: Seed L929 cells into a 96-well plate at a density of 2.0 × 10⁴ cells/well and incubate overnight.[6]
-
Treatment:
-
Prepare serial dilutions of the inhibitor.
-
Add the inhibitor dilutions to the cells, followed by a fixed concentration of TNF-α (e.g., 10 ng/mL) and Actinomycin D (e.g., 1 µg/mL).[6]
-
-
Incubation: Incubate the plate for 18-24 hours.
-
Viability Measurement: Add the cell viability reagent and measure the signal (e.g., absorbance or luminescence) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value of the inhibitor.
-
NF-κB Reporter Gene Assay
This assay quantifies the inhibition of TNF-α-induced activation of the NF-κB signaling pathway.
-
Objective: To measure the ability of an inhibitor to block the TNF-α-stimulated transcriptional activity of NF-κB.
-
Materials:
-
A suitable cell line (e.g., HEK293) stably or transiently transfected with an NF-κB-driven reporter gene construct (e.g., luciferase or β-galactosidase).
-
Cell culture medium.
-
Recombinant human TNF-α.
-
Inhibitor (Adalimumab or this compound).
-
Reporter gene assay lysis buffer and substrate.
-
96-well cell culture plates.
-
-
Procedure:
-
Cell Seeding: Seed the transfected cells into a 96-well plate and allow them to adhere.
-
Treatment:
-
Pre-incubate the cells with serial dilutions of the inhibitor for a specified time.
-
Stimulate the cells with a fixed concentration of TNF-α (e.g., 10 ng/mL).
-
-
Incubation: Incubate for a period sufficient to allow for reporter gene expression (e.g., 6-8 hours).
-
Lysis and Measurement: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.
-
Data Analysis: Normalize the reporter gene activity to a control for cell viability if necessary. Plot a dose-response curve to determine the IC50 value of the inhibitor.
-
Conclusion
Adalimumab and this compound represent two distinct and effective strategies for the inhibition of TNF-α signaling. Adalimumab, a large biologic molecule, demonstrates exceptionally high binding affinity and potent neutralization of TNF-α. This compound, a small molecule, offers an alternative mechanism by promoting the disassembly of the active TNF-α trimer. While both show efficacy in in vitro models, this compound has been associated with cellular toxicity at higher concentrations. The choice between these or similar inhibitors for therapeutic development will depend on a multitude of factors including desired potency, route of administration, and the safety profile. The experimental protocols provided herein offer a robust framework for the continued evaluation and comparison of novel TNF-α inhibitors.
References
- 1. opalbiopharma.com [opalbiopharma.com]
- 2. Tumor Necrosis Factor-α Trimer Disassembly and Inactivation via Peptide-Small Molecule Synergy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New contributions to the drug profile of TNFα inhibitor this compound: Affinity, selectivity and ADMET considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a recombinant human TNF-α based ELISA to detect and quantify adalimumab - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of an in vivo orally active dual-binding protein-protein interaction inhibitor targeting TNFα through combined in silico/in vitro/in vivo screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Ligands for TNF-α and TNF Receptor-1 through Structure-Based Virtual Screening and Biological Assay - PMC [pmc.ncbi.nlm.nih.gov]
Validating Experimental Findings: A Comparative Guide to SPD304 as a Control for TNF-α Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of tumor necrosis factor-alpha (TNF-α) inhibitor research, the small molecule SPD304 serves as a critical, albeit complex, control compound. Its well-documented mechanism of action, promoting the disassembly of the active TNF-α trimer, provides a valuable benchmark for the validation of novel inhibitors.[][2][3] However, its inherent cytotoxicity necessitates a thorough understanding of its properties and the availability of suitable alternatives for comprehensive experimental design.[4][5] This guide provides a comparative analysis of this compound with other TNF-α inhibitors, supported by experimental data and detailed protocols to aid researchers in the robust validation of their findings.
Performance Comparison of TNF-α Inhibitors
The selection of an appropriate control and comparator is paramount in drug discovery. While this compound is a useful tool, its limitations, particularly its toxicity, have spurred the development of other small molecule inhibitors and the continued use of biologics in research.[4][6] The following table summarizes the key performance indicators of this compound and its alternatives.
| Inhibitor | Type | Mechanism of Action | IC50 | Dissociation Constant (Kd) | Key Characteristics |
| This compound | Small Molecule | Promotes dissociation of TNF-α trimers[][3] | 4.6 µM (Cell-based assay)[], 12 µM (ELISA)[3], 22 µM (Biochemical assay)[][5] | 6.1 ± 4.7 nM (SAW)[3], 9.1 ± 1.1 µM (SAW)[5] | Reference compound, high cellular toxicity[4][5] |
| UCB-9260 | Small Molecule | Destabilizes the TNF-α trimer into a non-symmetrical conformation[] | 202 nM (NF-κB inhibition)[] | Not specified | Stabilizes an asymmetric form of the trimer[7] |
| Benpyrine | Small Molecule | Potently inhibits TNF-α-induced cytotoxicity[2] | ~1 µM (L929 cell death)[2] | Not specified | Orally active, low toxicity in vivo[2] |
| Infliximab | Monoclonal Antibody | Binds to and neutralizes soluble and transmembrane TNF-α[] | Not applicable | Not specified | Clinically approved biologic, potential for immunogenicity[8][9] |
| Adalimumab | Monoclonal Antibody | Binds to and neutralizes soluble and transmembrane TNF-α[] | Not applicable | Not specified | Fully human monoclonal antibody, clinically approved[][9] |
Experimental Protocols
Rigorous and reproducible experimental design is the cornerstone of valid scientific research. The following are detailed protocols for key in vitro assays used to characterize and compare TNF-α inhibitors, using this compound as a control.
L929 Cell Cytotoxicity Assay
This assay is a standard method for determining the ability of a compound to inhibit TNF-α-induced cell death.[10][11]
Materials:
-
L929 murine fibrosarcoma cells
-
Recombinant human TNF-α
-
Actinomycin D
-
This compound and test compounds
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®)
Procedure:
-
Seed L929 cells into a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.[10]
-
Prepare serial dilutions of this compound and test compounds in cell culture medium.
-
Add the compounds to the respective wells.
-
Add a final concentration of 10 ng/mL of TNF-α and 1 µg/mL of Actinomycin D to all wells except for the untreated control.[10]
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
HEK-Blue™ TNF-α Reporter Assay
This assay utilizes a reporter cell line to quantify the inhibition of TNF-α-induced NF-κB signaling.[6][13]
Materials:
-
HEK-Blue™ TNF-α cells (InvivoGen)
-
Recombinant human TNF-α
-
This compound and test compounds
-
QUANTI-Blue™ Solution (InvivoGen)
-
96-well plates
-
Cell culture medium (as recommended by the supplier)
Procedure:
-
Seed HEK-Blue™ TNF-α cells into a 96-well plate at the recommended density.
-
Prepare serial dilutions of this compound and test compounds.
-
Add the compounds to the respective wells.
-
Add a final concentration of TNF-α that induces a submaximal response (e.g., 0.01 ng/mL).[6]
-
Incubate the plate for 24 hours at 37°C.[14]
-
Transfer a small volume of the cell supernatant to a new 96-well plate.
-
Add QUANTI-Blue™ Solution to each well and incubate for a specified time (e.g., 1-3 hours) at 37°C.[14]
-
Measure the absorbance at 620-655 nm.
-
Calculate the percentage of inhibition of NF-κB activity and determine the IC50 values.
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the TNF-α signaling pathway and the experimental workflows.
Caption: TNF-α signaling pathway and points of inhibition.
Caption: Workflow for the L929 cytotoxicity assay.
Caption: Workflow for the HEK-Blue™ TNF-α reporter assay.
References
- 2. pubs.acs.org [pubs.acs.org]
- 3. New contributions to the drug profile of TNFα inhibitor this compound: Affinity, selectivity and ADMET considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rationally designed less toxic SPD-304 analogs and preliminary evaluation of their TNF inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of an in vivo orally active dual-binding protein-protein interaction inhibitor targeting TNFα through combined in silico/in vitro/in vivo screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. researchgate.net [researchgate.net]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. TNF Inhibitor List: How They Work and Why They’re Used - GoodRx [goodrx.com]
- 10. mdpi.com [mdpi.com]
- 11. Measurement of Tumor Necrosis Factor and Lymphotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Reporter cell assay-based functional quantification of TNF-α-antagonists in serum - a proof-of-principle study for adalimumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Validation of a cell-based colorimetric reporter gene assay for the evaluation of Type I Interferons - PMC [pmc.ncbi.nlm.nih.gov]
SPD304: A Comparative Analysis of its Cross-Reactivity with Pro-Inflammatory and Allergic Cytokines
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the small molecule inhibitor SPD304 reveals its primary activity against Tumor Necrosis Factor-alpha (TNF-α), a key mediator of systemic inflammation. While exhibiting potent inhibition of TNF-α, this compound also demonstrates cross-reactivity with the allergic-response cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13), albeit with currently unquantified binding affinities. This guide provides a detailed comparison of this compound's interaction with these cytokines, supported by available experimental data and methodologies, to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound is a small molecule inhibitor that has been primarily characterized for its ability to disrupt the trimeric structure of TNF-α, thereby preventing its interaction with its receptors and subsequent downstream signaling. Experimental data confirms this inhibitory effect with reported IC50 values in the low micromolar range and a dissociation constant (Kd) in the nanomolar range. Notably, studies have also indicated that this compound can inhibit the binding of IL-4 and IL-13 to their respective receptors. However, the precise binding affinities (Kd or IC50) for these interactions have not been publicly reported, limiting a direct quantitative comparison of its cross-reactivity profile. This guide summarizes the existing quantitative data for this compound's activity on TNF-α and discusses the qualitative evidence of its interaction with IL-4 and IL-13.
Data Presentation: this compound Binding Affinity and Inhibitory Concentrations
The following table summarizes the available quantitative data for the interaction of this compound with TNF-α. To date, no quantitative binding data for this compound with IL-4 or IL-13 has been published.
| Target Cytokine | Assay Type | Parameter | Value | Reference |
| TNF-α | ELISA | IC50 | 12 µM | [1] |
| TNF-α | ELISA | IC50 | 22 µM | [2][3] |
| TNF-α | Surface Acoustic Wave (SAW) | Kd | 6.1 ± 4.7 nM | [1][4] |
Note: The variability in reported IC50 and Kd values may be attributed to different experimental conditions and assay formats.
Cross-Reactivity with Other Cytokines
Qualitative evidence suggests that this compound inhibits the binding of IL-4 and IL-13 to their receptors.[1][4] This indicates a degree of cross-reactivity, as these cytokines belong to a different structural and functional family than TNF-α. The lack of quantitative data, however, makes it challenging to ascertain the selectivity of this compound and the potential functional implications of this cross-reactivity at therapeutic concentrations. Further investigation is required to determine the IC50 or Kd values for this compound against a broader panel of cytokines to fully characterize its selectivity profile.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for the key assays used to characterize this compound, based on standard laboratory practices.
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α Inhibition
This assay is designed to measure the ability of a compound to inhibit the binding of TNF-α to its receptor.
-
Coating: A 96-well microplate is coated with recombinant human TNF Receptor 1 (TNFR1) at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., PBS) and incubated overnight at 4°C.
-
Washing: The plate is washed three to five times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound receptor.
-
Blocking: The remaining protein-binding sites in the wells are blocked by adding a blocking buffer (e.g., PBS with 1-3% BSA) and incubating for 1-2 hours at room temperature.
-
Inhibitor Incubation: Serial dilutions of this compound (or other test compounds) are prepared and added to the wells.
-
TNF-α Addition: Biotinylated human TNF-α is added to the wells at a concentration known to be in the linear range of the assay. The plate is then incubated for 1-2 hours at room temperature to allow for binding.
-
Detection: After another wash step, streptavidin conjugated to horseradish peroxidase (HRP) is added to the wells and incubated for 30-60 minutes at room temperature.
-
Substrate Addition: Following a final wash, a chromogenic HRP substrate (e.g., TMB) is added, and the reaction is allowed to develop.
-
Data Analysis: The reaction is stopped with a stop solution (e.g., 2N H2SO4), and the absorbance is read at 450 nm. The IC50 value is calculated by plotting the percent inhibition against the log of the inhibitor concentration.
Surface Acoustic Wave (SAW) Biosensor for Binding Kinetics
SAW biosensors provide real-time, label-free analysis of biomolecular interactions.
-
Sensor Chip Preparation: A sensor chip with a gold surface is cleaned and functionalized.
-
Ligand Immobilization: Recombinant human TNF-α is immobilized on the sensor surface using a suitable coupling chemistry (e.g., amine coupling).
-
System Equilibration: A running buffer (e.g., HBS-EP) is flowed over the sensor surface until a stable baseline is achieved.
-
Analyte Injection: this compound at various concentrations is injected over the sensor surface for a defined period (association phase).
-
Dissociation Phase: The running buffer is flowed over the surface again to monitor the dissociation of the bound analyte.
-
Regeneration: If necessary, the sensor surface is regenerated using a specific regeneration solution to remove any remaining bound analyte.
-
Data Analysis: The changes in the sensor signal (phase or frequency shift) are recorded in real-time. The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model. The dissociation constant (Kd) is then calculated as the ratio of kd to ka.
Signaling Pathways
Understanding the signaling pathways of the target cytokines is essential for comprehending the mechanism of action of inhibitors like this compound.
TNF-α Signaling Pathway
TNF-α primarily signals through two receptors, TNFR1 and TNFR2, initiating a cascade of intracellular events that can lead to either inflammation and cell survival or apoptosis.
Caption: TNF-α Signaling Pathway and this compound Inhibition.
IL-4 and IL-13 Signaling Pathways
IL-4 and IL-13 share a common receptor subunit, the IL-4 receptor alpha chain (IL-4Rα), and thus have overlapping signaling pathways, primarily mediated through the JAK/STAT pathway.
References
- 1. New contributions to the drug profile of TNFα inhibitor this compound: Affinity, selectivity and ADMET considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of an in vivo orally active dual-binding protein-protein interaction inhibitor targeting TNFα through combined in silico/in vitro/in vivo screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of SPD304 and its Derivatives as TNF-α Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationship (SAR) of SPD304, a known small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), and its derivatives. The document also benchmarks these compounds against other alternative small-molecule TNF-α inhibitors, supported by experimental data. Detailed experimental protocols and visualizations of key biological pathways and workflows are included to facilitate further research and drug development efforts.
Introduction to TNF-α Inhibition and this compound
Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine critically involved in the pathogenesis of numerous autoimmune and inflammatory diseases. Consequently, it has emerged as a major therapeutic target. While several biologic drugs, such as monoclonal antibodies, effectively neutralize TNF-α, there is a growing interest in the development of small-molecule inhibitors due to their potential for oral administration and lower production costs.
This compound is a selective TNF-α inhibitor that functions by promoting the dissociation of the active TNF-α trimer, thereby preventing its interaction with its receptors, primarily TNF receptor 1 (TNFR1).[1] Despite its well-characterized mechanism, the clinical development of this compound has been hampered by concerns regarding its cytotoxicity. This has spurred research into the development of this compound derivatives with improved safety profiles and maintained or enhanced potency.
Performance Comparison: this compound, Derivatives, and Alternatives
The following tables summarize the quantitative data on the binding affinity, inhibitory activity, and cytotoxicity of this compound, its synthesized analogs, and other non-derivative small-molecule TNF-α inhibitors.
Table 1: In Vitro Activity of this compound and its Derivatives
| Compound | Modification | Binding Affinity (Kd, µM) | TNF-α/TNFR1 Binding Inhibition (IC50, µM) | Cytotoxicity (LC50, µM) | Reference |
| This compound (1) | Parent Compound | 5.4 | 22 | 7.5 | [2] |
| Analog 2a | Carbonyl replacing methylene (B1212753) bridge, no 6'-methyl on chromone (B188151) | 2.5 | 15 | > 100 | [2] |
| Analog 2b | Carbonyl replacing methylene bridge | 4.8 | 20 | > 100 | [2] |
| Analog 3a | No 6'-methyl on chromone | 5.2 | 25 | 15 | [2] |
| Analog 3c | Phenylsulfonyl group on indole | 5.5 | 28 | 12 | [2] |
| Analog 3d | Thiophene group on indole | 21 | 45 | 10 | [2] |
Data from Alexiou et al. (2014) unless otherwise noted.
Table 2: In Vitro Activity of Alternative Small-Molecule TNF-α Inhibitors
| Compound | Mechanism of Action | Binding Affinity (Kd) | TNF-α Inhibition (IC50) | Reference |
| UCB-4433 | Allosteric inhibition | - | 28 nM (FP assay) | [3] |
| UCB-2614 | Allosteric inhibition | - | 9 nM (FP assay) | [3] |
| UCB-2081 | Allosteric inhibition | - | 11 nM (FP assay) | [3] |
| Benpyrine | Blocks TNF-α/TNFR1 interaction | 82.1 µM | 0.109 µM | [4][5] |
| SAR441566 (Balinatunfib) | Stabilizes asymmetric TNF-α trimer | 15.1 nM | 35 nM (in whole blood) | [6][7][8] |
| TIM1c | Disrupts TNF homotrimerization | Not specified | Not specified | [9] |
FP: Fluorescence Polarization
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
TNF-α/TNFR1 Binding Inhibition ELISA
Objective: To quantify the ability of a compound to inhibit the binding of TNF-α to its receptor, TNFR1.
Protocol:
-
Coating: Coat a 96-well microplate with recombinant human TNFR1 at a concentration of 1-2 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Compound Incubation: Prepare serial dilutions of the test compounds (this compound, derivatives, or alternatives) and a vehicle control.
-
TNF-α Addition: Add a fixed concentration of biotinylated human TNF-α (e.g., 100 ng/mL) to each well, followed by the addition of the test compounds. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
L929 Cell Viability Assay for Cytotoxicity
Objective: To assess the cytotoxic effect of the compounds on L929 murine fibrosarcoma cells, which are sensitive to TNF-α-induced apoptosis.
Protocol:
-
Cell Seeding: Seed L929 cells into a 96-well plate at a density of 2 x 104 cells/well and allow them to adhere overnight.[9]
-
Compound Treatment: Prepare serial dilutions of the test compounds and treat the cells for a specified duration (e.g., 24-48 hours). Include a vehicle control.
-
Cell Viability Assessment:
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals. Solubilize the crystals with a solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl) and measure the absorbance at 570 nm.
-
CCK-8 Assay: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.[9]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each compound concentration and determine the LC50 (lethal concentration 50%) value.
Surface Acoustic Wave (SAW) Biosensor Assay for Binding Kinetics
Objective: To measure the real-time binding affinity and kinetics (association and dissociation rates) between a compound and TNF-α.
Protocol:
-
Sensor Chip Preparation:
-
Clean the gold surface of the SAW sensor chip.
-
Immobilize recombinant human TNF-α onto the sensor surface using a suitable coupling chemistry (e.g., amine coupling). This typically involves activating the surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by the injection of the TNF-α solution.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
System Setup and Equilibration:
-
Place the sensor chip in the SAW instrument.
-
Equilibrate the system with a running buffer (e.g., HBS-EP buffer: HEPES buffered saline with EDTA and P20 surfactant) until a stable baseline is achieved.
-
-
Analyte Injection (Association):
-
Prepare serial dilutions of the test compound (analyte) in the running buffer.
-
Inject each concentration of the compound over the sensor surface for a defined period to monitor the association phase. A buffer-only injection should be included as a control (double referencing).
-
-
Dissociation:
-
After the association phase, switch back to the running buffer flow and monitor the dissociation of the compound from the immobilized TNF-α.
-
-
Regeneration (Optional):
-
If necessary, inject a regeneration solution (e.g., a low pH glycine (B1666218) solution) to remove the bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
The instrument software records the change in the resonance angle or frequency over time, which is proportional to the mass bound to the sensor surface.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Visualizations of Pathways and Workflows
TNF-α Signaling Pathway Inhibition by this compound
Caption: Inhibition of the TNF-α signaling pathway by this compound.
High-Throughput Screening Workflow for TNF-α Inhibitors
Caption: A typical high-throughput screening workflow for identifying novel TNF-α inhibitors.
Conclusion
The structure-activity relationship of this compound and its derivatives highlights a clear path toward developing safer and more potent small-molecule TNF-α inhibitors. The key findings indicate that modifications to the 3-alkylindole and 4-chromone moieties of this compound can significantly reduce its cytotoxicity while maintaining or even improving its binding affinity for TNF-α. Specifically, the replacement of the methylene bridge with a carbonyl group and the removal of the 6'-methyl group on the chromone moiety have proven to be effective strategies.
Furthermore, the emergence of alternative small-molecule inhibitors with different mechanisms of action, such as allosteric modulation and stabilization of inactive TNF-α conformations, provides a broader landscape for therapeutic intervention. The experimental protocols and workflows detailed in this guide offer a robust framework for the continued discovery and characterization of novel TNF-α inhibitors, with the ultimate goal of developing orally available and cost-effective treatments for a range of inflammatory and autoimmune diseases.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Determination of High-affinity Antibody-antigen Binding Kinetics Using Four Biosensor Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Benpyrine - Immunomart [immunomart.com]
- 6. Balinatunfib: A Clinical Oral Small Molecule TNFα Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An orally active, small-molecule TNF inhibitor that disrupts the homotrimerization interface improves inflammatory arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to New TNF-alpha Inhibitors: Benchmarking Against SPD304
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of emerging small-molecule TNF-alpha (TNF-α) inhibitors against the well-characterized inhibitor, SPD304. The information is intended to assist researchers and drug development professionals in evaluating the potential of these new compounds.
Introduction to TNF-alpha Inhibition
Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine pivotal in the pathogenesis of numerous autoimmune and inflammatory diseases. Consequently, inhibiting TNF-α has been a successful therapeutic strategy. While biologic inhibitors have dominated the clinical landscape, the development of small-molecule inhibitors offers potential advantages, including oral bioavailability and lower production costs. This compound is a known small-molecule inhibitor that functions by promoting the dissociation of the active TNF-α trimer.[1] This guide benchmarks two new oral TNF-α inhibitors, MYMD-1® and SAR441566 (balinatunfib), against this compound, focusing on their mechanism of action, in vitro and in vivo efficacy, and safety profiles.
Overview of Inhibitors
| Inhibitor | Mechanism of Action | Key Features |
| This compound | Promotes dissociation of the TNF-α trimer.[1] | Reference small-molecule inhibitor; known cytotoxic effects.[2] |
| MYMD-1® | Selective oral TNF-α inhibitor; regulates the release of inflammatory cytokines.[3][4] | Orally available; crosses the blood-brain barrier; reported to not be immunosuppressive.[3] |
| SAR441566 (Balinatunfib) | Orally active inhibitor of TNFR1 signaling; stabilizes an asymmetric conformation of the soluble TNFα trimer, blocking its binding to TNFR1.[5] | Orally bioavailable; shows biologic-like efficacy in preclinical models. |
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound, MYMD-1®, and SAR441566. It is important to note that the data is compiled from different studies and direct head-to-head comparisons may not be exact.
Table 1: In Vitro Activity
| Inhibitor | Assay | Target | IC50 | Binding Affinity (Kd) |
| This compound | ELISA | TNFα/TNFR1 Binding Inhibition | 12 µM | 6.1 ± 4.7 nM |
| MYMD-1® | Not Available | Not Available | Not Available | Not Available |
| SAR441566 (Balinatunfib) | CD11b Expression Inhibition (Human Whole Blood) | Endogenous TNF | 35 nM[5][6] | 15.1 nM[7][8] |
Table 2: In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Murine Model
| Inhibitor | Dosing | Efficacy |
| This compound | Data not available in comparable models | Not Available |
| MYMD-1® | 450 mg/kg/day (oral) | 47% reduction in disease severity score. |
| SAR441566 (Balinatunfib) | 10 mg/kg (oral, BID) | 68% reduction in the AUC of the disease score.[6] |
| 30 mg/kg (oral, BID) | 84% reduction in the AUC of the disease score.[6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for assays commonly used in the evaluation of TNF-α inhibitors.
TNF-α/TNFR1 Binding Inhibition ELISA
This assay quantifies the ability of an inhibitor to block the interaction between TNF-α and its receptor, TNFR1.
Protocol:
-
Coating: Coat a 96-well microplate with recombinant human TNFR1 overnight at 4°C.
-
Washing: Wash the plate twice with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Wash the plate as described in step 2.
-
Inhibitor Incubation: Add serial dilutions of the test inhibitor (e.g., this compound) to the wells.
-
TNF-α Addition: Add a constant concentration of biotinylated recombinant human TNF-α to all wells.
-
Incubation: Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate four times.
-
Detection: Add Streptavidin-HRP conjugate to each well and incubate for 30-60 minutes at room temperature.
-
Washing: Wash the plate four times.
-
Substrate Addition: Add a TMB substrate solution and incubate in the dark until a color develops.
-
Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 1M H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Cell Viability (MTT) Assay for Cytotoxicity
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and is used to determine the cytotoxic effects of the inhibitors.
Protocol:
-
Cell Seeding: Seed cells (e.g., L929 mouse fibrosarcoma cells) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test inhibitor (e.g., this compound) for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[9][10][11]
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[9][10][11]
-
Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 (half-maximal cytotoxic concentration).
TNF-α Induced NF-κB Reporter Assay
This assay measures the inhibition of TNF-α-induced activation of the NF-κB signaling pathway.
Protocol:
-
Cell Seeding: Seed HEK293 cells stably transfected with an NF-κB-luciferase reporter construct in a 96-well plate.[12][13][14][15][16]
-
Inhibitor Pre-treatment: Pre-treat the cells with serial dilutions of the test inhibitor for 1-2 hours.
-
TNF-α Stimulation: Stimulate the cells with a sub-maximal concentration of human TNF-α (e.g., 10 ng/mL) for 5-6 hours.[12][13]
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and calculate the percentage of inhibition of TNF-α-induced NF-κB activation to determine the IC50 value.
In Vivo Collagen-Induced Arthritis (CIA) Model in Mice
The CIA model is a widely used preclinical model for rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.[17][18][19][20][21][22][23][24][25][26]
Protocol:
-
Induction of Arthritis: Emulsify type II collagen with Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail of susceptible mouse strains (e.g., DBA/1).[17][19][21]
-
Booster Immunization: Administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) 21 days after the primary immunization.[17][19][21]
-
Treatment: Begin treatment with the test inhibitor (e.g., MYMD-1® or SAR441566) or vehicle control at the onset of clinical signs of arthritis. Administration can be oral (gavage) or by injection, depending on the compound's properties.
-
Clinical Scoring: Monitor the mice regularly for signs of arthritis and score the severity based on paw swelling and inflammation on a scale of 0-4 per paw.
-
Histopathology: At the end of the study, collect joints for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Analysis: Compare the clinical scores and histological parameters between the treated and control groups to determine the efficacy of the inhibitor.
Visualizations
TNF-alpha Signaling Pathway
Caption: Simplified TNF-alpha signaling pathway.
Experimental Workflow for Inhibitor Benchmarking
Caption: Workflow for benchmarking TNF-alpha inhibitors.
Conclusion
This compound remains a valuable tool as a reference compound in the study of TNF-α inhibition. However, the development of new oral small-molecule inhibitors like MYMD-1® and SAR441566 (balinatunfib) represents a significant advancement in the field. The preclinical data for both MYMD-1® and SAR441566 are promising, demonstrating potent anti-inflammatory effects in in vivo models of arthritis. SAR441566, in particular, shows in vitro potency in the nanomolar range, a significant improvement over the micromolar activity of this compound.
Further head-to-head studies are warranted to provide a more direct and comprehensive comparison of these inhibitors. The data presented in this guide, however, suggest that the new generation of oral TNF-α inhibitors holds considerable promise for future therapeutic applications, potentially offering improved safety profiles and patient convenience over existing treatments. Researchers are encouraged to consider these findings in the context of their own discovery and development programs.
References
- 1. www-ssrl.slac.stanford.edu [www-ssrl.slac.stanford.edu]
- 2. fn-test.com [fn-test.com]
- 3. MYMD-1® - A Novel Drug For Immunotherapy | MyMD [tnfpharma.com]
- 4. MyMD Pharma Develops Low-Toxicity, Plant-Based TNF-α Regulator - BioSpace [biospace.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. promega.com [promega.com]
- 14. acrobiosystems.com [acrobiosystems.com]
- 15. researchgate.net [researchgate.net]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. chondrex.com [chondrex.com]
- 18. Collagen-induced arthritis in mice: a major role for tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. resources.amsbio.com [resources.amsbio.com]
- 20. [PDF] Anti-tumor necrosis factor ameliorates joint disease in murine collagen-induced arthritis. | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. Prevention of type II collagen-induced arthritis by in vivo treatment with anti-L3T4 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Collagen II antibody-induced arthritis in Tg1278TNFko mice: optimization of a novel model to assess treatments targeting human TNFα in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Collagen-Induced Arthritis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Non-invasive in vivo imaging of arthritis in a collagen-induced murine model with phosphatidylserine-binding near-infrared (NIR) dye - PMC [pmc.ncbi.nlm.nih.gov]
SPD304: A Comparative Guide to the Reproducibility of a Prototypical TNF-α Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reproducibility of published data concerning SPD304, a selective small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α). By summarizing key experimental findings, detailing methodologies, and comparing its performance with other TNF-α inhibitors, this document serves as a valuable resource for researchers investigating TNF-α signaling and developing novel therapeutics.
Executive Summary
This compound is a widely referenced experimental tool compound that functions by promoting the dissociation of the active TNF-α trimer, thereby preventing its interaction with its receptors. A review of the existing literature indicates a consistent pattern of bioactivity, with reported IC50 values for its primary mechanism of action—inhibition of TNF-α/TNFR1 binding and TNF-α-induced cytotoxicity—falling within a reproducible range across multiple independent studies. However, a significant and consistently reported drawback of this compound is its cellular toxicity, which has spurred the development of less toxic analogs. This guide presents the collated data, detailed experimental protocols to facilitate independent verification, and a comparative analysis against other TNF-α inhibitors.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data from various publications, providing an overview of the reproducibility of this compound's inhibitory activity and cytotoxicity.
Table 1: Inhibition of TNF-α/TNFR1 Interaction by this compound
| Assay Type | Reported IC50 (μM) | Publication |
| ELISA | 22 | MedchemExpress[1] |
| ELISA | 12 | Mascret et al., 2021[2] |
| Biochemical Assay | 22 | BOC Sciences[3] |
Table 2: Inhibition of TNF-α-Induced Cytotoxicity by this compound
| Cell Line | Assay Type | Reported IC50 (μM) | Publication |
| L929 | Cell-based assay | 4.6 | BOC Sciences[3] |
| L929 | Cytotoxicity Assay | 12 | Unspecified[4] |
| L929 | Cytotoxicity Assay | 10 | Unspecified[4] |
Table 3: Cytotoxicity of this compound
| Cell Line | Observation | Publication |
| aHSCs | High toxicity noted | MedchemExpress[1] |
| L929 | High cellular toxicity (no cell survival > 30 µM) | Unspecified[4] |
| General | Cannot be used in vivo due to high toxicity | Unspecified[4] |
Comparative Analysis: this compound vs. Other TNF-α Inhibitors
This compound's primary value is as a tool compound to investigate the effects of direct TNF-α trimer disruption. Its characteristics are distinct from both biological inhibitors and other small molecules in development.
Table 4: Comparison of this compound with Other TNF-α Inhibitors
| Inhibitor | Class | Mechanism of Action | Key Advantages | Key Disadvantages |
| This compound | Small Molecule | Promotes TNF-α trimer dissociation | Well-defined mechanism for research | High cytotoxicity, poor in vivo profile |
| Infliximab | Monoclonal Antibody | Binds to and neutralizes TNF-α | High specificity and efficacy | Immunogenicity, parenteral administration |
| Adalimumab | Monoclonal Antibody | Binds to and neutralizes TNF-α | High specificity and efficacy | Immunogenicity, parenteral administration |
| Etanercept | Fusion Protein | Soluble TNF receptor, sequesters TNF-α | High specificity and efficacy | Immunogenicity, parenteral administration |
| UCB-9260 | Small Molecule | Stabilizes an asymmetric, inactive TNF-α trimer | Novel mechanism, potential for oral administration | Still in preclinical/clinical development |
Experimental Protocols
To facilitate the independent verification and reproducibility of the cited data, detailed methodologies for key experiments are provided below.
TNF-α/TNFR1 Binding ELISA
This assay quantifies the ability of an inhibitor to disrupt the interaction between TNF-α and its receptor, TNFR1.
Materials:
-
Recombinant human TNF-α
-
Recombinant human TNFR1
-
96-well ELISA plates
-
Coating Buffer (e.g., PBS)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Detection Antibody (e.g., anti-TNFR1 antibody conjugated to HRP)
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 2N H2SO4)
-
This compound or other test compounds
Protocol:
-
Coat a 96-well plate with recombinant human TNF-α overnight at 4°C.
-
Wash the plate with Wash Buffer.
-
Block the plate with Blocking Buffer for 1-2 hours at room temperature.
-
Wash the plate.
-
Pre-incubate recombinant human TNFR1 with varying concentrations of this compound for 30 minutes.
-
Add the TNFR1/SPD304 mixture to the TNF-α coated plate and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the HRP-conjugated anti-TNFR1 antibody and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add TMB substrate and incubate until a color develops.
-
Add Stop Solution and read the absorbance at 450 nm.
-
Calculate the IC50 value from the dose-response curve.
TNF-α-Induced L929 Cell Cytotoxicity Assay
This cell-based assay measures the ability of an inhibitor to protect cells from TNF-α-induced cell death.
Materials:
-
L929 murine fibrosarcoma cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant murine TNF-α
-
Actinomycin D (to sensitize cells to TNF-α)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
This compound or other test compounds
Protocol:
-
Seed L929 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for 1-2 hours.
-
Add a fixed concentration of TNF-α and Actinomycin D to the wells.
-
Incubate for 18-24 hours.
-
Measure cell viability using a suitable reagent (e.g., add MTT and measure absorbance at 570 nm after solubilization of formazan (B1609692) crystals).
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Visualizations
Signaling Pathway of TNF-α
The following diagram illustrates the signaling cascade initiated by TNF-α binding to its receptor, TNFR1, leading to downstream inflammatory responses.
Caption: TNF-α signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Evaluation
The diagram below outlines the typical experimental workflow for characterizing a TNF-α inhibitor like this compound.
Caption: Experimental workflow for evaluating TNF-α inhibitors.
References
Justification for a Novel TNF-α Inhibitor in Research: A Comparative Guide to SPD304 and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of inflammatory and autoimmune disease research, the inhibition of Tumor Necrosis Factor-alpha (TNF-α) remains a cornerstone of therapeutic strategy. While biologic inhibitors have demonstrated significant clinical success, the development of small molecule inhibitors offers advantages in terms of oral bioavailability, lower production costs, and reduced immunogenicity. This guide provides a comprehensive comparison of SPD304, a notable small molecule TNF-α inhibitor, with its alternatives, supported by experimental data and detailed protocols to inform the selection of the most appropriate research tools.
Mechanism of Action: A Tale of Two Strategies
This compound and its alternatives primarily target the TNF-α trimer, the biologically active form of the cytokine. However, their mechanisms of inhibition differ significantly.
-
This compound: This selective TNF-α inhibitor promotes the dissociation of the TNF-α trimer into inactive monomers. This action prevents the trimer from binding to its receptor, TNFR1, thereby blocking downstream inflammatory signaling.[1][2][3]
-
UCB-9260: In contrast, UCB-9260 stabilizes an asymmetric, inactive conformation of the TNF-α trimer. This distorted trimer is incapable of effectively binding to and activating TNFR1, thus inhibiting the signaling cascade.
The distinct mechanisms of these inhibitors provide researchers with different tools to probe the intricacies of TNF-α signaling and its inhibition.
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the key in vitro efficacy parameters for this compound and a prominent alternative, UCB-9260. The data is compiled from various sources and highlights the potency of these small molecules.
Table 1: TNF-α/TNFR1 Binding Inhibition
| Compound | IC50 (µM) | Kd (nM) | Assay Method |
| This compound | 12 - 22 | 6.1 ± 4.7 | ELISA, Surface Acoustic Wave (SAW)[4] |
| UCB-9260 | Not Reported | 13 | Not Specified |
Table 2: Inhibition of TNF-α Induced Cellular Effects
| Compound | IC50 (nM) | Cellular Assay |
| This compound | 4,600 | Inhibition of IκB-α degradation (HeLa cells) |
| UCB-9260 | 202 | NF-κB inhibition (HEK-293 cells)[5] |
| 116 (human TNF) | Cytotoxicity inhibition (L929 cells)[5] | |
| 120 (mouse TNF) | Cytotoxicity inhibition (L929 cells)[5] |
The Critical Issue of Toxicity
A significant consideration in the selection of a TNF-α inhibitor for research, particularly for in vivo studies, is its toxicity profile.
This compound has been noted for its high in vivo toxicity, which has limited its clinical development. [6] This toxicity has spurred the development of less toxic analogs.[7] In contrast, alternatives like UCB-9260 have been shown to be orally active in vivo, suggesting a more favorable toxicity profile.[5]
Table 3: Comparative Cytotoxicity
| Compound | Cytotoxicity Data |
| This compound | High cellular toxicity observed; no cells survived with more than 30 µM in an L929 cytotoxicity assay.[6] |
| UCB-9260 | No cytotoxicity observed at concentrations up to 100 µM in Ramos cells.[8] |
| IW-927 | No cytotoxicity observed at concentrations as high as 100 µM in Ramos cells.[8] |
The choice of inhibitor for a research proposal should, therefore, be heavily influenced by the intended application, with this compound being a valuable tool for in vitro mechanistic studies, while less toxic alternatives are more suitable for in vivo models.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the TNF-α signaling pathway, the mechanism of its inhibitors, and a typical experimental workflow.
Caption: TNF-α signaling pathway leading to inflammatory gene transcription.
Caption: Mechanisms of action for this compound and UCB-9260.
Caption: Workflow for an NF-κB reporter gene assay.
Detailed Experimental Protocols
For the purpose of reproducibility and accurate comparison, detailed experimental protocols are essential. Below are methodologies for key assays used to evaluate TNF-α inhibitors.
TNF-α/TNFR1 Binding Assay (ELISA-based)
-
Objective: To quantify the ability of an inhibitor to block the binding of TNF-α to its receptor, TNFR1.
-
Materials:
-
96-well high-binding microplate
-
Recombinant human TNFR1-Fc chimera
-
Recombinant human TNF-α
-
Biotinylated anti-TNF-α antibody
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
This compound and other test inhibitors
-
-
Procedure:
-
Coat the 96-well plate with TNFR1-Fc (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block non-specific binding sites with blocking buffer for 2 hours at room temperature.
-
Wash the plate three times.
-
Prepare serial dilutions of the test inhibitors (e.g., this compound) in assay buffer.
-
Add a constant concentration of TNF-α (e.g., 10 ng/mL) to each well, followed by the addition of the inhibitor dilutions.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add biotinylated anti-TNF-α antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add Streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times.
-
Add TMB substrate and incubate until a blue color develops.
-
Stop the reaction with stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
L929 Cell Cytotoxicity Assay
-
Objective: To measure the ability of an inhibitor to protect L929 cells from TNF-α-induced cytotoxicity.
-
Materials:
-
L929 mouse fibrosarcoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human or mouse TNF-α
-
Actinomycin D
-
This compound and other test inhibitors
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
-
Procedure:
-
Seed L929 cells into a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.
-
Prepare serial dilutions of the test inhibitors.
-
Treat the cells with the inhibitor dilutions for 1 hour.
-
Add a constant concentration of TNF-α (e.g., 1 ng/mL) and Actinomycin D (e.g., 1 µg/mL) to each well.
-
Include control wells: cells only, cells with TNF-α/Actinomycin D only, and cells with inhibitor only.
-
Incubate for 18-24 hours.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
NF-κB Reporter Gene Assay
-
Objective: To quantify the inhibition of TNF-α-induced NF-κB activation in a cellular context.
-
Materials:
-
HEK293 cells stably or transiently transfected with an NF-κB-driven luciferase reporter construct.
-
Cell culture medium
-
Recombinant human TNF-α
-
This compound and other test inhibitors
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
-
-
Procedure:
-
Seed the NF-κB reporter HEK293 cells into a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the test inhibitors.
-
Treat the cells with the inhibitor dilutions for 1 hour.
-
Stimulate the cells with a constant concentration of TNF-α (e.g., 10 ng/mL).
-
Include unstimulated and vehicle-treated controls.
-
Incubate for 6-24 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.
-
Conclusion and Justification for Use
The selection of a small molecule TNF-α inhibitor for a research proposal requires careful consideration of the study's objectives.
This compound serves as an excellent tool for in vitro studies focused on the mechanism of TNF-α trimer dissociation and its impact on signaling. Its well-characterized mechanism of action provides a solid foundation for mechanistic investigations.
However, for in vivo studies or for research programs aiming for translational outcomes, the high toxicity of this compound is a significant drawback. In such cases, alternatives like UCB-9260, with its demonstrated in vivo activity and more favorable toxicity profile, present a more viable option. The distinct mechanism of action of UCB-9260 also offers a different angle for exploring TNF-α inhibition.
Ultimately, the justification for using this compound in a research proposal should be framed around its utility as a specific chemical probe for in vitro experiments, with a clear acknowledgment of its limitations for in vivo applications. For proposals with an in vivo component, a strong rationale for selecting a less toxic alternative should be presented, supported by comparative efficacy and toxicity data. This comprehensive approach will ensure the selection of the most appropriate and effective tool for advancing our understanding of TNF-α biology and the development of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. mdpi.com [mdpi.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. New contributions to the drug profile of TNFα inhibitor this compound: Affinity, selectivity and ADMET considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Establishment of a consistent L929 bioassay system for TNF-alpha quantitation to evaluate the effect of lipopolysaccharide, phytomitogens and cytodifferentiation agents on cytotoxicity of TNF-alpha secreted by adherent human mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
Safety Operating Guide
Proper Disposal of SPD304: A Step-by-Step Guide for Laboratory Professionals
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures for SPD304, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This compound is classified as a hazardous chemical by the Occupational Safety and Health Administration (OSHA), is harmful if swallowed, and may cause damage to the heart and nervous system through prolonged or repeated exposure[1].
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat or chemical-resistant apron. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts is recommended. |
Step-by-Step Disposal Protocol for this compound
This protocol provides a general framework for the safe disposal of this compound in a laboratory setting. Always consult your institution's specific safety guidelines and your local and national regulations for chemical waste disposal.
1. Waste Identification and Segregation:
-
Labeling: Clearly label a dedicated, sealable waste container as "Hazardous Waste: this compound." Include the chemical name, hazard symbols (e.g., toxic), and the date of accumulation.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan. This compound is incompatible with oxidizing agents, alkaline metals, and strong bases[1]. Keep it separate from these materials.
2. Preparing for Disposal:
-
Solid Waste: Collect any solid this compound, including contaminated items like weighing papers or disposable labware, in the designated hazardous waste container. Ensure the container is kept closed when not in use.
-
Aqueous Solutions: this compound is freely soluble in water[1]. Collect all aqueous solutions containing this compound in a separate, clearly labeled hazardous waste container for aqueous chemical waste. Do not dispose of this compound solutions down the drain.
-
Container Management: Leave chemicals in their original containers if possible. If transferring to a waste container, ensure the container is compatible with the chemical and properly sealed. Handle uncleaned, empty containers as you would the product itself.
3. Storage Pending Disposal:
-
Location: Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Conditions: Keep the container away from incompatible materials. The product is stable under normal storage conditions[1].
4. Final Disposal:
-
Professional Disposal Service: Arrange for the collection of the hazardous waste by a licensed and certified chemical waste disposal company. Provide them with the Safety Data Sheet (SDS) for this compound.
-
Regulatory Compliance: Ensure that all disposal activities are conducted in strict accordance with local, regional, national, and international regulations[1].
Chemical and Physical Properties of this compound
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C17H20N2S · HCl[1] |
| Molecular Weight | 320.88 g/mol [1] |
| Physical State | Solid, powder[1] |
| Color | White to Yellow[1] |
| Solubility in Water | Freely soluble[1] |
| pH (5% solution) | 4.2 - 5.2[1] |
| Partition Coefficient (n-octanol/water) | 2.94[1] |
This compound Disposal Workflow
The following diagram illustrates the key decision points and steps in the proper disposal process for this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling SPD304
Disclaimer: Information regarding a specific chemical designated "SPD304" is not publicly available. This guide provides essential safety and logistical information based on best practices for handling potent, hazardous research-grade compounds. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) provided by the manufacturer before handling any chemical. This document is intended to supplement, not replace, the manufacturer's SDS and your institution's established safety protocols.
Immediate Safety and Handling Precautions
When handling this compound, a compound of unknown specific properties but assumed to be hazardous, adherence to strict safety protocols is paramount to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE): All personnel must be equipped with the appropriate PPE before initiating any procedures involving this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields or a full-face shield. | Protects against splashes, aerosols, and airborne particles. |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., nitrile). | Provides a primary and secondary barrier against skin contact. The outer glove can be changed frequently to minimize contamination. |
| Body Protection | A solid-front, impervious lab coat or gown. | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | A suitable respirator (e.g., N95 or higher) should be used if handling the compound as a powder or if aerosol formation is possible. | Prevents inhalation of hazardous particles or aerosols. |
Engineering Controls: Work with this compound should be conducted in a designated area with appropriate engineering controls to minimize exposure.
-
Ventilation: All handling of this compound, especially weighing and solution preparation, must be performed inside a certified chemical fume hood or a Class II Type B Biosafety Cabinet.[1]
-
Work Surface: The work area should be prepared by laying down an absorbent, disposable work surface.[1]
Operational Plans: Handling and Experimental Protocols
Preparation of this compound Solutions:
-
Preparation: Don all required PPE as specified in the table above. Prepare the work area within the chemical fume hood by lining it with an absorbent pad.[1]
-
Weighing: If working with a solid form of this compound, carefully weigh the required amount on a tared weigh paper or container within the fume hood to avoid generating dust.
-
Solubilization: Slowly add the solvent to the solid this compound to minimize aerosolization. Use Luer-Lok syringes and needles to prevent accidental detachment.
-
Mixing: Gently swirl or vortex the container to dissolve the compound completely. Avoid vigorous shaking that could generate aerosols.
-
Labeling: Clearly label the container with the chemical name ("this compound"), concentration, date of preparation, and appropriate hazard symbols.
-
Post-Preparation: After preparation, wipe down the exterior of the container and the work surface with an appropriate decontamination solution. Dispose of all contaminated disposable materials as hazardous waste.[1]
Workflow for Handling this compound
Emergency Procedures: Spill and Exposure
Spill Cleanup:
-
Evacuate: Immediately alert others in the area and evacuate if the spill is large or if there is a risk of significant airborne exposure.
-
Secure: Secure the area to prevent entry.
-
PPE: Don the appropriate PPE, including respiratory protection if necessary.
-
Contain: For liquid spills, cover with an absorbent material. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Clean: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.[2]
-
Decontaminate: Clean the spill area with a suitable decontamination solution (e.g., a detergent solution followed by a thorough rinse with water), then wipe with 70% ethanol.[3]
-
Dispose: Dispose of all contaminated materials as hazardous chemical waste.
Personnel Exposure:
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plans
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.
Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid waste, including gloves, absorbent pads, and empty vials, in a dedicated, clearly labeled hazardous waste container.[4]
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams.[3]
-
Sharps: All needles and syringes used for handling this compound must be disposed of in a designated sharps container for incineration.[1] Do not recap needles.[3] If a syringe still contains any amount of the drug, it should be disposed of as hazardous chemical waste in a special bulk waste container.[3]
Waste Container Labeling: All waste containers must be labeled with:
-
The words "Hazardous Waste".[4]
-
The full chemical name: "this compound".[4]
-
The relevant hazard characteristics (e.g., Toxic).[4]
-
The date accumulation started.[4]
Waste Disposal Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
